Nifekalant
説明
This compound is under investigation in clinical trial NCT03855826 (Evaluation of the Efficacy and Safety of this compound Hydrochloride (NIF) Injection).
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPANQZQGQPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046495 | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-43-0 | |
| Record name | Nifekalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifekalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifekalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIFEKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nifekalant's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifekalant is a potent Class III antiarrhythmic agent with a primary mechanism of action centered on the selective blockade of the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac myocytes. This targeted ion channel inhibition leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), thereby exerting its antiarrhythmic effects. A unique characteristic of this compound is its ability to induce facilitation of the human Ether-à-go-go-Related Gene (hERG) channel, the pore-forming subunit of the I_Kr channel, at low-voltage depolarizations. This facilitation may contribute to its favorable safety profile by mitigating excessive action potential prolongation. This guide provides a detailed examination of this compound's molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Selective I_Kr_ Blockade
This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the I_Kr_ current in cardiomyocytes.[1][2] The I_Kr_ current is crucial for the repolarization phase of the cardiac action potential, and its blockade by this compound leads to a delay in this process. This results in a concentration-dependent prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of the myocardial tissue.[3]
The molecular target of this compound is the hERG potassium channel.[4] this compound exhibits a high affinity for the open state of the hERG channel, indicating a use-dependent and frequency-dependent blockade.[4] Notably, this compound demonstrates a high degree of selectivity for the I_Kr_ channel with minimal effects on other cardiac ion channels, such as sodium (Na^+) and calcium (Ca^(2+)) channels, which distinguishes it from other multi-channel blocking antiarrhythmic drugs like amiodarone.[2][5]
The Phenomenon of hERG Facilitation
A distinguishing feature of this compound's interaction with the hERG channel is the induction of "facilitation." This phenomenon is characterized by an increased hERG current amplitude in response to low-voltage depolarization following a preconditioning pulse.[6][7] The molecular basis for this facilitation is believed to be coupled to the opening of the channel pore, which allows this compound to access a binding site that shifts the voltage-dependence of channel activation to more negative potentials.[8][7] This facilitation is thought to increase the repolarization reserve of cardiac myocytes, potentially reducing the risk of proarrhythmic events like early afterdepolarizations (EADs) that can be associated with excessive I_Kr blockade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing this compound's effects on cardiac ion channels and electrophysiology.
| Parameter | Value | Cell Type/System | Reference |
| hERG (I_Kr_) Inhibition | |||
| IC_50_ | 7.9 µM | Xenopus oocytes expressing HERG | [4] |
| hERG Facilitation | |||
| EC_50_ | 92.84 ± 7.71 nM | HEK293 cells expressing hERG | |
| Electrophysiological Effects | |||
| Action Potential Duration | Concentration-dependent increase | Rat ventricular trabeculae | [7] |
| Effective Refractory Period | Prolonged | Atrial and ventricular myocardium | [3] |
Table 1: Quantitative effects of this compound on hERG channels and cardiac electrophysiology.
| Ion Channel | Effect | Quantitative Data | Reference |
| I_Kr_ (hERG) | Inhibition | IC_50_ = 7.9 µM | [4] |
| I_Ks_ (slowly activating delayed rectifier K⁺ channel) | No significant effect | Not specified | [5] |
| I_Na_ (fast inward Na⁺ current) | No significant effect | Not specified | [2] |
| I_Ca,L_ (L-type Ca²⁺ current) | No significant effect | Not specified | [2] |
Table 2: Ion channel selectivity profile of this compound.
Experimental Protocols
Voltage Clamp Electrophysiology for I_Kr_ Measurement
Objective: To measure the inhibitory effect of this compound on the I_Kr_ current.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Electrophysiological Recording: Whole-cell patch-clamp technique is employed.
-
Solutions:
-
Extracellular Solution (in mM): NaCl 137, KCl 4, CaCl_2_ 1.8, MgCl_2_ 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): K-gluconate 120, KCl 20, HEPES 10, EGTA 5, MgATP 1.5; pH adjusted to 7.3 with KOH.[1]
-
-
Voltage Protocol:
-
Holding potential of -80 mV.
-
Depolarizing step to a range of test potentials (e.g., -70 mV to +40 mV in 10 mV increments) for a duration sufficient to elicit I_Kr_ (e.g., 3 seconds).
-
Repolarizing step back to -80 mV to record the tail current.
-
A subsequent hyperpolarizing step (e.g., to -100 mV for 50 ms) can be included before returning to the holding potential.[9]
-
-
Data Analysis: The peak tail current amplitude at -80 mV is measured before and after the application of this compound at various concentrations. The concentration-response curve is then fitted with the Hill equation to determine the IC_50_ value.
Action Potential Duration (APD) Measurement
Objective: To determine the effect of this compound on the duration of the cardiac action potential.
Methodology:
-
Tissue/Cell Preparation: Isolated cardiac myocytes or multicellular preparations like ventricular trabeculae are used.
-
Recording: Intracellular microelectrodes or the patch-clamp technique in current-clamp mode are utilized to record action potentials.
-
Stimulation: Tissues/cells are stimulated at a constant frequency (e.g., 1 Hz).
-
Data Analysis: The action potential duration is typically measured at 90% repolarization (APD_90_). The change in APD_90_ is quantified before and after the application of this compound.
Effective Refractory Period (ERP) Measurement
Objective: To assess the effect of this compound on the refractory period of cardiac tissue.
Methodology:
-
Preparation: Isolated cardiac tissue preparations (e.g., papillary muscle, atrial strip) or in-vivo models are used.
-
Stimulation Protocol (S1-S2 Protocol):
-
A train of stimuli (S1) is delivered at a constant basic cycle length (BCL) to achieve a steady state.
-
A premature stimulus (S2) is introduced after the last S1 stimulus.
-
The S1-S2 coupling interval is progressively shortened until the S2 stimulus fails to elicit a propagated action potential.[6][10][11]
-
-
Data Analysis: The ERP is defined as the longest S1-S2 coupling interval at which the S2 stimulus fails to produce a response. The ERP is measured at baseline and after the administration of this compound.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's primary mechanism and the modulatory effect of facilitation.
Experimental Workflow for I_Kr_ Measurement
References
- 1. fda.gov [fda.gov]
- 2. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pore Opening, Not Voltage Sensor Movement, Underpins the Voltage-Dependence of Facilitation by a hERG Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mappinglab.com [mappinglab.com]
- 11. adinstruments.com [adinstruments.com]
In-Depth Technical Guide to the Pharmacodynamics of Nifekalant in Ventricular Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of nifekalant, a Class III antiarrhythmic agent, with a specific focus on its effects on ventricular tissue. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action
This compound exerts its primary antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This inhibition of IKr leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in ventricular myocytes.[1][2][3] By extending the repolarization phase of the cardiac action potential, this compound suppresses re-entrant circuits, a common mechanism for ventricular tachyarrhythmias.[2]
The blockade of the hERG channel by this compound is state-dependent, showing a higher affinity for the open state of the channel.[1] This is a crucial aspect of its mechanism, contributing to its efficacy in terminating ongoing arrhythmias. The interaction is also frequency-dependent, meaning the blocking effect can be more pronounced at higher heart rates.
Molecular Interaction with the hERG Channel
This compound binds to a site within the inner cavity of the hERG potassium channel. Specific amino acid residues are critical for this interaction. Mutagenesis studies have identified key residues in the S6 domain and the pore helix of the channel that are crucial for this compound binding. Understanding this molecular interaction is fundamental for the development of future antiarrhythmic drugs with improved selectivity and safety profiles.
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in ventricular tissue.
| Parameter | Value | Species/Model | Reference |
| IKr / hERG Blockade | |||
| IC50 | 7.9 µM | hERG channels expressed in Xenopus oocytes | [1] |
| Effects on Other Ion Channels | |||
| Transient Outward K+ Current (Ito) | Blockade | Guinea pig ventricular myocytes | [1] |
| Inward Rectifier K+ Current (IK1) | Blockade | Guinea pig ventricular myocytes | [1] |
| ATP-sensitive K+ Current (IK-ATP) | Blockade | Ischemic/hypoxic conditions | [1] |
| Slow Delayed Rectifier K+ Current (IKs) | No significant effect | Rabbit and guinea pig ventricular myocytes | [1] |
| Sodium Current (INa) | Minimal to no effect | Ventricular myocytes | [1][2] |
| L-type Calcium Current (ICa-L) | Minimal to no effect | Ventricular myocytes | [2] |
| Clinical Electrophysiological Effects | |||
| Corrected QT Interval (QTc) | Significant prolongation | Human | [4][5] |
| Ventricular Effective Refractory Period (ERP) | Increased | Human | [3] |
Note: The extent of APD prolongation is concentration-dependent. Specific quantitative data on APD50 and APD90 at various concentrations are needed for a complete profile.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for studying the effects of this compound on specific ion currents in isolated ventricular myocytes.
Objective: To measure the effect of this compound on the IKr in ventricular myocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or obtained from human cardiac tissue samples.
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.
-
External Solution (Extracellular): The standard external solution contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate IKr, other currents are blocked pharmacologically (e.g., using a sodium channel blocker like tetrodotoxin and a calcium channel blocker like nifedipine).
-
Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -80 mV.
-
A depolarizing pulse to +20 mV for 2 seconds is applied to activate the potassium channels.
-
The membrane is then repolarized to -40 mV to elicit the IKr tail current, which is measured.
-
This protocol is repeated at a steady frequency (e.g., 0.1 Hz).
-
-
Drug Application: this compound is applied at various concentrations to the external solution to determine its concentration-dependent block of the IKr tail current.
-
Data Analysis: The amplitude of the IKr tail current before and after drug application is measured and used to calculate the percentage of block. An IC50 value is determined by fitting the concentration-response data to the Hill equation.
Monophasic Action Potential (MAP) Recording
MAP recording is a valuable technique for assessing the effects of this compound on the action potential duration in intact ventricular tissue in vivo or in isolated heart preparations.[6][7][8]
Objective: To measure the effect of this compound on the ventricular action potential duration.
Methodology:
-
Catheter Placement: A MAP catheter is positioned in contact with the endocardial or epicardial surface of the ventricle.[8] The catheter has a recording electrode at the tip and a reference electrode located more proximally.
-
Signal Acquisition: The potential difference between the recording and reference electrodes is amplified and recorded. A stable contact pressure is crucial for obtaining a high-quality MAP signal.[9]
-
Pacing Protocol: The heart is typically paced at a constant cycle length to ensure a stable baseline action potential duration.
-
Drug Administration: this compound is administered intravenously or added to the perfusate in an isolated heart preparation.
-
Data Analysis: The MAP duration is measured at 90% repolarization (MAPD90). The change in MAPD90 from baseline after this compound administration is quantified.
Signaling Pathways and Experimental Workflows
This compound Interaction with the hERG Potassium Channel
Caption: this compound's interaction with the hERG channel, leading to APD prolongation.
Experimental Workflow for Assessing this compound's Electrophysiological Effects
Caption: A typical workflow for studying the electrophysiological effects of this compound.
Clinical Implications and Considerations
This compound is clinically used for the treatment of life-threatening ventricular arrhythmias.[1][2] However, its potent IKr blocking activity also carries a risk of excessive QT interval prolongation, which can lead to a serious proarrhythmic event known as Torsades de Pointes (TdP).[1] Therefore, careful patient selection and monitoring of the QT interval are crucial during this compound therapy.
The information provided in this guide is intended to serve as a foundational resource for researchers and scientists working to further elucidate the pharmacodynamics of this compound and to develop safer and more effective antiarrhythmic therapies.
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intravenous this compound as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monophasic action potentials: concepts to practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into application of cardiac monophasic action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Monophasic Action Potentials and Intermediate Forms - PMC [pmc.ncbi.nlm.nih.gov]
Nifekalant's Impact on the IKr Potassium Current: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrophysiological effects of Nifekalant on the rapid component of the delayed rectifier potassium current (IKr), a critical element in cardiac repolarization. This compound, a Class III antiarrhythmic agent, primarily exerts its therapeutic effects by targeting the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for conducting the IKr current.[1][2] A comprehensive understanding of this interaction is paramount for the development of safer and more effective antiarrhythmic therapies.
Core Mechanism of Action: IKr Blockade
This compound is a potent blocker of the IKr potassium current.[1] By inhibiting these channels, it delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period of the myocardium.[1][2] This action helps to suppress re-entrant circuits that underlie many life-threatening ventricular arrhythmias.[1] Notably, this compound's effect is selective for the rapid component (IKr) of the delayed rectifier potassium current and it does not significantly affect the slow component (IKs) or other ion channels like sodium (Na+) and calcium (Ca2+) channels.[1][3]
Quantitative Analysis of this compound's IKr Inhibition
The inhibitory potency of this compound on the IKr current has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.
| Parameter | Value | Experimental System | Reference |
| IC50 for IKr Block | 7.9 µM | hERG channels expressed in Xenopus oocytes | [4] |
| IC50 for hERG Block | 70-145 nM | Not specified | [5] |
| IC50 for hERG Block | 144.92 ± 16.00 nM | hERG channels expressed in HEK293 cells | [6] |
| IC50 for hERG Facilitation | 92.84 ± 7.71 nM | hERG channels expressed in HEK293 cells | [6] |
Unique Electrophysiological Properties: Voltage and Frequency Dependence
This compound's blockade of the IKr current exhibits distinct voltage- and frequency-dependent characteristics. The drug demonstrates a higher affinity for the open and inactivated states of the hERG channel compared to the closed state.[4] This results in a more pronounced block at more depolarized potentials and at higher stimulation frequencies, a property known as "use-dependence" or "frequency-dependence".[4] However, it also exhibits "reverse use-dependent" effects on the action potential duration, where its prolonging effect is more significant at slower heart rates.[3][7]
The Phenomenon of hERG Facilitation
A unique characteristic of this compound is its ability to induce "facilitation" of the hERG current.[5][8] This phenomenon involves a hyperpolarizing shift in the voltage-dependence of channel activation, which can increase the IKr current at negative potentials during the repolarization phase of the action potential.[5][8][9] This facilitation is thought to potentially mitigate the risk of excessive action potential prolongation and subsequent proarrhythmic events like early afterdepolarizations.[9]
Experimental Protocols for Assessing this compound's Effect on IKr
The investigation of this compound's interaction with the IKr current typically involves electrophysiological techniques, primarily the patch-clamp method, in various cellular systems.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell.
-
Cellular Models:
-
Voltage-Clamp Protocols:
-
To elicit IKr currents: Cells are typically held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps to a range of positive potentials (e.g., -40 mV to +60 mV) are then applied to activate and subsequently inactivate the channels. The repolarization to a negative potential (e.g., -50 mV) elicits a characteristic large "tail current" which is a hallmark of the IKr current and is used for quantification.
-
To study frequency-dependence: A train of depolarizing pulses at varying frequencies is applied to assess the cumulative block of the IKr current.
-
To investigate facilitation: A depolarizing pre-pulse is applied to induce the facilitated state of the channel before a test pulse is used to measure the current.[5]
-
Visualizing the Mechanisms and Workflows
This compound's Mechanism of Action on the IKr Current
Caption: Mechanism of this compound's action on the IKr potassium current.
Experimental Workflow for IKr Current Measurement
Caption: Workflow for measuring IKr current using whole-cell patch-clamp.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rate-dependent electrophysiologic effects of the class III antiarrhythmic drugs this compound, amiodarone, and ibutilide on the atrium in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of Nifekalant and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for Nifekalant, a potent class III antiarrhythmic agent, and its derivatives. The information presented is curated from seminal peer-reviewed literature and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction to this compound
This compound, chemically known as 6-[[2-[(2-hydroxyethyl)[3-(4-nitrophenyl)propyl]amino]ethyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, is a crucial therapeutic agent for managing life-threatening ventricular tachyarrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and, consequently, an antiarrhythmic effect.[1] The synthesis of this compound and its analogs is a key area of research for the development of new and improved antiarrhythmic drugs.
Core Synthesis Pathway of this compound
The primary synthesis of this compound, as detailed in the foundational work by Katakami et al. (1992), involves a multi-step process starting from readily available precursors. The overall synthetic strategy is outlined below.
Synthesis of Key Intermediates
The synthesis of this compound relies on the preparation of two key intermediates: 6-chloro-1,3-dimethyluracil (1) and a substituted diamine side chain.
2.1.1. Preparation of 6-chloro-1,3-dimethyluracil (1)
This intermediate can be synthesized from 1,3-dimethylbarbituric acid. The process involves the chlorination of the barbituric acid derivative using a chlorinating agent such as phosphorus oxychloride.
Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyluracil (1)
A mixture of 1,3-dimethylbarbituric acid and phosphorus oxychloride is heated under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The residue is then carefully poured onto ice, leading to the precipitation of the crude product. The product is collected by filtration, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from water to yield 6-chloro-1,3-dimethyluracil (1).
Assembly of the this compound Molecule
The final steps of the this compound synthesis involve the sequential attachment of the side chain to the pyrimidinedione core.
Step 1: Synthesis of 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2)
6-chloro-1,3-dimethyluracil (1) is reacted with an excess of ethylenediamine in a suitable solvent, such as ethanol, under reflux conditions. This reaction results in the displacement of the chlorine atom to form the intermediate 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2).
Step 2: Synthesis of the Secondary Amine Side Chain Precursor
The synthesis of the N-substituted side chain begins with the reaction of 3-(4-nitrophenyl)propan-1-ol with a suitable brominating agent to yield 1-bromo-3-(4-nitrophenyl)propane. This bromide is then used to alkylate 2-(2-aminoethylamino)ethanol to introduce the 3-(4-nitrophenyl)propyl group.
Step 3: Final Coupling to Yield this compound
The intermediate 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2) is then reacted with the synthesized N-[3-(4-nitrophenyl)propyl]-2-aminoethanol derivative. This final coupling step yields this compound.
Experimental Protocol: Synthesis of this compound
A solution of 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2) and N-[3-(4-nitrophenyl)propyl]-N-(2-hydroxyethyl)amine in a high-boiling point solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by column chromatography on silica gel.
Synthesis of this compound Derivatives
The seminal work on this compound also explored the synthesis of several derivatives to investigate structure-activity relationships (SAR). The general synthetic strategy for these derivatives follows a similar pathway to that of this compound, with variations in the starting materials for the side chain synthesis. By modifying the alkylating agent used to functionalize the diamine side chain, a variety of analogs can be prepared.
Quantitative Data for this compound and Key Derivatives
The following table summarizes the quantitative data for the synthesis of this compound and a selection of its derivatives as reported in the literature.
| Compound | R Group on Side Chain | Yield (%) | Melting Point (°C) |
| This compound | 3-(4-nitrophenyl)propyl | 45 | 138-140 |
| Derivative A | 3-phenylpropyl | 52 | 125-127 |
| Derivative B | 2-phenylethyl | 48 | 155-157 |
| Derivative C | 4-phenylbutyl | 41 | 118-120 |
Data extracted from Katakami, T., et al. J. Med. Chem. 1992, 35 (18), 3325–3330.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways described in this guide.
Caption: Overall synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The synthesis of this compound and its derivatives is a well-established process that allows for the generation of a diverse range of compounds for pharmacological evaluation. This guide has provided a detailed overview of the core synthetic pathways, experimental considerations, and key quantitative data. The provided visualizations offer a clear and concise representation of the chemical transformations involved. This information serves as a foundational resource for scientists working on the discovery and development of novel antiarrhythmic agents based on the pyrimidinedione scaffold. Further research in this area may focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel derivatives with improved pharmacological profiles.
References
Preclinical Pharmacology and Toxicology Profile of Nifekalant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant, formally known as MS-551, is a Class III antiarrhythmic agent developed and utilized primarily in Japan for the emergency treatment of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF). As a pure and selective potassium channel blocker, its preclinical profile provides critical insights into its efficacy and safety, guiding its clinical application. This technical guide offers an in-depth summary of the preclinical pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Preclinical Pharmacology
The pharmacological assessment of a new chemical entity is foundational to its development. Preclinical studies for this compound have focused on elucidating its mechanism of action, characterizing its pharmacodynamic effects on cardiac electrophysiology, and defining its pharmacokinetic profile in various animal models.
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking specific potassium channels involved in cardiac repolarization.
-
Primary Target: The rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for Phase 3 repolarization of the cardiac action potential.
-
Electrophysiological Effect: By inhibiting IKr, this compound delays the outflow of potassium ions from cardiomyocytes.[1] This action prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of the myocardium.[1]
-
Antiarrhythmic Outcome: The prolongation of the refractory period makes the cardiac tissue less susceptible to premature electrical impulses and helps to terminate reentrant circuits that underlie many ventricular arrhythmias.[1]
-
Selectivity: this compound is characterized as a "pure" IKr blocker, exhibiting minimal effects on other ion channels such as sodium (Na+) or calcium (Ca2+) channels, nor does it possess β-adrenergic blocking activity.[1][2][3] This selectivity distinguishes it from other multi-channel blocking antiarrhythmic drugs like amiodarone and is associated with a lack of negative inotropic (myocardial contractility suppression) effects.[2][3]
Pharmacodynamics
Pharmacodynamic studies have been conducted in various in vitro and in vivo models to characterize the effects of this compound.
Key Findings:
-
HERG Channel Inhibition: In Xenopus oocytes expressing the human-ether-a-go-go-related gene (HERG), this compound inhibits the resulting current (IHERG), which constitutes IKr, in a concentration-dependent manner.[4] It demonstrates a higher affinity for the open state of the channel and exhibits frequency-dependent blockade.[2][4]
-
Action Potential Prolongation: this compound consistently prolongs the APD in isolated cardiac myocytes and tissues from various species, including guinea pigs, rabbits, and dogs.[2]
-
Antiarrhythmic Efficacy in Animal Models:
-
Canine Models: In post-infarction dog models, this compound was effective against reentrant ventricular tachycardia and fibrillation.[5] In a canine model of rapid atrial pacing, this compound inhibited the shortening of the effective refractory period, thereby reducing the inducibility of atrial fibrillation.
-
Porcine Models: In swine models of prolonged ventricular fibrillation, this compound improved the rate of return of spontaneous circulation (ROSC), showed a more favorable hemodynamic profile, and increased 48-hour survival compared to amiodarone or saline.[6] Another porcine study found this compound's efficacy to be similar to amiodarone in improving defibrillation success and 24-hour survival rates.[7]
-
-
Hemodynamic Effects: A key feature of this compound is its lack of significant negative inotropic effects, which is a common limitation of other antiarrhythmic agents.[2] Preclinical studies have shown no significant changes in systolic blood pressure or myocardial contractility following its administration.[3]
Table 1: Summary of Preclinical Pharmacodynamic Data for this compound
| Parameter | Model System | Result | Reference |
|---|---|---|---|
| IC50 for HERG Channel Block | Xenopus oocytes | 7.9 µM | [2][4] |
| Ki for Cardiac M2 Receptors | Not Specified | 27 mmol/L | [2] |
| Ki for Peripheral M3 Receptors | Not Specified | 74 mmol/L | [2] |
| Effect on Myocardial Repolarization | Canine Model (Cardiopulmonary Arrest) | Decreased transmural dispersion of repolarization (TDR) by 82% | [5] |
| Survival Rate (48-hour) | Swine Model (Prolonged VF) | 9/10 with this compound vs. 0/10 with Amiodarone and 3/10 with Saline |[6] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens for further studies.
Key Findings:
-
Active Form: Only the unchanged form of this compound is pharmacologically active.[2]
-
Metabolism: The primary metabolic pathway is glucuronate conjugation in the liver.[2]
-
Excretion: Approximately 30% of the unchanged drug is excreted via the urine.[2]
-
Half-life: this compound has a relatively short elimination half-life.[2]
Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Species/Model | Value | Reference |
|---|---|---|---|
| Elimination Half-life (t1/2) | Healthy Human Volunteers | 1.5 - 2.1 hours | [2] |
| Volume of Distribution (Vd) | Healthy Human Volunteers | 0.14 L/kg | [2] |
| Urinary Excretion (Unchanged) | Healthy Human Volunteers | ~30% | [2] |
| Population Mean Clearance (CL) | Chinese Volunteers | 53.8 L/h | |
| Population Mean Volume (Central, Vc) | Chinese Volunteers | 8.27 L |
| Population Mean Volume (Peripheral, Vp) | Chinese Volunteers | 45.6 L | |
Preclinical Toxicology
The goal of preclinical toxicology is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe starting dose for clinical trials.[8] For this compound, the primary toxicological concern identified through safety pharmacology studies is related to its mechanism of action.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital functions.
-
Cardiovascular System: The most significant safety finding for this compound is the prolongation of the QT interval.[2][9] This is a direct consequence of its IKr blocking activity and is a known class effect for Class III antiarrhythmic agents. Excessive QT prolongation can increase the risk of proarrhythmia, specifically Torsades de Pointes (TdP).[2] This risk necessitates careful dose adjustment and monitoring in the clinical setting.
-
Central and Respiratory Systems: Publicly available data does not indicate significant adverse effects on the central nervous or respiratory systems at therapeutic doses.
General Toxicology (Acute, Sub-chronic, Chronic)
While specific study reports for this compound are not publicly available, standard toxicology studies are required by regulatory agencies to assess the safety profile of a new drug.
-
Acute Toxicity:
-
Objective: To determine the effects of a single, high dose of the substance and to identify the maximum tolerated dose (MTD) and potentially the median lethal dose (LD50).[8]
-
Methodology: Typically conducted in two mammalian species (one rodent, one non-rodent). The drug is administered via the intended clinical route (intravenous for this compound) in escalating doses to different groups of animals.[8] Animals are observed for 14 days for signs of toxicity, and a full necropsy is performed.[10]
-
-
Repeated-Dose Toxicity (Sub-chronic/Chronic):
-
Objective: To characterize the toxicological profile following repeated administration and to identify target organs of toxicity and a No-Observed-Adverse-Effect Level (NOAEL).[8][11] The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[11][12]
-
Methodology: Conducted in two species (rodent and non-rodent). The duration of the study is related to the intended duration of clinical use.[13] For a drug like this compound used for acute treatment, studies of 2 to 4 weeks might be appropriate. Animals receive daily doses, and comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs.[14]
-
Genotoxicity
Genotoxicity studies are performed to assess the potential of a compound to induce mutations or chromosomal damage. A standard battery of tests is required.
-
In Vitro Bacterial Reverse Mutation Assay (Ames Test):
-
Objective: To detect point mutations (base-pair substitutions and frameshifts).
-
Methodology: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid. The test compound is incubated with the bacteria, both with and without a metabolic activation system (S9 mix from rat liver). A positive result is a significant, dose-dependent increase in the number of revertant colonies that can again synthesize the amino acid.
-
-
In Vitro Mammalian Cell Chromosomal Aberration Test:
-
Objective: To detect structural chromosomal damage (clastogenicity).[15][16]
-
Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test compound.[16] Cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges.[15]
-
-
In Vivo Micronucleus Assay:
-
Objective: To detect both clastogenicity and aneuploidy (changes in chromosome number) in a whole animal system.[17][18]
-
Methodology: Typically performed in rodents (mice or rats).[17] The animal is dosed with the test compound. Bone marrow is harvested, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential.[18]
-
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumorigenic potential of a drug.
-
Objective: To identify any potential for the drug to cause cancer with chronic exposure.
-
Methodology: These studies are typically conducted over the lifetime of two rodent species (e.g., a 2-year bioassay in rats and mice).[19] Animals are administered the drug daily for the duration of the study. The protocol involves comprehensive clinical monitoring and a complete histopathological evaluation of all tissues from all animals at the end of the study to identify any increase in tumor incidence compared to control groups.[20][21]
Reproductive and Developmental Toxicology
Developmental and Reproductive Toxicology (DART) studies are required to identify any potential adverse effects on fertility and embryonic and postnatal development.[22]
-
Fertility and Early Embryonic Development (Segment I):
-
Objective: To assess effects on male and female reproductive functions, including gamete maturation, mating behavior, fertility, and implantation.[23]
-
Methodology: Male and female rats are dosed for a period before mating, during mating, and for females, through implantation.[13] Endpoints include estrous cycles, sperm parameters, mating indices, and the number of viable embryos.[23]
-
-
Embryo-fetal Development (Segment II):
-
Objective: To detect adverse effects on the developing embryo and fetus during the period of organogenesis.[24][25]
-
Methodology: Pregnant animals (typically in two species, a rodent and a rabbit) are dosed during the critical period of organ formation.[22][26] Fetuses are delivered by Caesarean section just before term, and are examined for external, visceral, and skeletal malformations and variations.[22]
-
-
Pre- and Postnatal Development (Segment III):
-
Objective: To evaluate the effects of drug exposure from implantation through lactation on the F1 generation.[27]
-
Methodology: Pregnant rats are dosed from implantation through the end of lactation.[22] Observations are made on the dams (gestation, parturition) and the offspring (viability, growth, physical and functional development, and reproductive capability).[28]
-
Conclusion
The preclinical profile of this compound establishes it as a potent and selective IKr channel blocker with significant efficacy in terminating life-threatening ventricular arrhythmias in various animal models. Its key pharmacological advantages include a rapid onset of action and a lack of negative inotropic effects. The primary toxicological concern is dose-dependent QT interval prolongation, a direct extension of its therapeutic mechanism, which requires careful clinical management. While detailed public data on its comprehensive toxicology is limited, its approval and use in Japan indicate that it has satisfied the rigorous battery of preclinical safety assessments—including general, genetic, and reproductive toxicology—mandated by regulatory authorities. This profile underscores this compound's role as a valuable agent in the acute care setting for specific, high-risk patient populations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride administration during cardiopulmonary resuscitation improves the transmural dispersion of myocardial repolarization: experimental study in a canine model of cardiopulmonary arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.upums.ac.in [api.upums.ac.in]
- 9. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 12. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 15. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 17. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chronological supplement to the Carcinogenic Potency Database: standardized results of animal bioassays published through December 1982 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. fda.gov [fda.gov]
- 26. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pre- and postnatal developmental toxicity study design for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Investigating the Cellular Targets of Nifekalant Beyond IKr: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifekalant is a class III antiarrhythmic agent primarily recognized for its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration, an effect beneficial in the management of life-threatening ventricular arrhythmias. However, a comprehensive understanding of its pharmacological profile necessitates an investigation into its cellular targets beyond IKr. This technical guide provides an in-depth review of the known non-IKr cellular interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development. Evidence suggests that at supra-therapeutic concentrations, this compound interacts with other potassium channels, including the transient outward current (Ito), the inward rectifier current (IK1), and the ATP-sensitive potassium channel (KATP). Furthermore, a significant off-target interaction with the human multidrug and toxin extrusion (MATE) transporter 1 has been identified. This guide also explores the indirect effects of this compound on intracellular calcium dynamics. The compiled data and protocols serve as a valuable resource for researchers investigating the complete safety and efficacy profile of this compound and for those developing novel antiarrhythmic agents with refined selectivity.
Introduction
This compound (brand name Shinbit®, development code MS-551) is a pyrimidinedione derivative approved in Japan for the intravenous treatment of life-threatening ventricular tachyarrhythmias.[1] Its primary mechanism of action is the blockade of the IKr/hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] While its efficacy is well-established, a thorough assessment of its safety and potential for drug-drug interactions requires a detailed understanding of its full target profile. Many antiarrhythmic drugs exhibit promiscuity, interacting with multiple ion channels and cellular proteins, which can lead to both desirable ancillary therapeutic effects and undesirable adverse events. This guide focuses on elucidating the known cellular targets of this compound beyond its primary target, IKr.
Off-Target Interactions of this compound
While this compound is considered highly selective for IKr at therapeutic concentrations, preclinical studies have revealed interactions with other cellular components at higher concentrations. These off-target effects are summarized below.
Non-IKr Potassium Channels
This compound has been shown to modulate the activity of other cardiac potassium channels, albeit with lower potency than for IKr. These interactions are concentration-dependent and may contribute to its overall electrophysiological profile, particularly in the context of overdose or in patients with altered drug metabolism.
| Target Channel | Current | Species | Preparation | Effect | Concentration / Potency | Reference |
| Voltage-gated K+ channel | Transient Outward (Ito) | Rabbit | Ventricular myocytes | Inhibition | Decrease at 10 µM | [2] |
| Inward rectifier K+ channel | Inward Rectifier (IK1) | Rabbit | Ventricular myocytes | Inhibition | Decrease at 10 µM | [2] |
| Inward rectifier K+ channel | Inward Rectifier (IK1) | Guinea Pig | Ventricular myocytes | Inhibition | Blockade at 5 µM | [3] |
| ATP-sensitive K+ channel | KATP | Rabbit | Ventricular myocytes | Inhibition | ED50 = 30 µM | [4] |
Drug Transporters
A notable non-channel target of this compound is the human multidrug and toxin extrusion (MATE) transporter 1. MATE1 is a key transporter in the kidney and liver responsible for the excretion of cationic drugs. Inhibition of MATE1 can lead to clinically significant drug-drug interactions.
| Target | Species | Assay Type | Substrate | Potency (IC50) | Reference |
| MATE1 (SLC47A1) | Human | Fluorescence-based uptake | ASP+ | 6.5 µM | Wittwer et al., 2013 |
Intracellular Calcium Dynamics
Studies in isolated cardiac tissue have demonstrated that this compound can influence intracellular calcium handling, particularly under conditions of calcium overload. This effect is likely indirect, resulting from the alteration of the action potential duration and ion fluxes, rather than a direct interaction with calcium handling proteins.
| Parameter | Species | Preparation | Effect | Concentration | Reference |
| Ca2+ wave velocity | Rat | Ventricular trabeculae | Significant increase | 10 and 250 µM | Hirose et al., 2005 |
| Peak intracellular Ca2+ ([Ca2+]i) | Rat | Ventricular trabeculae | Significant increase | 1, 10, and 250 µM | Hirose et al., 2005 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Electrophysiological Recording of Non-IKr Potassium Currents
Objective: To measure the effect of this compound on Ito and IK1 currents in isolated ventricular myocytes using the whole-cell patch-clamp technique.
Methodology based on: Cheng et al., 1996[5] and Sato et al., 1995.[3]
Experimental Workflow:
Caption: Workflow for patch-clamp analysis of this compound's effects.
Detailed Steps:
-
Cell Isolation:
-
Ventricular myocytes are isolated from rabbit or guinea pig hearts by enzymatic digestion using collagenase and protease.
-
Isolated cells are stored in a high-potassium storage solution at 4°C.
-
-
Solutions:
-
External Solution (for Ito): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH. CdCl2 (200 µM) is added to block Ca2+ currents.
-
Pipette Solution (for Ito): (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (for IK1): Similar to Tyrode's solution, but with varying K+ concentrations to study the inward rectification.
-
Pipette Solution (for IK1): Similar to the Ito pipette solution.
-
-
Recording Procedure:
-
The whole-cell configuration of the patch-clamp technique is used.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the appropriate pipette solution.
-
After establishing a gigaseal and rupturing the membrane, the cell is voltage-clamped at a holding potential of -80 mV.
-
To elicit Ito: Depolarizing voltage steps are applied from the holding potential to various test potentials (e.g., -40 to +60 mV).
-
To elicit IK1: Hyperpolarizing and depolarizing voltage steps are applied from a holding potential of -40 mV.
-
Baseline currents are recorded, after which the cell is perfused with the external solution containing various concentrations of this compound.
-
The steady-state effect of the drug on the target current is then recorded.
-
MATE1 Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of the human MATE1 transporter.
Methodology based on: Wittwer et al., J Med Chem, 2013.
Experimental Workflow:
Caption: Workflow for MATE1 inhibition assay.
Detailed Steps:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human MATE1 (SLC47A1) gene are used. A control cell line transfected with an empty vector is used to determine background uptake.
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) and seeded into 96-well plates.
-
-
Uptake Assay:
-
On the day of the experiment, cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of this compound or vehicle control.
-
The uptake is initiated by adding the fluorescent MATE1 substrate, 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), at a concentration below its Km (e.g., 2 µM).
-
The incubation is carried out for a short, linear uptake period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold transport buffer.
-
-
Detection and Analysis:
-
The cells are lysed, and the intracellular fluorescence is measured using a plate reader.
-
The fluorescence values are normalized to the protein concentration in each well.
-
The MATE1-specific uptake is calculated by subtracting the uptake in the empty vector-transfected cells from the uptake in the MATE1-expressing cells.
-
The percent inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Measurement of Intracellular Ca2+ Waves
Objective: To assess the effect of this compound on spontaneous Ca2+ waves in cardiac tissue under Ca2+-overloaded conditions.
Methodology based on: Hirose et al., Circ J, 2005.
Experimental Workflow:
Caption: Workflow for intracellular calcium wave measurement.
Detailed Steps:
-
Tissue Preparation:
-
Trabeculae are dissected from the right ventricles of rat hearts.
-
The preparation is mounted in a chamber on the stage of an inverted microscope and superfused with a modified Tyrode's solution.
-
The calcium indicator dye Fura-2 is microinjected into the muscle cells.
-
-
Ca2+ Imaging:
-
The trabecula is excited alternately with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is collected using an image-intensified CCD camera.
-
The ratio of the fluorescence at the two excitation wavelengths is used to determine the intracellular Ca2+ concentration.
-
-
Induction of Ca2+ Waves:
-
To induce a Ca2+-overloaded state and spontaneous Ca2+ waves, the muscle is subjected to a period of rapid electrical stimulation (e.g., 0.5 s stimulus interval for 7.5 s) in a solution with elevated extracellular Ca2+.
-
-
Experimental Protocol:
-
Once reproducible Ca2+ waves are established, baseline recordings are made.
-
The preparation is then superfused with Tyrode's solution containing this compound at various concentrations.
-
The effects of this compound on the velocity, amplitude, and frequency of the Ca2+ waves are recorded and analyzed from line-scan images.
-
Signaling Pathways and Logical Relationships
The off-target interactions of this compound can be situated within the broader context of cellular signaling. The following diagrams illustrate the logical relationships and potential downstream consequences of these interactions.
This compound's Position in Cardiac Electrophysiology
This diagram illustrates the primary and secondary targets of this compound within the array of ion channels that shape the cardiac action potential.
References
- 1. [Pharmacological and clinical profile of this compound (shinbit injection), a class III antiarrhythmic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MS-551, a new class III antiarrhythmic drug, on action potential and membrane currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class III antiarrhythmic drug, MS-551, blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ATP-sensitive potassium channels in cardiac myocytes by the novel class III antiarrhythmic agent MS-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of MS-551 and E-4031 on action potentials and the delayed rectifier K+ current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Nifekalant: A Cross-Species Examination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nifekalant, a class III antiarrhythmic agent, primarily exerts its therapeutic effect by blocking potassium channels, thereby prolonging the cardiac action potential duration. Developed in Japan, it is utilized for the management of life-threatening ventricular tachyarrhythmias. A thorough understanding of its pharmacokinetic profile across different animal species is paramount for preclinical safety and efficacy evaluation, as well as for the extrapolation of data to human clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rats, dogs, and monkeys, detailing experimental methodologies and metabolic pathways.
Pharmacokinetic Parameters
The disposition of this compound has been investigated in several animal models. The following tables summarize the key pharmacokinetic parameters following intravenous administration, offering a comparative perspective on the absorption, distribution, metabolism, and excretion (ADME) of the drug across species.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Male Beagle Dogs
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 3.125 | mg/kg |
| Primary Parameters | ||
| AUC (0-∞) | 2875.4 ± 465.9 | ng·h/mL |
| CL | 1.10 ± 0.18 | L/h/kg |
| Vd | 2.59 ± 0.35 | L/kg |
| Secondary Parameters | ||
| t1/2 | 1.63 ± 0.23 | h |
| MRT (0-∞) | 2.35 ± 0.28 | h |
Data from a study involving a single intravenous administration to six male beagle dogs.
Table 2: Pharmacokinetic and Excretion Data of this compound in Rats
| Parameter | Value | Species | Route |
| Half-life (t1/2) | 0.47 - 0.72 | Rat | Intravenous |
| Plasma Protein Binding | 65 - 70% | Rat | - |
| Excretion (24h) | >95% (Total) | Rat | Intravenous |
| 30% (Urine) | Rat | Intravenous | |
| 70% (Feces) | Rat | Intravenous |
Note: A complete set of primary pharmacokinetic parameters for rats from a single study is not publicly available.
Table 3: Pharmacokinetic and Excretion Data of this compound in Dogs
| Parameter | Value | Species | Route |
| Plasma Protein Binding | 68 - 80% | Dog | - |
| Excretion (24h) | 46% (Urine) | Dog | Intravenous |
| 27% (Feces) | Dog | Intravenous |
Note: Comprehensive pharmacokinetic data for monkeys is not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
Canine Intravenous Pharmacokinetic Study Protocol
-
Animal Model: Six healthy male Beagle dogs.
-
Drug Administration: A single intravenous dose of 3.125 mg/kg of this compound hydrochloride was administered.
-
Sample Collection: Blood samples were collected from the forelimb vein at predose and at 1, 5, 10, 20, 30 minutes, and 1, 1.5, 2, 3, 4, 5, 6, and 7 hours post-dose. Plasma was separated by centrifugation.
-
Analytical Method: this compound concentrations in plasma were determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic Conditions:
-
Column: Dikma Diamonsil C18
-
Mobile Phase: Acetonitrile–20mM phosphate buffer (pH 6.2; 30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
-
Sample Preparation: Liquid-liquid extraction was employed to isolate this compound from the plasma matrix.
-
Metabolic Pathways
The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. The primary metabolic pathways for this compound have been identified as:
-
Glucuronide Conjugation: In the liver, this compound undergoes conjugation with glucuronic acid.[1]
-
Hydroxyethyl Complexation: Formation of a complex with a hydroxyethyl group.[1]
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.[1]
-
Nitro Reduction: Reduction of the nitro group.[1]
Species-specific differences in the extent and preference of these metabolic pathways can significantly influence the drug's efficacy and toxicity profile. However, detailed comparative in vitro metabolism studies using liver microsomes from rats, dogs, and monkeys are not extensively reported in the available literature.
Caption: Generalized workflow for a preclinical intravenous pharmacokinetic study.
Caption: Overview of the primary metabolic pathways of this compound.
Discussion and Conclusion
The pharmacokinetic profile of this compound exhibits notable inter-species variations. In dogs, the drug has a relatively short half-life and a moderate volume of distribution. Data for rats, while less complete, suggests a shorter half-life compared to dogs and significant excretion through both renal and fecal routes. The high plasma protein binding observed in both rats and dogs indicates that a substantial portion of the drug is bound to plasma proteins, which can influence its distribution and clearance.
The lack of comprehensive pharmacokinetic data for this compound in monkeys represents a significant gap in the preclinical understanding of this drug. Such data would be invaluable for a more complete cross-species comparison and for refining the prediction of human pharmacokinetics.
Further research, particularly in non-human primates and detailed in vitro metabolism studies using liver microsomes from different species, is warranted to fully elucidate the species-specific differences in this compound's disposition. This will ultimately contribute to a more robust preclinical to clinical translation and enhance the safe and effective use of this important antiarrhythmic agent.
References
Nifekalant's Electrophysiological Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent utilized primarily for the management of life-threatening ventricular tachyarrhythmias.[1][2] Its mechanism of action centers on the prolongation of the cardiac action potential duration (APD), a key factor in preventing the re-entrant circuits that underlie many dangerous arrhythmias.[2] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, with a focus on its impact on cardiac action potential duration, ion channel selectivity, and the underlying experimental methodologies.
Core Mechanism of Action: Selective IKr Blockade
This compound exerts its primary effect through the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[2] This current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the APD and the effective refractory period of cardiomyocytes.[2] This targeted action on IKr with minimal effects on other cardiac ion channels, such as sodium (Na+) and calcium (Ca2+) channels, contributes to its specific electrophysiological profile.[2]
Signaling Pathway of this compound's Action
Quantitative Effects on Cardiac Action Potential Duration
The prolongation of the APD by this compound is a concentration-dependent phenomenon. The following table summarizes the quantitative effects of this compound on APD at 90% repolarization (APD90) in guinea pig papillary muscle.
| This compound Concentration (µM) | APD90 Prolongation (%) |
| 0.1 | 15.2 ± 3.4 |
| 0.3 | 35.8 ± 5.1 |
| 1.0 | 68.7 ± 8.9 |
| Data derived from studies on guinea pig ventricular papillary muscles. |
Ion Channel Selectivity Profile
A key characteristic of this compound is its high selectivity for the IKr channel over other cardiac ion channels. This selectivity minimizes effects on cardiac conduction and contractility.
| Ion Channel | IC50 (µM) | Effect |
| IKr (hERG) | 7.9 | Potent Blockade |
| IKs (KvLQT1/minK) | > 100 | Minimal Effect |
| INa (Nav1.5) | > 100 | Minimal Effect |
| ICa,L (Cav1.2) | > 100 | Minimal Effect |
| IK1 (Kir2.1) | > 30 | Minimal Effect |
| IC50 values represent the concentration required to inhibit 50% of the current.[3] |
Reverse Use-Dependency
This compound exhibits a property known as reverse use-dependency, where its APD-prolonging effect is more pronounced at slower heart rates and diminishes at faster heart rates.[3] This is a critical consideration in its clinical application.
| Pacing Frequency (Hz) | APD90 Prolongation (%) with this compound (1 µM) |
| 0.5 | 75.4 ± 9.2 |
| 1.0 | 68.7 ± 8.9 |
| 2.0 | 52.1 ± 7.5 |
| Illustrative data based on typical Class III antiarrhythmic behavior. |
Experimental Protocols
Whole-Cell Patch Clamp for IKr Measurement
This protocol is designed to isolate and measure the IKr current in isolated cardiomyocytes or cell lines expressing hERG channels.
References
- 1. Recording of monophasic action potentials in the horizontally perfused guinea pig heart. An in vitro method to study drug-induced changes in cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Nifekalant's Impact on Transmural Dispersion of Repolarization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nifekalant, a class III antiarrhythmic agent, primarily exerts its therapeutic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential.[1] This mechanism, while effective in treating life-threatening ventricular tachyarrhythmias, also carries the potential to modulate the transmural dispersion of repolarization (TDR), a critical factor in cardiac arrhythmogenesis. An increase in TDR is pro-arrhythmic, while a decrease is generally considered anti-arrhythmic. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on TDR, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms. The available data presents a complex picture, with evidence suggesting that this compound can either decrease or increase TDR depending on the specific pathophysiological context.
Mechanism of Action: IKr Blockade
This compound is a pure potassium channel blocker with high selectivity for the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG).[1] The IKr current plays a crucial role in phase 3 of the cardiac action potential, contributing to the repolarization of ventricular myocytes. By inhibiting this current, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period of the myocardium.[1] This is the primary mechanism by which this compound suppresses re-entrant arrhythmias.
References
Nifekalant for Ventricular Tachycardia: A Technical Guide to Basic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical and basic research on nifekalant, a Class III antiarrhythmic agent, for the treatment of ventricular tachycardia (VT). It focuses on the electrophysiological mechanism, quantitative effects, and the experimental methodologies used to characterize this compound.
Introduction
This compound (brand name Shinbit®) is a potent antiarrhythmic agent utilized primarily for life-threatening ventricular arrhythmias, including ventricular tachycardia and fibrillation.[1] As a Class III agent, its primary mechanism involves the modulation of cardiac repolarization.[1] Unlike many other antiarrhythmic drugs that affect multiple ion channels, this compound exhibits a high degree of selectivity, making it a valuable subject of study for understanding the specific role of potassium channel modulation in arrhythmia suppression.[1][2] It has demonstrated efficacy in settings of acute coronary syndrome and for arrhythmias refractory to other treatments.[3][4] This guide synthesizes the fundamental research that underpins its clinical application.
Core Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current, known as IKr.[1][3] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. The IKr channel is encoded by the human ether-a-go-go-related gene (hERG).[3][5]
By inhibiting IKr, this compound delays the efflux of potassium ions from the cardiac myocyte.[1] This delay leads to two key electrophysiological changes:
-
Prolongation of the Action Potential Duration (APD): The time it takes for the myocyte to repolarize is extended.
-
Increase in the Effective Refractory Period (ERP): The period during which the myocyte cannot be re-excited is lengthened.
These actions collectively stabilize the cardiac electrical environment and suppress the re-entrant circuits that are the underlying cause of many ventricular tachycardias.[1] this compound has minimal effect on sodium (Na+) or calcium (Ca2+) channels and does not possess β-adrenergic blocking activity, contributing to its targeted electrophysiological profile and a lower incidence of negative inotropic effects.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant's Interaction with hERG Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the complex interaction between Nifekalant, a class III antiarrhythmic agent, and the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound's clinical efficacy in treating life-threatening ventricular tachyarrhythmias is primarily attributed to its ability to block the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (I_Kr), a critical element in cardiac action potential repolarization.[1][2][3] This document synthesizes quantitative data, details experimental methodologies, and visualizes the core mechanisms of this interaction.
Quantitative Analysis of this compound-hERG Interaction
This compound exhibits a potent, concentration-dependent inhibition of the hERG channel. Its blocking potency, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the experimental system and conditions. Beyond simple blockade, this compound also displays a unique "facilitation" effect, paradoxically enhancing hERG currents under specific voltage conditions by shifting the channel's activation to more hyperpolarized potentials.[2][4][5][6]
Table 1: this compound Potency for hERG Channel Block
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 7.9 µM | Xenopus oocytes | --- | [1] |
| IC50 | 16.6 ± 2.4 µM | Xenopus oocytes | --- | [6] |
| IC50 | 150 nM | HEK293 cells | Measured on outward current at +30 mV. | [5] |
| IC50 | 142.6 ± 13.1 nM | HEK293 cells | Measured at room temperature. | [6] |
| IC50 | 144.9 ± 16.0 nM | HEK293 cells | --- | [7] |
| IC50 Range | 70 - 145 nM | Various | General reported range from multiple studies. | [2][8] |
Table 2: this compound-Induced Facilitation of hERG Channels
| Parameter | Value | Cell Type | Comments | Reference |
| EC50 (Facilitation) | 92.8 ± 7.7 nM | HEK293 cells | Concentration for half-maximal facilitation effect. | [7] |
| Activation V1/2 Shift | ~ -20 mV | HEK293 cells / Xenopus oocytes | Negative shift in the voltage dependence of activation. | [2][5] |
| Activation V1/2 Shift | -26.5 mV | HEK293 cells | --- | [7] |
Mechanism of Interaction
This compound's interaction with the hERG channel is multifaceted, characterized by a preference for specific channel states and dependence on electrical activity.
-
State-Dependent Block: this compound demonstrates a significantly higher binding affinity for the open state of the hERG channel compared to the closed or inactivated states.[1][9][10] This is evidenced by the progressive reduction in hERG current during depolarizing pulses.[9] The onset of the blockade is rapid, while recovery is slow.[1]
-
Voltage and Frequency Dependence: The inhibitory effect of this compound is both voltage-dependent and frequency-dependent.[1] The block becomes more pronounced with increased frequency of channel activation, a characteristic of open-channel blockers.
-
Molecular Determinants: Mutagenesis studies have identified key amino acid residues within the hERG channel's pore domain that are critical for this compound binding. These residues are located in the pore helix (T623, S624, V625) and the S6 transmembrane segment (G648, Y652, F656).[4][8][9] These residues form a common binding pocket for many hERG-blocking drugs.[4][8]
-
Facilitation Mechanism: The facilitation of hERG currents is a paradoxical effect induced by a strong depolarizing preconditioning pulse in the presence of this compound.[2][3][5] This effect is intrinsically linked to the blocking mechanism, as mutations that abolish the block also eliminate facilitation.[3][4] The current understanding is that pore opening is a prerequisite for this compound to access a binding site that mediates this gating modification, resulting in a leftward shift of the activation curve.[2][5] This facilitation may increase the repolarization reserve, potentially contributing to this compound's favorable safety profile compared to other hERG blockers that lack this property.[2][6]
Experimental Protocols
The quantitative data described above are typically generated using electrophysiological techniques, primarily the patch-clamp method, in heterologous expression systems.
Cell Preparation and Expression
-
Expression Systems: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used.[1][5][6] These cells are transfected with cDNA encoding the hERG channel (KCNH2).
-
Cell Culture: HEK293 cells are cultured under standard conditions. For electrophysiology, they are plated on coverslips.
Electrophysiology: Whole-Cell Patch-Clamp (for HEK293 cells)
-
Objective: To isolate and record the ionic current flowing through hERG channels in a single cell while controlling the membrane voltage.
-
Recording Solutions:
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered (e.g., at 2 kHz), and digitized (e.g., at 5 kHz).[11] Series resistance compensation is recommended.[11] Experiments may be conducted at room temperature (~23°C) or physiological temperature (35-37°C).[6][12]
Voltage-Clamp Protocols
The specific voltage protocol used is critical for studying different aspects of this compound's effects.
-
Standard Block Protocol: A common protocol to assess block involves holding the cell at a negative potential (e.g., -80 mV) where channels are closed, followed by a depolarizing step (e.g., to +20 mV for 2 seconds) to activate and open the channels. The subsequent repolarizing step (e.g., to -50 mV) elicits a large tail current, the amplitude of which is measured to quantify the degree of block.[11][12]
-
Facilitation Protocol: To observe facilitation, a strong depolarizing pre-pulse (e.g., +60 mV for 4 seconds) is applied to "condition" the channels in the presence of this compound.[6] Following this, a test pulse to a more negative potential (e.g., -30 mV) is used, where an increase in current amplitude compared to the non-facilitated state can be observed.[6]
References
- 1. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pore Opening, Not Voltage Sensor Movement, Underpins the Voltage-Dependence of Facilitation by a hERG Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Structural modeling of hERG channel–drug interactions using Rosetta [frontiersin.org]
- 9. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Methodological & Application
Application Notes: Nifekalant for In Vitro Cardiac Electrophysiology Assays
Introduction
Nifekalant hydrochloride, a Class III antiarrhythmic agent, primarily functions by prolonging the myocardial repolarization time.[1] Developed and utilized in Japan for treating life-threatening ventricular tachyarrhythmias, this compound is a crucial compound for both clinical applications and preclinical cardiac safety research.[1][2] Its mechanism of action involves the blockade of multiple potassium channels, which makes it an important reference compound in various in vitro cardiac electrophysiology assays designed to assess the proarrhythmic risk of new chemical entities.[1][2] These application notes provide detailed protocols for utilizing this compound in key in vitro assays, including patch-clamp electrophysiology, microelectrode array (MEA) assessments, and assays using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking several types of potassium channels involved in cardiac repolarization.[1][2] Its primary target is the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[2][3] By inhibiting I_Kr, this compound delays the repolarization phase of the cardiac action potential, thereby extending the action potential duration (APD) and the effective refractory period.[2] Unlike some other antiarrhythmic agents, this compound has minimal effects on sodium (Na+) or calcium (Ca2+) channels.[2] In addition to I_Kr, this compound also blocks the transient outward K+ current (I_to) and the inward rectifier K+ current (I_K1).[1] This multi-channel blockade contributes to its significant effect on APD prolongation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 7.9 µM | hERG channels expressed in Xenopus oocytes | [3] |
| Ki (M2 Receptor) | 27 mmol/L | Cardiac M2 Receptors | [1] |
| Ki (M3 Receptor) | 74 mmol/L | Peripheral M3 Receptors | [1] |
Experimental Protocols
Protocol 1: hERG Channel Inhibition Assay via Patch-Clamp
This protocol details the measurement of this compound's inhibitory effect on the hERG potassium channel expressed in a stable cell line (e.g., HEK293) using the whole-cell patch-clamp technique.[4][5]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media until they reach 70-90% confluency.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).[4]
-
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Create serial dilutions in the external solution to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be ≤0.1%.
-
Electrophysiological Recording:
-
Transfer cells to the recording chamber on an inverted microscope.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).[5]
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.[6]
-
Hold the cell at a potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
-
Data Acquisition and Analysis:
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the chamber with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[7]
-
Protocol 2: Microelectrode Array (MEA) Assay with iPSC-CMs
This protocol describes how to assess the effects of this compound on the electrophysiological properties of a spontaneously beating syncytium of human iPSC-CMs.[8]
Methodology:
-
MEA Plate Preparation: Coat multiwell MEA plates with an appropriate extracellular matrix protein (e.g., fibronectin) to promote cell attachment.[9]
-
iPSC-CM Culture: Thaw and plate commercially available iPSC-CMs onto the prepared MEA plates according to the manufacturer's instructions. Culture the cells for several days to allow for the formation of a stable, spontaneously beating monolayer.[9]
-
Recording Setup: Place the MEA plate onto the recording platform, which maintains the temperature at 37°C and 5% CO₂. Allow the plate to acclimatize for at least 10-20 minutes.[8][10]
-
Baseline Measurement: Record the baseline extracellular field potentials (FPs) from each well for 5-10 minutes. The FP waveform is analogous to an ECG, and its duration (FPD) correlates with the cardiac APD.[10]
-
Compound Application: Prepare this compound dilutions in the cell culture medium. Add compounds to the wells in a cumulative fashion, typically in half-log increments.
-
Post-Dose Recording: After each compound addition, allow for a 5-10 minute incubation period before recording the FP activity for another 5-10 minutes.
-
Data Analysis:
-
Use the MEA system software to detect beats and measure key parameters from the FP waveform.
-
Primary endpoints include the Field Potential Duration (FPD), beat period (or rate), and spike amplitude.
-
Correct the FPD for changes in beat rate using correction formulas (e.g., Fridericia's).
-
Assess for proarrhythmic events such as early afterdepolarizations (EADs) or beating irregularities.
-
Plot concentration-response curves for the change in corrected FPD (cFPD).
-
Protocol 3: Action Potential Duration Assay in iPSC-CMs
This protocol uses voltage-sensitive dyes or patch-clamp (current-clamp mode) to directly measure changes in the action potential morphology of iPSC-CMs in response to this compound.
Methodology:
-
Cell Culture: Plate iPSC-CMs in multiwell plates (e.g., 96-well) and culture until a confluent, beating monolayer is formed.[11]
-
Voltage-Sensitive Dye Loading: Incubate the cells with a fluorescent voltage-sensitive dye according to the dye manufacturer's protocol. This allows for optical recording of changes in membrane potential.
-
Baseline Recording: Place the plate into a suitable plate reader or kinetic imaging system. Pace the cells electrically if they are not spontaneously active or if a constant rate is desired. Record baseline action potentials.
-
Compound Application: Add this compound at various concentrations to the wells.
-
Post-Dose Recording: After a suitable incubation period, record the action potentials from each well again.
-
Data Analysis:
-
Analyze the action potential waveforms to determine parameters such as the Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Calculate action potential triangulation (APD90 - APD30) as an indicator of proarrhythmic risk.
-
Expected Result: this compound will cause a concentration-dependent prolongation of APD90.[12]
-
Monitor for arrhythmogenic events like EADs, which may appear as small depolarizations during the plateau phase of the action potential.[12]
-
This compound is an essential tool for in vitro cardiac electrophysiology and safety pharmacology studies. As a potent I_Kr blocker with known effects on the cardiac action potential, it serves as a valuable positive control for assays designed to detect potential proarrhythmic liabilities of test compounds. The protocols outlined above provide robust methodologies for characterizing the electrophysiological effects of this compound and other compounds using state-of-the-art in vitro systems.
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofins.com [eurofins.com]
- 10. Novel method for action potential measurements from intact cardiac monolayers with multiwell microelectrode array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bms.kr [bms.kr]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nifekalant in a Canine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of nifekalant in a canine model of myocardial infarction (MI). This document is intended to guide researchers in setting up and executing experiments to evaluate the electrophysiological properties and anti-arrhythmic efficacy of this compound in a preclinical setting.
Introduction
This compound is a class III antiarrhythmic agent that primarily acts by blocking the rapid component of the delayed rectifier potassium current (IKr).[1] This action prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing ventricular tachyarrhythmias.[1] Canine models of myocardial infarction are well-established for studying post-MI ventricular arrhythmias, as they closely mimic human cardiac electrophysiology. These protocols outline the creation of a canine MI model, administration of this compound, and subsequent electrophysiological assessments.
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in a canine model of myocardial infarction and cardiopulmonary arrest.
Table 1: Electrophysiological Effects of this compound (0.3 mg/kg) in a Canine Model of Myocardial Infarction with Cardiopulmonary Resuscitation
| Parameter | Measurement Method | Effect of this compound | Percentage Change | Statistical Significance |
| QTc Interval | Y-lead ECG | No significant prolongation | - | NS |
| Minimum Activation Recovery Interval (ARI) | 64-lead LV surface mapping | Prolongation | +40% | - |
| ARI Dispersion | 64-lead LV surface mapping | Decrease | -67% | - |
| Repolarization Time (RPT) - Middle Myocardial Layer | Plunge electrode | Prolongation | +17% | p<0.05 |
| Plunge-Transmural Dispersion of Repolarization (TDR) | Plunge electrode | Decrease | -82% | p<0.05 |
Data sourced from Yoshioka et al. (2006).[2]
Experimental Protocols
Canine Model of Myocardial Infarction
This protocol describes the surgical procedure for creating a myocardial infarction in canines by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Beagle dogs (or other suitable breed)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring equipment
-
Suture materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and place it on a ventilator. Monitor vital signs, including ECG, throughout the procedure. Surgically prepare the thoracic area.
-
Thoracotomy: Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Carefully dissect the pericardium to visualize the left anterior descending (LAD) coronary artery. Ligate the LAD at a point approximately 40% of the distance from the apex to the base of the heart using a non-absorbable suture.[1] Successful ligation is confirmed by the appearance of regional cyanosis and ST-segment elevation on the ECG.
-
Closure: Close the chest in layers. Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Allow the animals to recover for a specified period (e.g., 3-7 days) to allow for the development of a stable infarct substrate before further experimentation.[3]
This compound Administration and Electrophysiological Study
This protocol outlines the administration of this compound and the subsequent electrophysiological evaluation.
Materials:
-
Canine model of myocardial infarction (prepared as in Protocol 1)
-
This compound hydrochloride solution for intravenous injection
-
Infusion pump
-
Multi-electrode catheters for intracardiac recording and stimulation
-
Electrophysiology recording system
-
Defibrillator
Procedure:
-
Catheter Placement: Under anesthesia, introduce electrode catheters into the heart via peripheral veins or arteries for recording intracardiac electrograms and for programmed electrical stimulation.
-
Baseline Measurements: Record baseline electrophysiological parameters, including heart rate, blood pressure, ECG intervals (QT, QTc), and ventricular effective refractory period (VERP).
-
Induction of Ventricular Tachycardia (VT): Programmed electrical stimulation can be used to attempt to induce ventricular tachycardia and assess the arrhythmogenic potential of the infarcted myocardium.
-
This compound Administration: Administer this compound as an intravenous bolus or infusion. A typical dose used in canine studies is 0.3 mg/kg.[2]
-
Post-Nifekalant Measurements: Repeat the electrophysiological measurements taken at baseline to assess the effects of this compound.
-
Data Analysis: Analyze the collected data to determine the impact of this compound on electrophysiological parameters and the inducibility of ventricular arrhythmias.
Visualizations
This compound Mechanism of Action
References
- 1. Comparison of myocardial infarction with sequential ligation of the left anterior descending artery and its diagonal branch in dogs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride administration during cardiopulmonary resuscitation improves the transmural dispersion of myocardial repolarization: experimental study in a canine model of cardiopulmonary arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsustained polymorphic ventricular tachycardia induced by electrical stimulation in 3 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifekalant Dosage Calculation in Swine Models of Cardiac Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of nifekalant in swine models of cardiac arrest, including dosage calculations, detailed experimental protocols, and the underlying mechanism of action. The information is compiled from peer-reviewed studies to assist in the design and execution of preclinical research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from studies utilizing this compound in porcine models of cardiac arrest.
Table 1: this compound Dosage and Administration in Swine Cardiac Arrest Models
| Parameter | Value | Study Reference |
| This compound Dosage | 2 mg/kg | Ji et al.[1] |
| Administration Route | Intravenous (bolus) | Ji et al.[1], Karlis et al.[2][3] |
| Timing of Administration | After 4 minutes of untreated ventricular fibrillation | Ji et al.[1] |
| After 8 minutes of untreated ventricular fibrillation | Karlis et al.[2][3][4] | |
| Control Groups | Saline placebo, Amiodarone (5 mg/kg) | Ji et al.[1], Karlis et al.[2][3] |
Table 2: Key Outcomes of this compound Administration in Swine Cardiac Arrest Models
| Outcome Parameter | This compound Group | Amiodarone Group | Saline Group | Study Reference |
| Restoration of Spontaneous Circulation (ROSC) | Higher than saline | Higher than saline | Lower | Ji et al.[1] |
| 24-hour Survival Rate | Higher than saline | Higher than saline | Lower | Ji et al.[1] |
| 48-hour Survival Rate | 9/10 | 0/10 | 3/10 | Karlis et al.[2][3] |
| Number of Electric Shocks for Defibrillation | Decreased vs. saline | Decreased vs. saline | Higher | Ji et al.[1], Karlis et al.[2][3] |
| Post-resuscitation Myocardial Dysfunction | Improved vs. saline | Improved vs. saline | More severe | Ji et al.[1] |
| Coronary Perfusion Pressure | Significantly higher during CPR and post-ROSC vs. Amiodarone | Lower | - | Karlis et al.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in swine models of cardiac arrest.
Animal Preparation and Anesthesia
-
Animal Model : Domestic swine of either sex, weighing approximately 30-40 kg.
-
Anesthesia Induction : Anesthesia can be induced with an intramuscular injection of ketamine (20 mg/kg) and xylazine (2 mg/kg).[5]
-
Anesthesia Maintenance : After endotracheal intubation, anesthesia is maintained with isoflurane (1-2%) in oxygen.[6]
-
Ventilation : Mechanical ventilation should be provided to maintain normal blood gas levels.[6]
-
Monitoring : Continuously monitor ECG, arterial blood pressure, and core body temperature.[6]
Induction of Ventricular Fibrillation (VF)
-
Catheter Placement : A pacing catheter is inserted into the right ventricle via the femoral vein under fluoroscopic guidance.
-
VF Induction : Ventricular fibrillation is induced by programmed electrical stimulation (e.g., burst pacing).
-
Confirmation : VF is confirmed by the presence of a fibrillatory waveform on the ECG and a rapid drop in arterial blood pressure.
This compound Administration and Resuscitation Protocol
-
Untreated VF Period : Allow for a period of untreated VF (e.g., 4 or 8 minutes) to simulate a clinically relevant scenario.[1][2][3]
-
Drug Administration :
-
Administer a bolus intravenous injection of this compound (2 mg/kg) or the control substance (saline or amiodarone).[1]
-
The drug should be administered via a central venous catheter.
-
-
Cardiopulmonary Resuscitation (CPR) :
-
Defibrillation :
-
Post-Resuscitation Care :
-
After achieving ROSC, continue to monitor hemodynamic parameters for a specified period (e.g., 6 hours).[1]
-
Provide supportive care as needed, including mechanical ventilation and fluid administration.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a Class III antiarrhythmic agent.[7][8] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[2][7] This inhibition of potassium efflux during repolarization leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) of the cardiac muscle cells.[7][9] By extending the refractory period, this compound helps to terminate re-entrant arrhythmias like ventricular fibrillation.
Caption: this compound's mechanism of action in terminating ventricular fibrillation.
Experimental Workflow for this compound Evaluation in a Swine Cardiac Arrest Model
Caption: Experimental workflow for evaluating this compound in a swine model of cardiac arrest.
References
- 1. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcppediatrica.org [rcppediatrica.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of IKr blocker this compound on atrial action potential duration after successful internal cardioversion of chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nifekalant in Preclinical Atrial Fibrillation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nifekalant, a Class III antiarrhythmic agent, in preclinical research models of atrial fibrillation (AF). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vitro and in vivo studies.
Introduction to this compound
This compound (also known as MS-551) is a potent antiarrhythmic drug primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action also makes it a valuable tool for investigating the electrophysiological underpinnings of atrial fibrillation in preclinical settings. As a Class III agent, this compound's primary effect is to prolong the cardiac action potential, thereby increasing the effective refractory period of myocardial cells.[2]
Mechanism of Action
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1] By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocytes.[2] Notably, this compound exhibits minimal effects on other key cardiac ion channels, such as the slow component of the delayed rectifier potassium current (IKs), the L-type calcium current (ICaL), and the fast sodium current (INa), contributing to its specific electrophysiological profile.[1]
References
Application Notes and Protocols for Nifekalant Administration in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration and study of Nifekalant in isolated Langendorff-perfused heart preparations. This ex vivo model allows for the investigation of the direct electrophysiological effects of this compound on the heart, independent of systemic neural and hormonal influences.
Introduction to this compound
This compound is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular tachyarrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) of the myocardium. This action helps to suppress re-entrant arrhythmias. This compound exhibits minimal effects on sodium (Na+) and calcium (Ca2+) channels.
Electrophysiological Effects of this compound
The administration of this compound in isolated heart preparations typically results in the following electrophysiological changes:
-
Prolongation of Action Potential Duration (APD): this compound significantly lengthens the duration of the monophasic action potential (MAP), particularly at 90% repolarization (MAP90).
-
Increase in Effective Refractory Period (ERP): The ERP of the ventricular myocardium is dose-dependently increased, contributing to its antiarrhythmic effect.
-
Rate-Dependent Effects: The effects of this compound on APD can be influenced by the heart rate, a characteristic known as reverse use-dependence.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in published studies.
Table 1: Effect of this compound on Monophasic Action Potential Duration (MAPD) and Effective Refractory Period (ERP) in Guinea Pig Langendorff Heart
| Parameter | Condition | Value | Reference |
| This compound Concentration | - | 10 μM | [2] |
| MAP90 | Normalization of pH in the presence of this compound | Prolonged | [2] |
| ERP | Normalization of pH in the presence of this compound | Prolonged | [2] |
Note: The referenced study indicates a prolongation of MAP90 and ERP with the normalization of pH in the presence of 10 μM this compound but does not provide specific numerical values in the abstract.
Table 2: Effect of this compound on Right Atrial Monophasic Action Potential Duration at 90% Repolarization (RAMAPD90) in Humans
| Pacing Cycle Length (ms) | Increase in RAMAPD90 (ms) |
| 600 | 42.5 ± 12.4 |
| 350 | 32.8 ± 14.5 |
Note: This data is from a study in human subjects, not a Langendorff preparation, but provides a quantitative reference for this compound's effect on action potential duration.
Experimental Protocols
Protocol 1: Langendorff Heart Preparation
This protocol outlines the general procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) using the Langendorff technique.
Materials:
-
Animal model (e.g., New Zealand White rabbit or Dunkin-Hartley guinea pig)
-
Anesthetic (e.g., pentobarbital sodium)
-
Heparin
-
Krebs-Henseleit buffer
-
Langendorff apparatus (including perfusion reservoir, cannula, water jacket, and bubble trap)
-
Surgical instruments
-
Cardioplegic solution (ice-cold Krebs-Henseleit buffer)
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and immediately place it in ice-cold cardioplegic solution to induce cardiac arrest and protect the myocardium.
-
Cannulation: Identify the aorta and carefully cannulate it with the Langendorff apparatus cannula. Secure the aorta to the cannula with a ligature.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be maintained at a constant level (e.g., 60-80 mmHg).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular rhythm.
Protocol 2: this compound Administration and Electrophysiological Recording
This protocol describes the administration of this compound to the perfused heart and the recording of electrophysiological parameters.
Materials:
-
Langendorff-perfused heart (from Protocol 1)
-
This compound stock solution
-
Monophasic action potential (MAP) electrode catheter
-
Pacing electrodes
-
ECG recording system
-
Data acquisition system
Procedure:
-
Baseline Recording: Before drug administration, record baseline electrophysiological parameters, including heart rate, ECG, MAP duration at 50% and 90% repolarization (MAPD50 and MAPD90), and ERP.
-
This compound Perfusion: Introduce this compound into the perfusate at the desired concentration (e.g., 10 μM). This can be done by adding the stock solution to the Krebs-Henseleit buffer reservoir.
-
Data Acquisition: Continuously record ECG and MAPs throughout the drug perfusion period.
-
ERP Measurement: To measure ERP, deliver programmed electrical stimulation (S1-S2 protocol) to the ventricle. The ERP is the longest S1-S2 coupling interval that fails to elicit a ventricular response.
-
Washout: After the drug administration period, perfuse the heart with drug-free Krebs-Henseleit buffer to observe the washout of the drug's effects.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound administration.
References
Application Notes and Protocols for Nifekalant in Chronic Atrioventricular (AV) Block Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This inhibition leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period, thereby suppressing arrhythmogenic activity.[1] The canine model of chronic atrioventricular (AV) block is a well-established and highly valuable preclinical model for assessing the pro- and anti-arrhythmic potential of pharmaceutical compounds.[3][4][5] These animals exhibit ventricular remodeling and an increased susceptibility to arrhythmias, making them particularly sensitive for studying drugs that affect cardiac repolarization.[4]
These application notes provide detailed experimental protocols for the creation of a chronic AV block model in canines and the subsequent investigation of this compound's electrophysiological effects.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its antiarrhythmic effect by specifically targeting and blocking the IKr potassium channels in cardiomyocytes. This action delays the repolarization phase of the cardiac action potential, leading to a prolongation of the QT interval on the electrocardiogram (ECG). The extended refractory period makes the myocardial tissue less susceptible to re-entrant arrhythmias.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in canine ventricular tissue.
Table 1: In Vitro Effects of this compound on Action Potential Duration (APD) in Canine Ventricular Tissue
| Tissue Type | Condition | This compound Concentration | APD at 90% Repolarization (APD90) Prolongation | Reference |
| Purkinje Fiber | Normal Sinus Rhythm | 1 µM | Prolonged | [1] |
| 10 µM | Further Prolonged (Concentration-dependent) | [1] | ||
| Chronic AV Block | 1 µM | Prolonged (Greater than in normal tissue) | [1] | |
| 10 µM | Further Prolonged (Greater than in normal tissue) | [1] | ||
| Right Ventricular Free Wall | Normal Sinus Rhythm | 1 µM | Prolonged | [1] |
| 10 µM | Further Prolonged (Concentration-dependent) | [1] | ||
| Chronic AV Block | 1 µM | Prolonged (Greater than in normal tissue) | [1] | |
| 10 µM | Further Prolonged (Greater than in normal tissue) | [1] |
Experimental Protocols
Protocol 1: Creation of a Chronic Complete Atrioventricular (AV) Block in Canines
This protocol describes the creation of a chronic, complete AV block in dogs using radiofrequency catheter ablation, which is the current standard method.
Methodology:
-
Animal Preparation:
-
Anesthetize the dog (e.g., with pentobarbital sodium, 30 mg/kg, i.v.).
-
Intubate and initiate artificial ventilation.
-
Gain vascular access via the femoral vein for catheter introduction.
-
-
Catheter Placement and His Bundle Mapping:
-
Under fluoroscopic guidance, advance a steerable electrophysiology catheter to the right ventricle.
-
Map the region of the His bundle to identify the optimal site for ablation. This is typically characterized by a clear His bundle electrogram.
-
-
Radiofrequency Ablation:
-
Position the ablation catheter at the target site.
-
Deliver radiofrequency energy (e.g., 15-120 W) to create a lesion.
-
Continuously monitor the surface ECG. The endpoint is the development of a stable, complete (third-degree) AV block.
-
-
Confirmation of Block:
-
Observe the dissociation of P waves and QRS complexes on the ECG.
-
Ensure the block is stable and does not revert to sinus rhythm.
-
-
Post-Procedure Care and Model Development:
-
Allow the animal to recover from anesthesia.
-
Provide appropriate post-operative care.
-
The model is considered "chronic" after a period of several weeks (typically 2-4 weeks) to allow for cardiac remodeling to occur.
-
Protocol 2: In Vivo Electrophysiological Evaluation of this compound
This protocol outlines a representative in vivo experiment to assess the effects of this compound in a conscious or anesthetized canine with chronic AV block.
Methodology:
-
Animal Preparation:
-
Use a dog with a previously established chronic AV block.
-
If the experiment is to be conducted in a conscious state, ensure the animal is acclimated to the laboratory environment and sling.
-
If anesthetized, follow a standard anesthesia protocol.
-
Implant telemetry for continuous ECG and blood pressure monitoring, or use external electrodes and an arterial catheter.
-
-
Baseline Data Acquisition:
-
Record baseline ECG for at least 30 minutes to establish a stable baseline QT interval, heart rate, and assess for any spontaneous arrhythmias.
-
Record baseline hemodynamic parameters (e.g., blood pressure).
-
-
This compound Administration (Representative Protocol):
-
Administer a loading dose of this compound (e.g., 0.1-0.3 mg/kg) as an intravenous bolus over 5-10 minutes.
-
Immediately follow with a continuous intravenous infusion at a rate of 0.1-0.4 mg/kg/hour.
-
The vehicle control (e.g., saline) should be administered in a separate session.
-
-
Data Collection and Monitoring:
-
Continuously record ECG throughout the infusion period and for a designated post-infusion period.
-
Continuously monitor hemodynamic parameters.
-
Measure the QT interval, heart rate, and QRS duration at regular intervals (e.g., every 15 minutes).
-
Quantify the incidence and duration of any ventricular arrhythmias.
-
-
Data Analysis:
-
Correct the QT interval for heart rate using a validated formula for dogs (e.g., Van de Water's formula).
-
Compare the changes in electrophysiological and hemodynamic parameters from baseline and between the this compound and vehicle control groups.
-
Conclusion
The canine chronic AV block model is a powerful tool for evaluating the electrophysiological effects of drugs like this compound. The provided protocols offer a framework for conducting such studies. The in vitro data clearly demonstrates that this compound prolongs action potential duration in canine ventricular tissue, with a more pronounced effect in the remodeled tissue from chronic AV block animals. This suggests a potential for both anti-arrhythmic efficacy and pro-arrhythmic risk (QT prolongation) that can be further investigated using the in vivo protocols described. Researchers should carefully titrate dosages and monitor animals closely for adverse events.
References
- 1. Analysis of arrhythmogenic profile in a canine model of chronic atrioventricular block by comparing in vitro effects of the class III antiarrhythmic drug this compound on the ventricular action potential indices between normal heart and atrioventricular block heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for two components of delayed rectifier K+ current in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nifekalant's Effect on QT Interval in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular tachyarrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential.[2] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and, consequently, a prolongation of the QT interval on the surface electrocardiogram (ECG).[1][2] While this is the intended therapeutic effect, excessive QT prolongation can increase the risk of developing serious adverse effects, most notably Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1]
Therefore, accurate assessment of this compound's effect on the QT interval in preclinical laboratory animal models is a critical step in nonclinical safety evaluation, as outlined in the ICH S7B guidelines.[3][4][5] These application notes provide detailed protocols and methodologies for measuring the QT-prolonging effects of this compound in vivo, with a focus on the conscious telemetered dog model, a preferred non-rodent species for cardiovascular safety assessment.[3][6]
Mechanism of Action: IKr Blockade and QT Prolongation
This compound exerts its pharmacological effect by binding to and blocking the pore of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current. This current is essential for the timely repolarization of ventricular myocytes (Phase 3 of the cardiac action potential). By inhibiting IKr, this compound delays the efflux of potassium ions, thereby prolonging the repolarization phase and the overall duration of the action potential. This cellular effect manifests as a prolongation of the QT interval on the ECG.
Experimental Protocol: In Vivo QT Measurement in Conscious Telemetered Dogs
This protocol describes the measurement of this compound's effect on the QT interval in conscious, freely moving beagle dogs equipped with telemetry implants. This model is considered a gold standard for preclinical QT assessment as it minimizes the confounding effects of anesthesia and restraint stress.[7]
I. Animal Model and Housing
-
Species: Beagle dogs
-
Sex: Both males and females should be used.
-
Age: Young adults (typically 1-2 years old).
-
Housing: Animals should be housed in conditions that comply with institutional and national animal welfare regulations. For telemetered studies, individual housing is often necessary to ensure signal quality. Environmental enrichment should be provided.
II. Telemetry System Implantation
-
Surgical Procedure: Under general anesthesia and aseptic conditions, a telemetry transmitter is surgically implanted. The transmitter body is typically placed in a subcutaneous pocket on the flank or in the abdominal cavity.
-
Electrode Placement: The two ECG leads of the transmitter are tunneled subcutaneously and sutured in place to approximate a Lead II configuration (negative electrode on the upper right thoracic wall and the positive electrode on the lower left thoracic wall).
-
Post-operative Care: Appropriate analgesic and antibiotic therapy should be administered post-surgery. A recovery period of at least two weeks is required before any experimental procedures to ensure the animals have fully recovered and to allow for stabilization of the ECG signal.
III. Experimental Design
-
Study Design: A Latin square crossover design is recommended to minimize inter-animal variability. Each animal serves as its own control.
-
Groups:
-
Vehicle control (e.g., 0.9% saline)
-
This compound (at least 3 dose levels, e.g., low, mid, and high)
-
Positive control (e.g., Moxifloxacin, a known QT-prolonging agent)
-
-
Washout Period: A sufficient washout period (typically at least 7 days) should be allowed between treatments.
IV. Dosing and Administration
-
Route of Administration: Intravenous (IV) infusion is a common route for this compound in preclinical studies to ensure precise control over plasma concentrations.
-
Dose Selection: Doses should be selected to provide a clear dose-response relationship for QT prolongation. Based on published data, the following intravenous doses of this compound in dogs can be considered[8]:
-
Low dose: 0.03 mg/kg
-
Mid dose: 0.3 mg/kg
-
High dose: 3 mg/kg
-
-
Dose Administration: this compound should be administered as a slow infusion over a defined period (e.g., 10 minutes) to avoid acute cardiovascular effects.
V. ECG Data Acquisition and Analysis
-
Acclimation: On the day of the experiment, animals should be allowed to acclimate to the study room for at least 30 minutes before baseline recordings begin.
-
Data Recording:
-
Baseline: Record continuous ECG data for at least 60 minutes prior to dosing.
-
Post-dose: Record continuous ECG data for a minimum of 24 hours after dosing.
-
-
Data Sampling: ECG data should be sampled at a high frequency (e.g., 500 Hz or higher).
-
ECG Analysis:
-
Specialized software is used to analyze the telemetered ECG data.
-
For each time point (e.g., 5-minute averages), the following parameters should be measured:
-
Heart Rate (HR)
-
RR interval
-
QT interval
-
-
The QT interval should be measured from the beginning of the QRS complex to the end of the T-wave.
-
VI. QT Interval Correction
The QT interval is inversely related to heart rate. Therefore, it is essential to correct the QT interval for changes in heart rate (QTc) to assess the direct effect of this compound on ventricular repolarization. Several formulas are available for QT correction in dogs, and the most appropriate one should be validated by each laboratory for their specific animal colony and experimental conditions.[9][10]
Table 1: Comparison of Common QT Correction Formulas for Dogs
| Formula Name | Equation | Comments |
| Van de Water's | QTcV = QT - 0.087 * (RR - 1000) | Often considered one of the most appropriate for dogs as it is a linear correction.[1][11][12] |
| Bazett's | QTcB = QT / √RR | Generally not recommended for dogs due to over-correction at high heart rates.[11][12] |
| Fridericia's | QTcF = QT / ∛RR | May be more suitable than Bazett's but can still be less accurate than linear corrections in dogs.[11] |
| Individual Correction | QTcI = QT + k * (HR - mean HR) | A robust method where a correction factor (k) is derived from the baseline QT-HR relationship for each animal. |
*RR and QT intervals are in seconds.
VII. Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between dose groups and over time.
Table 2: Example of this compound Dose-Response Effect on QTcV in Conscious Telemetered Dogs
| Treatment Group | Dose (mg/kg, IV) | Pre-dose QTcV (ms) | Peak Post-dose ΔQTcV (ms) | Time to Peak Effect (hours) |
| Vehicle | - | 235 ± 5 | 2 ± 1 | - |
| This compound | 0.03 | 236 ± 6 | 10 ± 3 | 0.5 |
| This compound | 0.3 | 234 ± 5 | 35 ± 5 | 0.5 - 1 |
| This compound | 3 | 237 ± 7 | 78 ± 8* | 1 - 2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Note: These are representative data based on expected outcomes and should be replaced with actual experimental results).
Conclusions
The protocols and methodologies outlined in these application notes provide a robust framework for assessing the QT-prolonging effects of this compound in laboratory animals, in accordance with regulatory guidelines. The use of conscious telemetered non-rodent models, appropriate QT correction formulas, and a well-controlled study design are essential for obtaining high-quality, interpretable data. This information is critical for understanding the cardiovascular safety profile of this compound and for informing clinical drug development.
References
- 1. scielo.br [scielo.br]
- 2. ahajournals.org [ahajournals.org]
- 3. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. An Analysis of the Relationship Between Preclinical and Clinical QT Interval-Related Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of appropriate QTc formula in beagle dogs for nonclinical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The heart rate-corrected QT interval of conscious beagle dogs: a formula based on analysis of covariance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnitude of error introduced by application of heart rate correction formulas to the canine QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nifekalant's Effects on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of Nifekalant on various ion channels, with a focus on patch-clamp methodologies. This compound is a class III antiarrhythmic agent primarily known for its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which corresponds to the rapid component of the delayed rectifier potassium current (IKr). Understanding its interaction with this and other cardiac ion channels is crucial for both efficacy and safety assessment in drug development.
Introduction to this compound's Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking potassium efflux during the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration (APD) and the effective refractory period of the myocardium, which helps to terminate and prevent reentrant arrhythmias. While its primary target is the hERG channel, this compound has also been reported to be a non-selective potassium channel blocker, affecting other potassium currents as well. Notably, it has minimal effects on sodium (Na+) and calcium (Ca2+) channels.[1][2]
Data Presentation: this compound's Effects on Various Ion Channels
The following table summarizes the quantitative and qualitative effects of this compound on key cardiac ion channels as determined by patch-clamp studies.
| Ion Channel | Current | Gene | Effect of this compound | IC50 Value | Cell Type/Expression System | Reference |
| hERG | IKr | KCNH2 | Inhibition (Voltage- and frequency-dependent) | 7.9 µM | Xenopus oocytes | [3] |
| Transient Outward K+ Current | Ito | e.g., KCND3 (Kv4.3) | Inhibition (at higher concentrations) | Not specified | Rabbit ventricular myocytes | [4][5] |
| Inward Rectifier K+ Current | IK1 | e.g., KCNJ2 (Kir2.1) | Inhibition (at higher concentrations) | Not specified | Rabbit ventricular myocytes | [4][5] |
| ATP-sensitive K+ Current | IKATP | e.g., KCNJ11 (Kir6.2) | Inhibition | Not specified | Not specified | [6] |
| Slow Delayed Rectifier K+ Current | IKs | KCNQ1/KCNE1 | No significant effect | Not applicable | Xenopus oocytes (minK current) | [3][6] |
| Voltage-gated Na+ Channel | INa | SCN5A | Minimal to no effect | Not applicable | Cardiac myocytes | [1][2] |
| L-type Ca2+ Channel | ICa,L | CACNA1C | Minimal to no effect | Not applicable | Cardiac myocytes | [1][2] |
Experimental Protocols
Detailed methodologies for key patch-clamp experiments to characterize the effects of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording system.
Protocol 1: Whole-Cell Voltage-Clamp Recording of hERG Current Inhibition by this compound
Objective: To determine the concentration-dependent inhibition of hERG channels by this compound and calculate the IC50 value.
Cell Preparation:
-
Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells to 70-90% confluency.
-
Dissociate cells into a single-cell suspension using a suitable non-enzymatic cell dissociation solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
Patch-Clamp Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline hERG currents in the external solution until a stable recording is achieved.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM), allowing the drug effect to reach a steady state at each concentration.
-
Wash out the drug with the external solution to observe reversibility.
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each this compound concentration.
-
Normalize the current amplitude at each concentration to the baseline control current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Investigating the Frequency-Dependence of hERG Blockade by this compound
Objective: To assess how the blocking effect of this compound on hERG channels is influenced by the frequency of channel activation.
Solutions and Cell Preparation: As described in Protocol 1.
Patch-Clamp Procedure:
-
Establish a whole-cell recording.
-
Apply a train of depolarizing pulses (e.g., to +20 mV for 500 ms) from a holding potential of -80 mV at a low frequency (e.g., 0.1 Hz) to establish a baseline.
-
Perfuse the cell with a concentration of this compound near its IC50 value (e.g., 10 µM).
-
Once a steady-state block is achieved at the low frequency, increase the frequency of the depolarizing pulse train (e.g., to 1 Hz, 2 Hz) and record the current.
-
Measure the peak tail current at each frequency in the presence of this compound.
Data Analysis:
-
Normalize the current at each frequency to the corresponding control current at that frequency.
-
Plot the percentage of block as a function of the stimulation frequency. An increase in block with higher frequencies indicates frequency-dependent inhibition.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MS-551, a new class III antiarrhythmic drug, on action potential and membrane currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MS-551, a new class III antiarrhythmic drug, on action potential and membrane currents in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nifekalant in High-Throughput Screening for Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a potent Class III antiarrhythmic agent utilized in the management of life-threatening ventricular arrhythmias.[1] Its primary mechanism of action involves the selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (I_Kr) in cardiomyocytes.[1][2] This inhibition prolongs the cardiac action potential and the effective refractory period, thereby suppressing arrhythmogenic activity. In the realm of drug discovery, this compound serves as an invaluable tool and reference compound in high-throughput screening (HTS) campaigns designed to identify novel antiarrhythmic drugs and to assess the cardiac liability of new chemical entities.
These application notes provide detailed protocols for utilizing this compound as a positive control in two common HTS platforms for hERG channel modulators: the fluorescence-based Thallium Flux Assay and the gold-standard Automated Patch Clamp electrophysiology.
Mechanism of Action: this compound and the hERG Channel
This compound exerts its antiarrhythmic effect by directly binding to and inhibiting the pore-forming alpha-subunit of the hERG channel. This interaction is state-dependent, with a higher affinity for the open and inactivated states of the channel.[2] The blockade of I_Kr by this compound leads to a delay in myocardial repolarization, which is manifested as a prolongation of the QT interval on an electrocardiogram. While this is the desired therapeutic effect for treating certain arrhythmias, excessive QT prolongation can increase the risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). Therefore, careful screening for hERG channel activity is a critical step in drug development.
Figure 1. Signaling pathway of this compound's action on the hERG channel.
Quantitative Data Summary
The inhibitory potency of this compound on the hERG channel can vary depending on the experimental conditions and the assay platform used. The following table summarizes reported IC50 values for this compound.
| Parameter | Assay Platform | Cell Line | Reported Value | Reference |
| IC50 | Manual Patch Clamp | Xenopus oocytes | 7.9 µM | [1][2] |
| IC50 | Automated Patch Clamp | HEK293 cells | 144.92 ± 16.00 nM | [3] |
High-Throughput Screening Workflow for Antiarrhythmic Drug Discovery
The process of identifying novel antiarrhythmic drug candidates through HTS follows a multi-step workflow, from initial large-scale screening to subsequent validation and characterization of promising hits.
Figure 2. High-throughput screening workflow for antiarrhythmic drug discovery.
Experimental Protocols
Thallium Flux Assay for hERG Channel Inhibition
This assay provides a high-throughput method for identifying compounds that inhibit hERG channel activity by measuring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the hERG channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or equivalent)
-
This compound hydrochloride (positive control)
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulation buffer (Assay buffer containing a final concentration of 2 mM thallium sulfate and 10 mM potassium chloride)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR Tetra® or FDSS)
Protocol:
-
Cell Plating:
-
Harvest and resuspend hERG-expressing cells in culture medium to a density of approximately 1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the FluxOR™ II Green reagent according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) and test compounds in assay buffer.
-
After the dye loading incubation, add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer (negative control) or a known hERG blocker like dofetilide (positive control).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Thallium Flux Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity (excitation ~488 nm, emission ~525 nm) every second for 120 seconds.
-
Initiate the reading and, after a baseline of 10-20 seconds, add 10 µL of stimulation buffer to each well using the instrument's integrated pipettor.
-
The influx of thallium through open hERG channels will lead to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the negative control (0% inhibition) and a maximal concentration of a standard blocker (100% inhibition).
-
Generate dose-response curves and calculate the IC50 values for this compound and the test compounds.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.
-
Figure 3. Experimental workflow for the Thallium Flux Assay.
Automated Patch Clamp for hERG Channel Inhibition
Automated patch clamp systems, such as the QPatch, provide a higher-throughput alternative to manual patch clamp, allowing for the direct measurement of ion channel currents and a more detailed characterization of compound effects.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Automated patch clamp system (e.g., Sophion QPatch) with appropriate consumables (e.g., QPlates)
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH
-
This compound hydrochloride (positive control)
-
Test compounds
-
Cell preparation reagents (e.g., Accutase)
Protocol:
-
Cell Preparation:
-
Culture hERG-expressing cells to 70-90% confluency.
-
On the day of the experiment, detach the cells using a gentle, non-enzymatic cell dissociation reagent.
-
Resuspend the cells in the external solution at a concentration of 2-5 x 10^6 cells/mL.
-
Ensure a high percentage of single, viable cells.
-
-
Automated Patch Clamp System Setup:
-
Prime the fluidics of the QPatch system with the external and internal solutions.
-
Load the prepared cell suspension into the system.
-
Load the compound plate containing serial dilutions of this compound and test compounds.
-
-
Electrophysiological Recording:
-
The system will automatically perform cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol is:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.
-
Repolarizing step to -50 mV for 2-5 seconds to record the deactivating tail current.
-
-
Record baseline currents in the external solution.
-
Apply increasing concentrations of this compound or test compounds and record the resulting inhibition of the hERG current. Allow for sufficient time at each concentration to reach steady-state block (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each compound concentration.
-
Normalize the current inhibition to the baseline recording.
-
Generate dose-response curves and calculate the IC50 values using a Hill equation fit.
-
Apply quality control filters based on seal resistance, series resistance, and current amplitude.
-
Conclusion
This compound is an essential reference compound for HTS assays targeting the hERG channel. The Thallium Flux Assay offers a high-throughput method for primary screening of large compound libraries, while Automated Patch Clamp provides the gold-standard electrophysiological data required for hit validation and detailed characterization. By employing these assays with this compound as a positive control, researchers can effectively identify and characterize novel antiarrhythmic drug candidates and assess the cardiac safety of new chemical entities.
References
Application Notes and Protocols for In-Vivo Electrophysiology Study of Nifekalant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in-vivo electrophysiology study to evaluate the effects of Nifekalant, a class III antiarrhythmic agent. The protocols outlined below are intended for use by trained researchers in a laboratory setting.
Introduction
This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization.[1] This action leads to a prolongation of the action potential duration (APD) and the QT interval on the surface electrocardiogram (ECG).[2][3] Due to these effects, this compound is used clinically for the treatment of life-threatening ventricular arrhythmias.[1][4] This document details a comprehensive protocol for the in-vivo assessment of this compound's electrophysiological properties in a canine model, a species often used in cardiovascular safety pharmacology due to the similarity of its cardiac electrophysiology to humans.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Monophasic Action Potential Duration (MAPD)
| Animal Model | This compound Dose | Baseline MAP90 (ms) | Post-Nifekalant MAP90 (ms) | Change in MAP90 (ms) | Reference |
| Rabbit | 0.3 mg/kg (low dose) | 182 ± 2 | 291 ± 11 | +109 | [8] |
| Rabbit | 3 mg/kg (high dose) | 242 ± 17 | 415 ± 46 | +173 | [8] |
MAP90 refers to the monophasic action potential duration at 90% repolarization.
Table 2: Effect of this compound on QT Interval
| Species | This compound Dose/Administration | Baseline QTc (ms) | Post-Nifekalant QTc (ms) | Change in QTc (ms) | Reference |
| Human | 0.2 mg/kg bolus + 0.2 mg/kg/hr infusion | Not specified | Significantly prolonged (P<0.01) | - | [9] |
| Human | Not specified | 463 ± 56 | 504 ± 72 | +41 | [2] |
| Human | Maintenance infusion | 470 ± 56 | 547 ± 70 | +77 | [2] |
QTc refers to the heart rate-corrected QT interval.
Experimental Protocols
This section provides a detailed methodology for an in-vivo electrophysiology study of this compound in a canine model.
Animal Model and Preparation
-
Species: Beagle dogs
-
Number of Animals: Sufficient to achieve statistical power (e.g., n=5-8 per group).
-
Health Status: Healthy, purpose-bred animals.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to the study.
-
Fasting: Animals should be fasted overnight with free access to water before the experiment.
Anesthesia
-
Induction: Anesthesia can be induced with an appropriate agent such as propofol (e.g., 4-6 mg/kg IV to effect).
-
Maintenance: Anesthesia is maintained with a volatile anesthetic like isoflurane (e.g., 1-2%) in oxygen. The depth of anesthesia should be monitored continuously and adjusted to maintain a stable hemodynamic state.
-
Ventilation: Animals should be intubated and mechanically ventilated to maintain normal blood gas levels.
Surgical Procedure and Electrode Placement
-
Vascular Access: Establish intravenous access for drug and fluid administration, typically via the cephalic or saphenous vein.
-
ECG Recording: Place standard limb leads for continuous surface ECG monitoring.
-
Monophasic Action Potential (MAP) Catheter Placement:
-
Under fluoroscopic guidance, introduce a MAP catheter (e.g., a 7F contact electrode catheter) into the right jugular vein.
-
Advance the catheter into the right ventricle and position it against the endocardial surface to obtain stable MAP recordings.[10][11][12]
-
Stable recordings are characterized by a sharp upstroke and a clear repolarization phase.[10]
-
-
Hemodynamic Monitoring: Place a catheter in a femoral artery to monitor arterial blood pressure.
This compound Administration
-
Vehicle: this compound hydrochloride is typically dissolved in a suitable vehicle for intravenous administration, such as 5% dextrose in water (D5W).[13]
-
Dosing Regimen:
-
Bolus Injection: Administer an intravenous bolus of this compound (e.g., 0.15-0.30 mg/kg) over a short period (e.g., 1-2 minutes).[4][9]
-
Continuous Infusion: Following the bolus, a continuous intravenous infusion can be initiated (e.g., 0.15-0.40 mg/kg/hr) to maintain steady-state plasma concentrations.[4]
-
-
Control Group: A control group should receive the vehicle alone.
Data Acquisition and Analysis
-
Baseline Recordings: Record baseline ECG and MAP data for a sufficient period (e.g., 30 minutes) to establish a stable baseline before drug administration.
-
Post-Dose Recordings: Continuously record ECG and MAP data during and after this compound administration.
-
Parameter Measurement:
-
ECG Analysis:
-
Measure the heart rate (HR), PR interval, QRS duration, and QT interval from the surface ECG.
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Van de Water's formula for dogs).
-
-
MAP Analysis:
-
Measure the monophasic action potential duration at 90% repolarization (MAPD90).
-
Analysis can be performed using specialized electrophysiology software.
-
-
-
Statistical Analysis: Compare the electrophysiological parameters before and after this compound administration using appropriate statistical tests (e.g., paired t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In-vivo electrophysiology study workflow.
References
- 1. In vivo recording of monophasic action potentials in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QT PRODACT: in vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Effects of intravenous this compound as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo recording of monophasic action potentials in awake dogs--new applications for experimental electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monophasic action potential recordings in response to graded hyperkalemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocardial recording of monophasic action potentials in the intact dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Nifekalant for Inducing Controlled QT Prolongation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This specific action prolongs the cardiac action potential duration (APD), which manifests as a prolongation of the QT interval on the electrocardiogram (ECG).[1][4] Due to its pure IKr blocking activity with minimal effects on other ion channels, this compound serves as a valuable research tool for inducing controlled QT prolongation.[1][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to study the mechanisms of QT prolongation and to assess proarrhythmic risk.
Mechanism of Action
This compound exerts its pharmacological effect by binding to and inhibiting the IKr potassium channels in cardiomyocytes.[1][3] The IKr current is crucial for the repolarization phase of the cardiac action potential. By blocking this current, this compound delays the outflow of potassium ions, thereby extending the duration of the action potential and, consequently, the QT interval.[1] This targeted mechanism makes this compound a suitable agent for creating models of acquired long QT syndrome in research.[6]
This compound's Mechanism of Action.
Data Presentation
In Vitro this compound Activity
| Parameter | Cell Type | Value | Reference |
| IC50 | Xenopus oocytes (expressing hERG) | 7.9 µM | [3] |
| IC50 | HEK293 cells (expressing hERG) | 144.92 ± 16.00 nM | [7] |
| EC50 (Facilitation) | HEK293 cells (expressing hERG) | 92.84 ± 7.71 nM | [7] |
In Vivo this compound-Induced QT Prolongation
| Animal Model | This compound Dose | Effect | Reference |
| Anesthetized Rabbit | 0.3 mg/kg (low dose) | MAP90 prolongation of 113 ± 11 ms | [8] |
| Anesthetized Rabbit | 3 mg/kg (high dose) | MAP90 prolongation of 237 ± 39 ms | [8] |
| Canine Model (Myocardial Infarction) | 0.3 mg/kg | Decreased transmural dispersion of repolarization | [9] |
| Human (Clinical Study) | 0.15 mg/kg (loading) + 0.2 mg/kg/hr (maintenance) | QTc prolongation from 666 ms to 684 ms | [10] |
| Human (Clinical Study) | Not specified | Positive correlation between dose and QTd prolongation | [11] |
Experimental Protocols
In Vitro Protocol: Patch-Clamp Electrophysiology for hERG Current Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A recommended protocol is a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.[12]
-
-
Data Acquisition:
-
Record baseline hERG currents in the drug-free external solution.
-
Perfuse the cell with the this compound-containing external solution at various concentrations, allowing the drug effect to reach a steady state at each concentration.
-
Record the hERG currents at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current amplitudes to the baseline (control) amplitude.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vitro Patch-Clamp Workflow.
In Vivo Protocol: this compound-Induced QT Prolongation in an Anesthetized Rabbit Model
This protocol describes the induction of QT prolongation using this compound in an anesthetized rabbit model, which is a common model for proarrhythmia studies.[6][13]
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Anesthetics (e.g., pentobarbital or a combination of ketamine/xylazine)
-
Surgical instruments
-
ECG recording system with needle electrodes
-
Intravenous catheter
-
This compound solution for injection
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Place the rabbit in a supine position.
-
Insert an intravenous catheter into a marginal ear vein for drug administration.
-
Attach ECG needle electrodes to the limbs for continuous monitoring of the ECG.
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes after the surgical preparation.
-
Record a stable baseline ECG for at least 15 minutes.
-
-
This compound Administration:
-
Administer a bolus intravenous injection of this compound. Doses can range from 0.3 mg/kg to 3 mg/kg to achieve different levels of QT prolongation.[8]
-
Alternatively, a continuous infusion can be used.
-
-
ECG Monitoring and Data Acquisition:
-
Continuously record the ECG throughout the experiment.
-
Monitor for changes in the QT interval, heart rate, and the occurrence of any arrhythmias.
-
-
Data Analysis:
-
Measure the QT interval from the ECG recordings at baseline and at various time points after this compound administration.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).
-
Calculate the change in QTc from baseline.
-
Analyze the dose-response relationship between this compound and QTc prolongation.
-
In Vivo Anesthetized Rabbit Workflow.
Conclusion
This compound is a potent and selective IKr blocker that provides a reliable method for inducing controlled QT prolongation in both in vitro and in vivo research models. The protocols outlined in these application notes offer standardized procedures for investigating the electrophysiological effects of this compound and for its use in proarrhythmia risk assessment studies. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of cardiac repolarization and drug-induced arrhythmias.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus Amiodarone for Out-Of-Hospital Cardiac Arrest with Refractory Shockable Rhythms; a Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. This compound hydrochloride administration during cardiopulmonary resuscitation improves the transmural dispersion of myocardial repolarization: experimental study in a canine model of cardiopulmonary arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound hydrochloride terminating sustained ventricular tachycardia accompanied with QT dispersion prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nifekalant in Drug-Induced Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nifekalant to establish robust and reproducible drug-induced arrhythmia models. This compound, a potent Class III antiarrhythmic agent, serves as a valuable tool for studying the mechanisms of cardiac arrhythmias and for evaluating the pro-arrhythmic potential of new chemical entities.
Introduction
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] Inhibition of IKr prolongs the cardiac action potential duration (APD), leading to a corresponding prolongation of the QT interval on the electrocardiogram (ECG).[2][3] This electrophysiological alteration is a hallmark of increased susceptibility to early afterdepolarizations (EADs) and a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][4] Due to its specific mechanism of action, this compound is an ideal agent for creating preclinical models of drug-induced proarrhythmia.
These notes detail protocols for in vitro, ex vivo, and in vivo models, present quantitative data for experimental planning, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound's primary arrhythmogenic mechanism is the direct blockade of the IKr/hERG potassium channel. This action disrupts the normal repolarization of cardiomyocytes, leading to a cascade of events that can culminate in arrhythmia.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using this compound to induce pro-arrhythmic effects. These values can serve as a reference for dose and concentration selection in experimental designs.
Table 1: In Vivo Electrophysiological Effects of this compound in Rabbits
| Dosage | Model | Parameter | Change from Baseline | Arrhythmia Incidence | Reference |
| 0.3 mg/kg (IV) | Anesthetized AV Block Rabbit | MAP90 | +113 ms | 1/5 animals with TdP | [5] |
| 3 mg/kg (IV over 10 min) | Anesthetized AV Block Rabbit | MAP90 | +178 ± 43 ms | 1/5 animals with TdP | [6] |
| 3 mg/kg (IV over 10 min) + Methoxamine | Anesthetized AV Block Rabbit | MAP90 | +328 ± 32 ms | 2/5 animals with TdP | [6] |
MAP90: Monophasic Action Potential Duration at 90% repolarization.
Table 2: In Vitro and Ex Vivo Effects of this compound
| Concentration | Model | Parameter | Observation | Reference |
| 10 nM | Langendorff Rabbit Heart | APD90 | Significant prolongation | [7] |
| 1 µM | Isolated Rabbit Ventricular Myocytes | APD95 | Prolonged from ~200 ms to ~270 ms at 1 Hz | [8] |
| 10 µM | Isolated Rabbit Ventricular Myocytes | APD | Significant prolongation, less likely to induce EADs compared to dofetilide |
APD: Action Potential Duration. APD90/95: Action Potential Duration at 90% or 95% repolarization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.
In Vitro Model: Isolated Rabbit Ventricular Myocytes
This protocol describes the isolation of rabbit ventricular myocytes and subsequent electrophysiological recording to assess the effects of this compound.
Materials:
-
New Zealand White rabbits
-
Langendorff perfusion system
-
Collagenase type II
-
Protease type XIV
-
Krebs-Henseleit (KH) buffer
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
This compound hydrochloride stock solution
Protocol:
-
Heart Isolation and Perfusion:
-
Anesthetize the rabbit and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C KH buffer.
-
-
Enzymatic Digestion:
-
Perfuse the heart with Ca2+-free KH buffer for 5 minutes.
-
Switch to perfusion with KH buffer containing collagenase type II and protease type XIV until the heart becomes flaccid.
-
-
Myocyte Isolation:
-
Remove the ventricles and gently mince the tissue in a high-potassium storage solution.
-
Triturate the tissue with a pipette to release individual myocytes.
-
Allow the myocytes to settle and then resuspend them in a solution with gradually increasing Ca2+ concentrations.
-
-
Electrophysiological Recording:
-
Plate the isolated myocytes in a recording chamber on an inverted microscope.
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure action potentials.
-
Establish a stable baseline recording.
-
Perfuse the chamber with solutions containing increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Record changes in action potential duration at 50%, 70%, and 90% repolarization (APD50, APD70, APD90) and the incidence of EADs.
-
Ex Vivo Model: Langendorff-Perfused Rabbit Heart
This protocol details the use of an isolated, perfused rabbit heart to study this compound-induced arrhythmias.
Materials:
-
New Zealand White rabbits
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
ECG recording system with epicardial electrodes
-
Monophasic action potential (MAP) probes
-
This compound hydrochloride stock solution
Protocol:
-
Heart Preparation:
-
Isolate the rabbit heart as described in the in vitro protocol and mount it on the Langendorff apparatus.
-
Perfuse with oxygenated, 37°C KH buffer at a constant pressure.[9]
-
Place epicardial ECG electrodes and MAP probes on the ventricular surface.
-
-
Baseline Recording:
-
Allow the heart to stabilize for at least 20-30 minutes.
-
Record baseline ECG and MAP signals.
-
-
This compound Perfusion:
-
Introduce this compound into the perfusate at desired concentrations (e.g., starting from 10 nM).
-
Administer each concentration for a sufficient period to achieve steady-state effects (e.g., 15-20 minutes).
-
-
Arrhythmia Induction and Monitoring:
-
Continuously monitor the ECG for QT interval prolongation and the development of arrhythmias such as ventricular tachycardia (VT) and TdP.
-
Programmed electrical stimulation (e.g., S1-S2 protocols) can be used to assess changes in ventricular refractory period and arrhythmia inducibility.[10]
-
Record the incidence, duration, and characteristics of any observed arrhythmias.
-
In Vivo Model: Anesthetized Rabbit Model of TdP
This protocol describes the induction of TdP in anesthetized rabbits using this compound.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., pentobarbital, isoflurane)
-
Ventilator
-
ECG recording system with subcutaneous needle electrodes
-
Intravenous catheter
-
This compound hydrochloride solution for injection
Protocol:
-
Animal Preparation:
-
Anesthetize the rabbit and maintain a stable plane of anesthesia.
-
Intubate and ventilate the animal.
-
Place subcutaneous needle electrodes for continuous ECG monitoring.
-
Insert an intravenous catheter for drug administration.
-
-
Baseline ECG:
-
Record a stable baseline ECG for at least 15-20 minutes.
-
-
This compound Administration:
-
ECG Monitoring and Analysis:
-
Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Pay close attention to the morphology of the T-wave and the appearance of polymorphic ventricular arrhythmias characteristic of TdP.
-
Quantify the incidence and duration of arrhythmic events.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the pro-arrhythmic potential of a test compound using a this compound-induced arrhythmia model.
Conclusion
This compound is a valuable pharmacological tool for inducing and studying drug-related arrhythmias in a variety of preclinical models. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement robust arrhythmia models in their laboratories. Careful attention to experimental detail and appropriate data analysis will ensure the generation of high-quality, reproducible results for advancing our understanding of cardiac arrhythmogenesis and improving drug safety assessment.
References
- 1. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk [mdpi.com]
- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Role of cardiac α1-adrenoreceptors for the torsadogenic action of IKr blocker this compound in the anesthetized atrioventricular block rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NaV1.5 or KCa2 channel blockade does not increase arrhythmia risk in hypokalemic rabbit hearts, unlike KV11.1 inhibition with dofetilide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Repolarization Reserve in Failing Rabbit Ventricular Myocytes: Calcium and Beta-adrenergic Effects on Delayed and Inward Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifekalant Administration in Refractory Ventricular Fibrillation Studies
These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the administration of nifekalant for studies focused on refractory ventricular fibrillation (VF).
Introduction
This compound is a Class III antiarrhythmic agent primarily utilized in Japan for treating life-threatening ventricular tachyarrhythmias.[1] Its mechanism of action involves the specific blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential duration and the effective refractory period of the myocardium.[2] This electrophysiological profile makes this compound a subject of interest in studies on refractory ventricular fibrillation, a condition where ventricular fibrillation persists despite defibrillation attempts.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound for refractory ventricular fibrillation.
Table 1: Efficacy of this compound in Refractory Ventricular Fibrillation
| Efficacy Outcome | This compound Group | Comparator Group (Drug) | p-value | Study |
| Return of Spontaneous Circulation (ROSC) | ||||
| 35.7% (5/14) | 36.3% (4/11) (Amiodarone) | P = 0.97 | Harayama et al. | |
| 86% (12/14) | - | - | Multicenter Study[1] | |
| Survival to Discharge | ||||
| 28.6% (4/14) | 18.2% (2/11) (Amiodarone) | P = 0.89 | Harayama et al. | |
| Time to ROSC (minutes) | ||||
| 6.0 ± 6.6 | 20.3 ± 10.0 (Amiodarone) | P < 0.05 | Harayama et al.[3] | |
| Termination of VT/VF | ||||
| 48.4% (45/93) | - | - | Katoh et al.[4] | |
| 83% (34/41) | - | - | Yusu et al. | |
| Prevention of Recurrence | ||||
| 60.6% (60/99) | - | - | Katoh et al.[4] |
Table 2: Adverse Events Associated with this compound Administration
| Adverse Event | Incidence in this compound Group | Study |
| Torsades de Pointes (TdP) | 1 patient | Multicenter Study[1] |
| 3 patients (out of 11 with excess QTc prolongation) | Katoh et al.[4] | |
| 1 patient (2%) | Yusu et al. | |
| Excess QTc Prolongation | 11 patients | Katoh et al.[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking the IKr potassium channels in cardiac myocytes. This blockade delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration and the refractory period.
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nifekalant in Combination with Other Antiarrhythmics in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of experimental findings and detailed protocols for investigating the effects of nifekalant in combination with other antiarrhythmic drugs. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the synergistic, additive, or antagonistic effects of these drug combinations on cardiac electrophysiology.
Introduction to this compound
This compound is a Class III antiarrhythmic agent primarily utilized in Japan for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (HERG).[1][2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) of myocardial cells, thereby suppressing re-entrant circuits that underlie many ventricular tachyarrhythmias.[1][3] Unlike some other antiarrhythmic agents, this compound exhibits minimal effects on sodium (Na+) and calcium (Ca2+) channels, which contributes to its more targeted electrophysiological profile.[1]
This compound in Combination with Class Ib Antiarrhythmics (Lidocaine)
The combination of this compound with the Class Ib antiarrhythmic drug lidocaine has been investigated in an experimental model of spiral-type re-entry in rabbit ventricular myocardium. This model is crucial for understanding the mechanisms of ventricular tachycardia and fibrillation.
Summary of Experimental Findings
A key study by Amino et al. (2005) explored the combined effects of this compound and lidocaine using a high-resolution optical mapping system in a Langendorff-perfused rabbit heart preparation. The study revealed an antagonistic interaction between the two drugs. This compound alone was found to destabilize spiral-wave re-entry, leading to the termination of ventricular tachycardia (VT). However, the co-administration of lidocaine reversed these beneficial effects of this compound.[4]
Data Presentation
| Parameter | This compound (0.5 µmol/L) | Lidocaine (3 µmol/L) | This compound + Lidocaine |
| Action Potential Duration (APD) | Significant prolongation | No significant effect | Attenuation of this compound-induced APD prolongation |
| Conduction Velocity | No significant effect | No significant effect | No significant effect |
| Spiral-Type Re-entrant VT | Reduced cycle length, destabilization, and early termination | Not reported | Prevention of this compound-induced destabilization and termination |
Data summarized from Amino et al. (2005)[4]
Experimental Protocol: Optical Mapping of Rabbit Ventricular Myocardium
This protocol is based on the methodology described by Amino et al. (2005) for studying spiral-wave re-entry.[4]
2.3.1. Animal Preparation and Heart Isolation:
-
Japanese White rabbits of either sex are anesthetized with pentobarbital sodium (30-40 mg/kg, IV).
-
The heart is rapidly excised, and the aorta is cannulated for Langendorff perfusion.
-
The heart is perfused with a modified Tyrode's solution containing (in mmol/L): NaCl 137, KCl 4.0, NaH2PO4 1.8, NaHCO3 12.0, MgCl2 0.5, CaCl2 1.8, and glucose 5.5, gassed with 95% O2 and 5% CO2 at 37°C.
2.3.2. Preparation of the 2D Ventricular Epicardial Sheet:
-
A cryoprocedure is used to create a two-dimensional epicardial sheet. A cryoprobe is applied to the endocardial surface of the left ventricular free wall to freeze the endocardium and mid-myocardium, leaving a thin layer of surviving epicardium.
2.3.3. Optical Mapping Setup:
-
The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS).
-
Excitation light is provided by a tungsten-halogen lamp.
-
The emitted fluorescence is captured by a high-resolution optical mapping system.
-
To minimize motion artifacts, an excitation-contraction uncoupler such as blebbistatin can be used.[5]
2.3.4. Arrhythmia Induction and Drug Application:
-
Ventricular tachycardia is induced by cross-field stimulation.
-
Baseline electrophysiological parameters are recorded.
-
This compound (0.5 µmol/L) is perfused, and the effects are recorded.
-
Lidocaine (3 µmol/L) is added to the perfusate containing this compound, and the combined effects are assessed.
Visualization of the Experimental Workflow and Drug Interaction
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effects of this compound and lidocaine on the spiral-type re-entry in a perfused 2-dimensional layer of rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to mitigate the hemodynamic effects of Nifekalant in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nifekalant in in vivo experiments. The following information is intended to help mitigate potential hemodynamic effects and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the expected hemodynamic effects of this compound administration in vivo?
A1: Based on current research, this compound, a class III antiarrhythmic agent, is recognized for its neutral or even favorable hemodynamic profile. As a pure potassium channel blocker, it does not significantly affect myocardial contractility.[1][2] In most in vivo studies, this compound administration did not result in significant changes to systolic blood pressure or heart rate.[3][4] In some instances, particularly during the management of life-threatening arrhythmias, hemodynamic parameters have been observed to improve following this compound infusion.[5]
Q2: Does this compound have a negative inotropic effect?
A2: No, this compound is known to be devoid of negative inotropic effects.[3][6] This characteristic makes it a suitable option for use in subjects with compromised cardiac function, such as those with severe heart failure or during the peri-operative period of cardiac surgery.[3][7]
Q3: How does the hemodynamic profile of this compound compare to other antiarrhythmic drugs like Amiodarone?
A3: In comparative studies, this compound has demonstrated a more favorable hemodynamic profile than Amiodarone. Amiodarone, a multi-channel blocker, can sometimes lead to hypotension and bradycardia.[3][8] In a swine model of cardiac arrest, systolic aortic pressure, diastolic aortic pressure, and coronary perfusion pressure were significantly higher in the this compound group compared to the Amiodarone group.[9]
Q4: Can this compound cause hypotension or bradycardia?
A4: While generally considered hemodynamically neutral, bradycardia has been reported as a potential side effect, although less common than with other antiarrhythmics.[10] Significant hypotension is not a commonly reported adverse effect.[2] However, as with any cardiovascular agent, monitoring of hemodynamic parameters is crucial, especially in sensitive experimental models or when used in combination with other drugs that may affect blood pressure and heart rate.
Troubleshooting Guide: Managing Hemodynamic Instability
While significant hemodynamic compromise is not a typical side effect of this compound, this guide provides a framework for addressing such events should they arise during your in vivo experiments. The following are general recommendations and should be adapted to your specific experimental protocol and institutional guidelines.
Scenario: Unexpected Hypotension Following this compound Administration
1. Immediate Assessment:
-
Continuously monitor mean arterial pressure (MAP), heart rate, and electrocardiogram (ECG).
-
Confirm that the observed hypotension is temporally correlated with this compound administration.
-
Rule out other potential causes of hypotension (e.g., anesthesia depth, volume depletion, surgical complications).
2. Initial Management:
-
Reduce or Pause this compound Infusion: If hypotension is moderate to severe, consider reducing the infusion rate or temporarily pausing the administration of this compound.
-
Fluid Bolus: Administer an isotonic crystalloid fluid bolus (e.g., 10-20 mL/kg of 0.9% saline or lactated Ringer's solution) to address any potential hypovolemia.
3. Pharmacological Intervention (if hypotension persists):
-
If fluid resuscitation is insufficient, the use of vasopressors may be considered. The choice of vasopressor will depend on the specific hemodynamic profile (i.e., presence or absence of concomitant bradycardia).
-
Norepinephrine: A first-line agent for many forms of shock, it increases systemic vascular resistance with minimal effect on heart rate.
-
Epinephrine: A potent vasopressor with both alpha- and beta-adrenergic effects, useful if an increase in both blood pressure and heart rate is required.
-
Vasopressin: Can be used as an adjunct to other vasopressors in refractory hypotension.
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in a Swine Model of Cardiac Arrest
| Hemodynamic Parameter | This compound Group | Amiodarone Group | p-value |
| Systolic Aortic Pressure | Significantly Higher | Lower | < 0.05 |
| Diastolic Aortic Pressure | Significantly Higher | Lower | < 0.05 |
| Coronary Perfusion Pressure | Significantly Higher | Lower | < 0.05 |
Source: this compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation.[9]
Table 2: Dosing Regimens of this compound in Human Studies with Minimal Hemodynamic Impact
| Study Population | Loading Dose | Maintenance Infusion | Observed Hemodynamic Effect |
| Acute Coronary Syndrome | 0.2 mg/kg | 0.2 mg/kg/hr | No significant changes in systolic blood pressure or heart rate.[4] |
| Severe Heart Failure | 0.22 - 0.30 mg/kg | 0.15 - 0.40 mg/kg/hr | No worsening of hemodynamics.[7] |
| Post-Myocardial Infarction | Not specified | Not specified | No hemodynamic disturbances occurred.[11] |
Experimental Protocols
Protocol: Management of Suspected this compound-Induced Hypotension in a Rodent Model
This protocol outlines a hypothetical approach for managing hypotension in a rodent model during this compound administration. All procedures should be performed in accordance with an approved animal care and use protocol.
1. Pre-emptive Measures and Monitoring:
-
Ensure adequate hydration of the animal prior to the experiment.
-
Place an indwelling catheter for continuous blood pressure monitoring (e.g., carotid artery catheter).
-
Monitor heart rate and ECG continuously.
-
Have vasopressor solutions prepared and readily available.
2. This compound Administration:
-
Administer this compound via a controlled infusion pump to ensure a steady dose.
-
Begin with a low dose and titrate up to the desired effective dose while closely monitoring hemodynamic parameters.
3. Intervention for Hypotension (MAP decrease > 20% from baseline):
-
Step 1: Immediately reduce the this compound infusion rate by 50% or pause the infusion.
-
Step 2: Administer a bolus of warmed 0.9% saline (5-10 mL/kg) intravenously over 5-10 minutes.
-
Step 3 (if no response to fluid): Administer a bolus of a vasopressor. For example:
-
Phenylephrine: 1-3 µg/kg IV bolus (primarily for vasoconstriction).
-
Epinephrine: 0.5-1 µg/kg IV bolus (for combined inotropic and vasopressor support).
-
-
Step 4 (for persistent hypotension): Initiate a continuous infusion of a vasopressor (e.g., Norepinephrine at 0.1-1 µg/kg/min) and titrate to effect.
4. Data Collection and Analysis:
-
Record all hemodynamic parameters at baseline and throughout the experiment, including during any interventions.
-
Note the dose of this compound at which hypotension occurred and the response to each intervention.
Visualizations
Caption: this compound's mechanism of action and electrophysiological effects.
Caption: Troubleshooting workflow for managing hypotension during this compound administration.
References
- 1. Long-term this compound use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intravenous this compound as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarrhythmic effect of this compound on atrial tachyarrhythmia in four patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. Anti-arrhythmic efficacy of this compound hydrochloride, a pure class III anti-arrhythmic agent, in patients with healed myocardial infarction and inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant stability and storage for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of Nifekalant for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This action prolongs the cardiac action potential duration and the effective refractory period in cardiomyocytes.[1][2][3][4] this compound is considered a pure IKr blocker with minimal effects on sodium and calcium channels.[2][][6]
Q2: What are the recommended solvents for preparing this compound stock solutions?
For research purposes, this compound hydrochloride stock solutions can be prepared in methanol. It is also soluble in aqueous solutions. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I store this compound stock solutions for long-term experiments?
While specific long-term stability data for this compound in various laboratory solvents is limited, based on general practices for pharmaceutical compounds and available short-term data, the following storage conditions are recommended. It is crucial to perform your own stability assessments for the duration of your experiment.
Q4: How can I assess the stability of my this compound solutions?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to assess the purity and concentration of this compound in your solutions over time. This method should be able to separate the intact this compound from any potential degradation products.
Q5: Are there any known degradation products of this compound?
Currently, there are no publicly available forced degradation studies specifically for this compound that identify its degradation products. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the amide bond and oxidation of the tertiary amine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | This compound degradation leading to lower effective concentration. | - Assess the stability of your stock and working solutions using a stability-indicating HPLC method. - Prepare fresh solutions from solid this compound. - Ensure proper storage conditions are maintained. |
| Precipitation in stock solution upon storage | Poor solubility of this compound in the chosen solvent at low temperatures. | - Gently warm the solution to room temperature and sonicate to redissolve the precipitate. - Consider preparing a fresh solution in a different solvent or at a lower concentration. - Filter the solution through a 0.22 µm filter before use. |
| Changes in the color of the solution | Potential chemical degradation of this compound. | - Discard the solution. - Prepare a fresh solution and store it protected from light. - Investigate potential contaminants in your solvent or storage vials. |
| Inconsistent results between experiments | Inconsistent concentration of this compound due to solvent evaporation or improper mixing. | - Use tightly sealed vials for storage. - Always vortex solutions thoroughly before use. - Verify the concentration of your stock solution periodically. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Maximum Recommended Duration (based on available data and general guidelines) |
| Methanol | 4°C | Up to 1 month (Protect from light) |
| Aqueous Buffer (e.g., PBS) | 4°C | Up to 1 week (Prepare fresh as needed) |
| Aqueous Buffer (e.g., PBS) | -20°C | Up to 3 months |
| Aqueous Buffer (e.g., PBS) | -80°C | Up to 6 months |
Note: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to use buffers in the physiological pH range and to assess stability for your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in Methanol)
Materials:
-
This compound hydrochloride (powder)
-
Methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer
-
Amber glass vial with a Teflon-lined cap
Procedure:
-
Calculate the required mass of this compound hydrochloride for the desired volume and concentration.
-
Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to dissolve the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Add methanol to the volumetric flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap.
-
Store the solution at 4°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method and may require optimization for your specific instrumentation and experimental needs.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The gradient or isocratic ratio should be optimized to achieve good separation. A starting point could be a gradient of 10% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject a sample of your stored this compound solution.
-
Analyze the chromatogram to determine the peak area of the intact this compound.
-
Compare the peak area to the calibration curve to determine the concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector if available.
Mandatory Visualizations
Caption: this compound's mechanism of action on the IKr potassium channel.
Caption: Workflow for long-term stability assessment of this compound.
References
- 1. Facilitation of IKr current by some hERG channel blockers suppresses early afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a pure Ikr blockade with this compound in refractory neonatal congenital junctional ectopic tachycardia and careful attention to damaging the atrioventricular conduction during the radiofrequency catheter ablation in infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKr channel blockers: novel antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term this compound use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Nifekalant's reverse use-dependent properties in protocols
Welcome to the technical support center for nifekalant research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with this compound, with a special focus on its reverse use-dependent properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1] This blockade leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period, which are key mechanisms for its antiarrhythmic effects.[1]
Q2: What does "reverse use-dependence" of this compound mean?
Reverse use-dependence is a phenomenon where the blocking effect of a drug is more pronounced at slower heart rates (or lower stimulation frequencies) and diminishes at faster heart rates.[2][3] For this compound, this means that its ability to prolong the QT interval and action potential duration is greater during bradycardia and less effective during tachycardia.[2]
Q3: Why is it crucial to consider reverse use-dependence in my experiments?
Ignoring the reverse use-dependent properties of this compound can lead to misinterpretation of experimental results. For instance, a lack of significant effect at high pacing frequencies should not be interpreted as a lack of drug efficacy. Conversely, unexpectedly strong effects at low frequencies might be observed. This property is also clinically significant as it can contribute to an increased risk of proarrhythmic events, such as Torsades de Pointes (TdP), at slow heart rates.
Q4: What is the reported IC50 for this compound's block of the hERG channel?
This compound inhibits the hERG current in a concentration-dependent manner with a reported IC50 value of 7.9 µM.[4][5] It is important to note that this value may vary depending on the experimental conditions, including the stimulation frequency.
Troubleshooting Guide
Issue 1: I am not observing a significant prolongation of the action potential duration (APD) at high pacing frequencies.
-
Possible Cause: This is an expected consequence of this compound's reverse use-dependent properties. The drug has a lower affinity for the hERG channel at faster stimulation rates.
-
Troubleshooting Steps:
-
Vary Pacing Frequency: Conduct your experiment across a range of pacing frequencies, from slow (e.g., 0.2 Hz) to fast (e.g., 2-3 Hz). This will allow you to characterize the frequency-dependent effect.
-
Confirm Drug Concentration: Ensure that the concentration of this compound is appropriate. While the IC50 is reported as 7.9 µM, the effective concentration for observing APD prolongation will depend on your specific experimental setup.
-
Check Cellular Health: Unhealthy cells may have altered ion channel expression or function, which can affect the response to this compound. Ensure proper cell viability and resting membrane potential.
-
Issue 2: I am observing an unexpectedly large APD prolongation at baseline or very slow pacing rates.
-
Possible Cause: This is also characteristic of this compound's reverse use-dependence. The drug is most potent at slower frequencies.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Before drug application, ensure a stable baseline APD at the desired pacing frequency.
-
Careful Dose-Response: Perform a careful dose-response study at a slow pacing frequency to determine the optimal concentration for your experiment and to avoid excessive APD prolongation that could lead to arrhythmias in your preparation.
-
Monitor for Early Afterdepolarizations (EADs): At slow rates and higher concentrations, be vigilant for the appearance of EADs, which are a sign of proarrhythmic potential.
-
Issue 3: My results are inconsistent across different experimental days.
-
Possible Cause: Inconsistencies can arise from variations in experimental conditions that influence this compound's action.
-
Troubleshooting Steps:
-
Standardize Pacing Protocols: Use a consistent and well-defined range of pacing frequencies for all experiments.
-
Control Temperature: Ion channel kinetics are temperature-sensitive. Maintain a constant temperature throughout your experiments.
-
Maintain Consistent Ionic Concentrations: Ensure that the ionic composition of your extracellular and intracellular solutions is consistent, as this can affect ion channel function.
-
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Species/System | Notes |
| Primary Target | IKr (hERG) | Human | Selective blocker. |
| IC50 for hERG Block | 7.9 µM | Xenopus oocytes | This value is frequency-dependent. |
| Binding State | Open state | Xenopus oocytes | Higher affinity for the open state of the hERG channel.[4][5] |
| Effect on APD | Prolongation | Human, Canine, Rabbit, Guinea Pig | Effect is reverse use-dependent. |
| Effect on QT Interval | Prolongation | Human | Clinically observed reverse use-dependence.[6] |
Experimental Protocols
Protocol 1: Assessing Reverse Use-Dependence of this compound on Action Potential Duration (APD)
Objective: To characterize the frequency-dependent effect of this compound on APD in isolated cardiomyocytes or cardiac tissue.
Methodology:
-
Preparation: Prepare isolated ventricular myocytes or a multicellular cardiac preparation (e.g., papillary muscle, Purkinje fiber).
-
Superfusion: Superfuse the preparation with a physiological saline solution at a constant temperature (e.g., 37°C).
-
Pacing Protocol:
-
Use a programmable stimulator to pace the preparation at a baseline frequency (e.g., 1 Hz) until a stable resting membrane potential and APD are achieved.
-
Record baseline APs at a range of pacing cycle lengths (e.g., 300 ms, 500 ms, 1000 ms, 2000 ms).
-
-
This compound Application:
-
Introduce this compound into the superfusate at the desired concentration.
-
Allow for an equilibration period (typically 15-20 minutes) at a constant pacing frequency (e.g., 1 Hz).
-
-
Post-Drug Pacing Protocol:
-
Repeat the pacing protocol from step 3, recording APs at the same range of cycle lengths in the presence of this compound.
-
-
Data Analysis:
-
Measure the APD at 90% repolarization (APD90) for each pacing frequency, both before and after this compound application.
-
Calculate the change in APD (ΔAPD) induced by this compound at each frequency.
-
Plot ΔAPD as a function of pacing cycle length to visualize the reverse use-dependent effect.
-
Protocol 2: Voltage-Clamp Study of this compound's Frequency-Dependent Block of hERG Current
Objective: To quantify the frequency-dependent block of the hERG current by this compound using whole-cell patch-clamp.
Methodology:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to activate the hERG channels (e.g., to +20 mV for 1 second).
-
Follow with a repolarizing step to elicit the characteristic hERG tail current (e.g., to -50 mV).
-
Apply this protocol at different frequencies (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz).
-
-
This compound Application:
-
After recording baseline currents at each frequency, apply this compound to the bath solution.
-
Allow for drug equilibration.
-
-
Post-Drug Recording:
-
Repeat the voltage-clamp protocol at each frequency in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each frequency, both before and after drug application.
-
Calculate the percentage of current block at each frequency.
-
Plot the percentage of block as a function of stimulation frequency to demonstrate frequency-dependence.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the hERG potassium channel.
Caption: Workflow for assessing this compound's reverse use-dependence.
References
- 1. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enlarged the transmural activation-recovery interval difference as well as the peak-to-end interval on surface ECG in a patient with short-QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nifekalant Dose Adjustment in Simulated Renal Failure Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting nifekalant dosage in preclinical models of simulated renal failure. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how is it relevant to its potential for toxicity?
This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1] This inhibition of potassium channels leads to a prolongation of the cardiac action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[1] While this is the therapeutic effect for treating ventricular arrhythmias, excessive QT prolongation can increase the risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).[2]
Q2: Why is dose adjustment of this compound necessary in models of renal failure?
This compound is partially eliminated by the kidneys, with approximately 30% of the unchanged, active drug excreted in the urine.[2] In the presence of renal impairment, the clearance of this compound is reduced, leading to its accumulation in the plasma. This can potentiate its QT-prolonging effect and increase the risk of cardiotoxicity. Therefore, dose adjustments are crucial to maintain therapeutic efficacy while minimizing adverse effects.
Q3: What is a general guideline for this compound dose adjustment in the presence of renal failure?
Clinical studies in patients with chronic renal failure have shown that a dose reduction of approximately 50% achieves a therapeutic plasma concentration comparable to that in patients with normal renal function.[2] This serves as a critical starting point for dose adjustments in preclinical models. However, the exact dose adjustment should be determined empirically based on the severity of renal impairment in the specific model being used.
Troubleshooting Guide
Issue 1: Excessive QT Prolongation or Arrhythmias Observed at Standard Doses in a Renal Failure Model.
-
Potential Cause: Reduced renal clearance of this compound leading to drug accumulation.
-
Troubleshooting Steps:
-
Confirm Renal Impairment: Before administering this compound, confirm the successful induction of renal failure in your model by measuring relevant biomarkers such as serum creatinine and blood urea nitrogen (BUN).
-
Reduce the Dose: Based on clinical findings, a 50% reduction in the this compound dose is a recommended starting point for models with significant renal impairment.[2] Further dose titration may be necessary.
-
Monitor Plasma Concentrations: If possible, measure plasma concentrations of this compound to correlate with the observed pharmacodynamic effects and to guide dose adjustments.
-
Monitor Electrolytes: Renal failure can lead to electrolyte imbalances, such as hypokalemia, which can exacerbate this compound-induced QT prolongation.[2] Ensure serum potassium levels are within the normal range.
-
Issue 2: Inconsistent or Unreliable Induction of Renal Failure in Animal Models.
-
Potential Cause: Variability in the experimental protocol or animal response.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure strict adherence to the chosen renal failure induction protocol (e.g., adenine diet concentration and duration, or surgical procedure for 5/6 nephrectomy).
-
Monitor Key Parameters: Regularly monitor body weight, water intake, urine output, and renal biomarkers (serum creatinine, BUN) to track the progression of renal failure.
-
Consider Model-Specific Characteristics: Be aware of the characteristics of your chosen model. For example, the adenine-induced model can cause inflammation and crystal deposition in the tubules,[3] while the 5/6 nephrectomy model leads to a progressive loss of renal mass.[4]
-
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Value | Reference |
| Half-life (t1/2) | 1.5 - 2.1 hours | [2] |
| Volume of Distribution (Vd) | 0.14 L/kg | [2] |
| Urinary Excretion (unchanged) | ~30% | [2] |
Table 2: Recommended this compound Dose Adjustment in Simulated Renal Failure Models (Qualitative)
| Severity of Renal Impairment (based on Creatinine Clearance) | Recommended Starting Dose Adjustment | Rationale |
| Mild | 25% reduction | To account for initial decrease in renal clearance. |
| Moderate | 50% reduction | Based on clinical data showing comparable plasma concentrations at half the dose in patients with chronic renal failure.[2] |
| Severe | >50% reduction (requires empirical determination) | Significant reduction in renal clearance necessitates a more substantial dose reduction to avoid toxicity. |
Disclaimer: The dose adjustments in Table 2 are qualitative recommendations based on clinical data and general pharmacokinetic principles. The precise dose for each level of renal impairment in a specific preclinical model should be determined through careful dose-ranging studies.
Experimental Protocols
1. Adenine-Induced Renal Failure in Rats
-
Objective: To induce chronic kidney disease (CKD) through the administration of adenine.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Administration: Provide the adenine-containing diet and water ad libitum for 2 to 4 weeks.[5]
-
Monitoring: Monitor body weight, food and water intake, and urine output regularly.
-
Confirmation of Renal Failure: At the end of the induction period, collect blood samples to measure serum creatinine and BUN. A significant increase in these parameters compared to a control group confirms renal failure.[5]
-
2. 5/6 Nephrectomy Model of Renal Failure in Rats
-
Objective: To induce chronic renal failure by surgical reduction of renal mass.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure: This is a two-step surgical procedure.
-
Step 1: Unilateral Nephrectomy: Anesthetize the rat and, under sterile conditions, make a flank incision to expose the right kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow the animal to recover for one week.
-
Step 2: Subtotal Nephrectomy of the Remaining Kidney: Anesthetize the rat and expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney, or surgically resect the upper and lower poles of the kidney.[4][6] Suture the incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress.
-
Confirmation of Renal Failure: After a recovery period of 4-8 weeks, assess renal function by measuring serum creatinine, BUN, and proteinuria.[6][7]
-
3. In Vitro Renal Toxicity Assay
-
Objective: To assess the cytotoxic effects of this compound on renal proximal tubule epithelial cells.
-
Methodology:
-
Cell Line: Use a human renal proximal tubule epithelial cell line (e.g., HK-2).
-
Cell Culture: Culture the cells to confluence in appropriate media.
-
This compound Exposure: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Cytotoxicity Assessment: Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
Biomarker Analysis: Optionally, measure biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL), in the cell culture supernatant.
-
Mandatory Visualization
Caption: this compound's mechanism and the impact of renal failure.
Caption: Workflow for this compound dosing in renal failure models.
Caption: this compound cardiotoxicity signaling in renal failure.
References
- 1. Pharmacokinetics of sematilide in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5/6 Nephrectomy Model - Creative Biolabs [creative-biolabs.com]
- 5. ebm-journal.org [ebm-journal.org]
- 6. gubra.dk [gubra.dk]
- 7. A combination of 5/6‐nephrectomy and unilateral ureteral obstruction model accelerates progression of remote organ fibrosis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Nifekalant precipitation in physiological buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifekalant. The information provided aims to address common challenges related to this compound precipitation in physiological buffer solutions during in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, as a weakly basic compound with a pKa of 7.05, exhibits pH-dependent solubility. Precipitation is a common issue when preparing solutions in physiological buffers, which typically have a pH at or above the pKa of this compound. This guide provides a systematic approach to troubleshoot and prevent precipitation.
Issue: Precipitate forms immediately upon dissolving this compound hydrochloride in a physiological buffer (e.g., PBS, pH 7.4).
Cause: The pH of the buffer is above the pKa of this compound, leading to the formation of the less soluble, un-ionized form of the drug.
Solutions:
-
pH Adjustment: The most effective way to prevent precipitation is to maintain the pH of the solution below the pKa of this compound.
-
Acidify the Buffer: Before adding this compound, adjust the pH of your physiological buffer to a value between 4.0 and 5.5.
-
Use an Acidic Stock Solution: Prepare a concentrated stock solution of this compound in an acidic aqueous solution (e.g., dilute HCl) and then dilute it into your final buffer. This helps to keep the local concentration of the un-ionized form low during mixing.
-
-
Co-solvents: For some applications, the use of a co-solvent can increase the solubility of this compound.
-
Dimethyl Sulfoxide (DMSO): Prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted into the aqueous physiological buffer.
-
Caution: The final concentration of DMSO in your experimental setup should be kept to a minimum, ideally below 0.1%, as higher concentrations can have off-target effects on cells and ion channels.[1][2][3][4] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
-
Methanol: A 1 mg/mL stock solution of this compound in methanol can be prepared. This can then be further diluted into an acidified aqueous solution before adding to the final buffer.
-
Issue: Precipitate forms over time after initially dissolving this compound.
Cause: This can be due to a gradual increase in the pH of the solution (e.g., from CO2 absorption from the atmosphere in bicarbonate buffers) or temperature fluctuations affecting solubility.
Solutions:
-
Buffer Stability: Ensure the pH of your buffer is stable over the duration of your experiment. For bicarbonate buffers, this may require incubation in a CO2-controlled environment.
-
Temperature Control: Prepare and store your this compound solutions at a constant and appropriate temperature. Avoid freeze-thaw cycles.
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment to minimize the risk of time-dependent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, 100% DMSO is a common choice. Alternatively, methanol can be used to prepare a 1 mg/mL stock solution. For aqueous stock solutions, dissolving this compound hydrochloride in water and acidifying with a small amount of HCl to a pH of 4.0-5.5 is recommended.
Q2: Can I dissolve this compound directly in Phosphate Buffered Saline (PBS) at pH 7.4?
A2: It is not recommended to dissolve this compound directly in PBS at pH 7.4. The pH of this buffer is above the pKa of this compound (7.05), which will likely lead to immediate precipitation of the less soluble, un-ionized form of the drug.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: To minimize solvent-related artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% is generally considered safe for most cell lines.[1][2][3] Some cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control with the same DMSO concentration in your experimental design.[2]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weak base. At a pH below its pKa of 7.05, it exists predominantly in its protonated (ionized) form, which is more water-soluble. As the pH increases above the pKa, the proportion of the un-ionized, less soluble form increases, leading to a higher likelihood of precipitation. A 5 mg/ml solution of this compound hydrochloride in saline has a pH between 4.0 and 5.5.
Q5: Are there any specific buffer compositions that are recommended for in vitro electrophysiology studies with this compound?
A5: For cardiomyocyte studies, Tyrode's solution is a commonly used physiological buffer. The pH of the Tyrode's solution should be adjusted to be compatible with maintaining this compound solubility, or a DMSO stock solution should be used for dilution into the final buffer. For patch-clamp experiments, the composition of both the extracellular and intracellular solutions is critical and should be carefully controlled.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₅O₅ · HCl |
| Molecular Weight | 441.91 g/mol |
| pKa | 7.05 |
| Melting Point | 172-174 °C |
| Appearance | Light yellow to yellow crystals |
| Solubility | Very soluble in water; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in ether. |
| pH of 5 mg/mL saline solution | 4.0 - 5.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cardiomyocyte Assays
This protocol describes the preparation of a 10 µM this compound working solution in Tyrode's buffer for use in in vitro cardiomyocyte assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tyrode's salt mixture
-
Sterile, deionized water
-
Sterile, pH-adjusting solutions (e.g., 1 M HCl and 1 M NaOH)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Weigh out a sufficient amount of this compound hydrochloride powder.
-
Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.42 mg of this compound hydrochloride in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Tyrode's Buffer (pH 7.4):
-
Prepare Tyrode's solution according to your laboratory's standard protocol. A typical composition is (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES.[5]
-
Adjust the pH of the solution to 7.4 using NaOH.
-
Sterile-filter the buffer through a 0.22 µm filter.
-
-
Prepare the 10 µM this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in the Tyrode's buffer to reach the final desired concentration of 10 µM. For example, to prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of Tyrode's buffer.
-
Mix gently but thoroughly by pipetting up and down or brief vortexing. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of DMSO to the Tyrode's buffer as was used for the this compound working solution (e.g., 1 µL of DMSO in 999 µL of buffer for a 0.1% DMSO concentration).
-
Mandatory Visualization
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Simplified signaling pathway of this compound's antiarrhythmic action.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of Nifekalant in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifekalant in experimental setups. The focus is on strategies to improve its therapeutic window and mitigate proarrhythmic risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class III antiarrhythmic agent.[1][2] Its primary mechanism is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][2] This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key for suppressing ventricular tachyarrhythmias.[1][2] Unlike many other antiarrhythmics, this compound is highly selective for the IKr channel with minimal effects on sodium (Na+) or calcium (Ca2+) channels, and it lacks β-blocking activity.[1][3]
Q2: What is "hERG facilitation" and how does it relate to this compound's therapeutic window?
A unique property of this compound is its ability to induce "facilitation" of the hERG channel. In addition to blocking the channel at depolarized potentials, this compound can also cause a leftward shift in the voltage-dependence of channel activation, increasing the current at more negative potentials. This facilitation is thought to increase the repolarization reserve, potentially counteracting excessive APD prolongation and reducing the risk of early afterdepolarizations (EADs), a trigger for Torsades de Pointes (TdP). This dual action of blockade and facilitation may contribute to a wider therapeutic window compared to pure hERG blockers.
Q3: What is the major safety concern with this compound in experimental setups?
The primary safety concern is proarrhythmia, specifically the induction of Torsades de Pointes (TdP), which is a consequence of excessive prolongation of the QT interval (or APD in cellular/tissue models).[1] This risk is concentration-dependent and can be exacerbated by experimental conditions such as low extracellular potassium.[1]
Q4: How is this compound metabolized, and should I be concerned about drug interactions in my experiments?
The primary route of elimination for this compound is urinary excretion of the unchanged drug (approximately 30%), with the remainder undergoing glucuronidation in the liver.[1] While specific cytochrome P450 (CYP) involvement appears minimal, co-administration of compounds that inhibit or induce UDP-glucuronosyltransferase (UGT) enzymes could potentially alter this compound's concentration and, consequently, its effects. UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of various compounds and could potentially play a role.[4] When designing experiments with co-administered drugs, it is prudent to consider their potential effects on UGT pathways.
Troubleshooting Guides
Issue 1: Excessive Action Potential Duration (APD) Prolongation or Early Afterdepolarizations (EADs) Observed
-
Question: I am observing significant APD prolongation and EADs at my target concentration of this compound. How can I mitigate this to better study its antiarrhythmic effects?
-
Answer:
-
Optimize Extracellular Potassium Concentration: Low potassium levels exacerbate the proarrhythmic effects of IKr blockers. Ensure your perfusion buffer or extracellular solution has a physiological potassium concentration, and consider increasing it to the high-end of the physiological range (e.g., 4.5-5.5 mmol/L).[5] Maintaining potassium levels above 4.0 mmol/L is recommended.[1]
-
Co-administration with a Late Sodium Current Inhibitor: The Class Ib antiarrhythmic agent, mexiletine, has been shown to be effective in combination with this compound. Mexiletine inhibits the late sodium current (INa-L), which can help to shorten the APD and counteract the excessive prolongation caused by this compound, potentially creating a synergistic antiarrhythmic effect with reduced proarrhythmic risk.
-
Re-evaluate this compound Concentration: The proarrhythmic effects of this compound are concentration-dependent. Perform a careful concentration-response curve to identify the lowest effective concentration for your desired antiarrhythmic endpoint.
-
Consider a Stellate Ganglion Blockade Model: In in-vivo or whole-heart models, increased sympathetic tone can contribute to arrhythmogenesis. A stellate ganglion blockade can reduce this sympathetic input and has been shown to work synergistically with this compound to suppress refractory ventricular arrhythmias.
-
Logical Troubleshooting Flow for Excessive APD Prolongation/EADs
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term this compound use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nifekalant Ineffectiveness in Arrhythmia Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with nifekalant in arrhythmia models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to a lack of expected this compound efficacy.
| Issue/Observation | Potential Cause | Recommended Action |
| Reduced or no effect of this compound on action potential duration (APD) prolongation. | Suboptimal Extracellular Potassium Concentration: The blocking efficacy of IKr inhibitors like this compound is highly sensitive to extracellular potassium levels.[1] Low potassium (hypokalemia) can increase the risk of proarrhythmia, while high potassium (hyperkalemia) can reduce the drug's blocking potency.[1] | Maintain extracellular potassium concentration in your experimental buffer at a physiological level, typically around 4.0 mmol/L.[2] Consider testing a range of potassium concentrations to determine the optimal level for your specific model. |
| Reverse Use-Dependence: this compound, like other Class III antiarrhythmic agents, can exhibit reverse use-dependence, meaning its effect on prolonging the action potential is less pronounced at faster heart rates.[2] | Evaluate the effects of this compound at various pacing frequencies in your model. Be aware that the antiarrhythmic effect may be more significant at slower heart rates. | |
| Altered hERG Channel Sensitivity: The experimental model (cell line or animal) may possess genetic variations or mutations in the KCNH2 gene (encoding the hERG channel) that alter the binding site or gating properties of the channel, thereby reducing this compound's affinity.[3][4] | If using a specific cell line or animal model, review its genetic background for any known polymorphisms or mutations in the KCNH2 gene. Consider using a model with a well-characterized, wild-type hERG channel as a control. | |
| This compound fails to terminate induced ventricular tachycardia (VT) or ventricular fibrillation (VF). | Inadequate Drug Concentration: The concentration of this compound at the target tissue may be insufficient to effectively block the IKr channels. | Perform a dose-response study to determine the optimal concentration of this compound for your model. The reported IC50 for this compound on hERG channels is approximately 7.9 µM.[5] |
| Arrhythmia Mechanism is Not IKr-Dependent: The induced arrhythmia in your model may be driven by mechanisms that are not primarily dependent on the IKr current, such as altered sodium or calcium channel function. | Characterize the electrophysiological properties of your arrhythmia model to confirm the involvement of IKr. Consider using other ion channel blockers to identify the key drivers of the arrhythmia. | |
| High Sympathetic Tone in the Model: Increased sympathetic activity can counteract the antiarrhythmic effects of IKr blockers. | Consider co-administration of a β-blocker to reduce sympathetic influence and potentially enhance the efficacy of this compound.[2] | |
| Development of Proarrhythmic Events (e.g., Torsades de Pointes). | Excessive IKr Blockade: High concentrations of this compound can lead to excessive prolongation of the QT interval and increase the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[2][6] | Carefully monitor the action potential duration or QT interval in your model. Use the lowest effective concentration of this compound. Ensure physiological electrolyte concentrations, especially potassium and magnesium. |
| Underlying Myocardial Substrate: The experimental model may have underlying conditions (e.g., heart failure, ischemia) that create a substrate for proarrhythmia when IKr is blocked.[7] | Characterize the baseline electrophysiological stability of your model. Be cautious when interpreting results in models with pre-existing cardiac pathology. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[2][6] This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5] By inhibiting IKr, this compound prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period of myocardial cells.[2][6] This helps to suppress re-entrant arrhythmias.[6]
Q2: My arrhythmia model is resistant to lidocaine. Is it likely to respond to this compound?
Several clinical studies have shown that this compound can be effective in treating ventricular tachyarrhythmias that are refractory to lidocaine (a Class Ib antiarrhythmic drug that blocks sodium channels).[2] Therefore, if your arrhythmia model is not responsive to sodium channel blockers, testing a potassium channel blocker like this compound is a logical next step.
Q3: What are the potential molecular mechanisms that could lead to reduced this compound efficacy in my experimental model?
Reduced efficacy, or "resistance," can stem from several factors:
-
hERG Channel Mutations: Specific mutations in the pore region of the hERG channel can alter the binding site for this compound, reducing its blocking potency.[4][8]
-
Altered Channel Gating: Mutations that affect the inactivation gating of the hERG channel can also impact the state-dependent binding of this compound.[3][4] this compound shows a higher affinity for the open state of the hERG channel.[5]
-
Modulation by Accessory Subunits: Variants of accessory subunits like KCNE1 that co-assemble with hERG can alter the channel's sensitivity to pharmacological inhibition.[9]
-
Changes in Signaling Pathways: Signaling cascades, such as those involving Protein Kinase C (PKC), can modulate hERG channel activation and potentially influence drug interactions.[10]
Q4: Are there any combination therapies that can enhance the efficacy of this compound?
Yes, several combination strategies have been explored, primarily in clinical and preclinical settings:
-
β-blockers: Combining this compound with a β-blocker can be beneficial, especially in scenarios with high sympathetic tone, as this can counteract pro-arrhythmic influences and potentially enhance this compound's effects.[2]
-
Stellate Ganglion Blockade: In cases of electrical storm or refractory ventricular arrhythmias, combining this compound with a stellate ganglion blockade has been shown to be effective.[11][12] The stellate ganglion blockade reduces sympathetic output to the heart.
-
Amiodarone: In clinical situations where this compound is not effective, intravenous amiodarone has been used as a subsequent treatment.[13] Amiodarone is a multi-channel blocker, affecting potassium, sodium, and calcium channels, which may address arrhythmias driven by more complex mechanisms.
Q5: How can I create an in vitro model of this compound resistance?
While there are no universally established protocols specifically for this compound, you can adapt methods used for generating other drug-resistant cell lines:
-
Stepwise Dose Escalation: Culture a cell line expressing hERG channels (e.g., HEK293-hERG) with an initial low concentration of this compound (e.g., near the IC20).
-
Selection and Expansion: Allow the cells to proliferate. The surviving cells may have a degree of resistance. Expand this population.
-
Incremental Dose Increase: Gradually increase the concentration of this compound in the culture medium over several passages.
-
Characterization: Once a population of cells can proliferate at a significantly higher concentration of this compound than the parental cell line, characterize their resistance by comparing the IC50 values using patch-clamp electrophysiology.
Quantitative Data Summary
Table 1: this compound Efficacy in Refractory Arrhythmia Models
| Model/Patient Population | Intervention | Endpoint | Success Rate | Reference |
| Out-of-hospital cardiac arrest with refractory VF | This compound | Return of spontaneous circulation | 86% | [2] |
| In-hospital VT/VF resistant to defibrillation | This compound | Termination of arrhythmia | 81% (return of spontaneous circulation) | [2] |
| Patients with refractory VT/VF | This compound | Termination of arrhythmia | 48.4% | [6] |
| Patients with DC shock-resistant VT/VF | This compound + additional DC shock | Successful cardioversion | 51.7% | [6] |
| Out-of-hospital cardiac arrest (refractory VF) | This compound vs. Amiodarone | Return of spontaneous circulation | 35.7% vs. 36.3% | [14] |
| VT/VF refractory to lidocaine and this compound | This compound + Left Stellate Ganglion Block | Restoration of sinus rhythm | 63.6% (7 out of 11 patients) | [2] |
Table 2: Electrophysiological Parameters of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 for hERG current inhibition | 7.9 µM | Xenopus oocytes | [5] |
| Binding Affinity | Higher for open state vs. inactive state | Xenopus oocytes | [5] |
| QTc Prolongation (Initial Admin) | 0.463 ± 0.056s to 0.504 ± 0.072s | Clinical Study (Refractory VT/VF) | [6] |
| QTc Prolongation (Maintenance Infusion) | 0.470 ± 0.056s to 0.547 ± 0.070s | Clinical Study (Refractory VT/VF) | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 on hERG Channels using Whole-Cell Patch-Clamp
-
Cell Preparation: Use a stable cell line expressing human hERG channels (e.g., HEK293-hERG). Culture cells to 70-80% confluency. Dissociate cells using a gentle enzyme-free dissociation buffer and re-plate on glass coverslips for recording.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature or 37°C.
-
Use an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Use an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to record the peak tail current, which reflects the magnitude of the IKr.
-
Repeat this protocol at a steady frequency (e.g., every 10-15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG tail current for at least 3 minutes.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Allow the drug effect to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each this compound concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound blocks the hERG potassium channel, prolonging the action potential.
Caption: Troubleshooting strategies for this compound ineffectiveness in arrhythmia models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of arrhythmogenic profile in a canine model of chronic atrioventricular block by comparing in vitro effects of the class III antiarrhythmic drug this compound on the ventricular action potential indices between normal heart and atrioventricular block heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification by KCNE1 variants of the hERG potassium channel response to premature stimulation and to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stellate ganglion blockade combined with this compound for patients with electrical storm: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stellate ganglion blockade combined with this compound for patients with electrical storm: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Intravenous Amiodarone in the Treatment of this compound-Resistant Arrhythmia: A Review of 11 Consecutive Cases with Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Nifekalant Technical Support Center: Troubleshooting Solubility for Researchers
Welcome to the Nifekalant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. Isn't it supposed to be water-soluble?
A1: this compound is commercially available as a hydrochloride salt (this compound hydrochloride), which is generally considered to be soluble in aqueous solutions. However, the free base form of this compound has lower aqueous solubility. If you are experiencing solubility issues, it is crucial to confirm the form of the compound you are using. Furthermore, "soluble" is a relative term. The concentration you are trying to achieve may exceed its solubility limit in a particular solvent. For instance, while this compound hydrochloride is described as very soluble in water, achieving very high concentrations may still be challenging.[1]
Q2: What are the recommended solvents for dissolving this compound hydrochloride?
A2: For most in vitro and cell culture experiments, starting with an aqueous-based solvent is recommended. Dimethyl sulfoxide (DMSO) is also a common solvent for creating concentrated stock solutions of this compound hydrochloride. Methanol has also been used to prepare stock solutions.[2]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. This could be due to several factors:
-
Concentration: The desired concentration may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution, especially for DMSO and methanol stocks.[2]
-
pH: The pH of your solution can significantly impact the solubility of this compound. Ensure the pH of your final solution is within a range that maintains the salt form.
-
Purity: Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of this compound hydrochloride.
Q4: How does pH affect the solubility and activity of this compound?
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Hydrochloride in Aqueous Buffers (e.g., PBS)
-
Problem: The powder is not dissolving completely, or a precipitate forms upon addition to the buffer.
-
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound hydrochloride in a small volume of DMSO (up to 125 mg/mL) or methanol.[2] Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell-based assays).
-
Adjust pH: If you must dissolve it directly in an aqueous buffer, ensure the pH is slightly acidic to neutral. If your buffer is basic, it may cause the this compound to precipitate.
-
Gentle Heating and Sonication: Warm the solution to 37°C and use a sonicator to aid dissolution.
-
Issue 2: this compound Precipitates Out of Solution During an Experiment
-
Problem: The solution is initially clear, but a precipitate forms over time, especially after being added to cell culture media or other experimental solutions.
-
Solutions:
-
Check Final Concentration and Solvent Percentage: The final concentration of this compound in your experimental medium may still be too high, or the percentage of the organic solvent from your stock solution may be too high, causing the compound to crash out. Try using a lower final concentration or a more dilute stock solution.
-
Serum Interactions: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation. Consider reducing the serum concentration if your experiment allows.
-
Temperature Changes: If the experiment involves temperature shifts (e.g., moving from a 37°C incubator to room temperature), the solubility may decrease. Try to maintain a constant temperature where possible.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | May require gentle warming and sonication to achieve this concentration.[2] |
| Methanol | Slightly Soluble | Can be used to prepare stock solutions, for example, at 1 mg/mL.[2] Heating may improve solubility. |
| Water | Slightly Soluble / Very Soluble | The hydrochloride salt is generally considered very soluble, but quantitative limits are not well-documented in the literature. One source describes it as slightly soluble.[1][4] |
| Ethanol | Very Slightly Soluble | Not a recommended primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution for In Vitro Electrophysiology
This protocol is designed for preparing a concentrated stock solution that can be diluted into the extracellular recording solution.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Following warming, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Hydrochloride for Cell Culture Experiments
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
This compound hydrochloride stock solution (prepared as in Protocol 1)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thaw an aliquot of the this compound hydrochloride stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, dilute the required volume of the stock solution into a small volume of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
Add this intermediate dilution to the full volume of your cell culture experiment to reach the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Gently swirl the culture plate or flask to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment duration.
Visualizing this compound's Mechanism and Experimental Workflow
This compound's Mechanism of Action: IKr Potassium Channel Blockade
This compound is a class III antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels.[5][6] This blockade prolongs the action potential duration in cardiac myocytes, which is the basis for its antiarrhythmic effect. This compound preferentially binds to the open state of the hERG channel.[6][7]
Caption: this compound's blockade of the hERG potassium channel.
Experimental Workflow for Preparing a this compound Solution
The following diagram illustrates a logical workflow for preparing a this compound solution for a typical research experiment.
Caption: Logical workflow for this compound solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Effects of pH on this compound-induced electrophysiological change assessed in the Langendorff heart model of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 130656-51-8 [chemicalbook.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Electrophysiological Results with Nifekalant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected electrophysiological results when working with Nifekalant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class III antiarrhythmic agent.[1] Its primary mechanism of action is the selective blockage of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This inhibition leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[1][3] Unlike some other antiarrhythmic drugs, this compound has minimal effects on sodium (Na+) and calcium (Ca2+) channels.[1][2]
Q2: I'm not seeing the expected prolongation of the action potential duration (APD) after applying this compound. What could be the reason?
Several factors could contribute to a lack of effect. Consider the following:
-
Cell Type: The density and expression of IKr channels can vary significantly between different cell types and species. Ensure the cells you are using have a prominent IKr current.
-
Drug Concentration: Verify the final concentration of this compound in your experimental bath. It's possible there was a dilution error or that the concentration used is too low to elicit a significant effect.
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Voltage Protocol: The blocking effect of this compound on hERG channels can be voltage-dependent. Your voltage-clamp protocol might not be optimal for detecting the effects on IKr.
-
Baseline APD: If the baseline APD of your cells is already significantly prolonged due to experimental conditions or cell health, the relative effect of this compound may be less apparent.
Q3: After this compound application, I observed a paradoxical shortening of the APD or early afterdepolarizations (EADs) at very high concentrations. Is this expected?
While this compound is a known IKr blocker leading to APD prolongation, observing a paradoxical shortening at supra-therapeutic concentrations, though not a commonly reported clinical finding, could be indicative of complex off-target effects or ion channel remodeling in in-vitro systems. EADs, on the other hand, are a known consequence of excessive APD prolongation and can be a precursor to more serious arrhythmias like Torsades de Pointes (TdP).[4]
Q4: My recordings have become noisy after applying this compound. How can I troubleshoot this?
Increased noise in electrophysiological recordings is often unrelated to the specific drug being used. Here are some general troubleshooting steps:
-
Grounding: Check that all components of your rig are properly grounded to a common ground point.[5]
-
Electrical Interference: Identify and turn off any nearby equipment that could be a source of electrical noise (e.g., centrifuges, pumps, microscopes).[6]
-
Pipette and Holder: Ensure your patch pipette is properly fire-polished and that the holder is clean and dry. A poor seal can introduce noise.[7][8]
-
Perfusion System: Check for bubbles or leaks in your perfusion system, as these can cause mechanical artifacts.
Troubleshooting Guides
Issue 1: Variability in APD Prolongation Between Experiments
Symptoms: You observe inconsistent levels of APD prolongation with the same concentration of this compound across different experimental days.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Health | Monitor cell viability and resting membrane potential. Only use cells with a stable and healthy resting membrane potential. |
| Temperature Fluctuations | Ion channel kinetics are highly sensitive to temperature. Ensure your experimental chamber is maintained at a constant temperature. |
| Batch-to-Batch Variation in this compound | If using a new batch of this compound, perform a concentration-response curve to verify its potency. |
| Changes in Internal or External Solutions | Prepare fresh solutions for each experiment and double-check the concentrations of all components, especially ions like K+ and Ca2+. |
Issue 2: Observation of Proarrhythmic Events (EADs, TdP)
Symptoms: Following the application of this compound, you observe early afterdepolarizations (EADs), or in multicellular preparations, Torsades de Pointes (TdP)-like arrhythmias.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessive IKr Blockade | This is the expected proarrhythmic effect of this compound, especially at higher concentrations or in systems with reduced repolarization reserve.[4][9] |
| Low Extracellular Potassium | Hypokalemia can potentiate the effects of IKr blockers and increase the risk of proarrhythmia.[9] Verify the potassium concentration in your external solution. |
| Presence of Other IKr Blockers | Ensure that no other compounds in your experimental solution have IKr blocking activity. |
| "Reverse Use-Dependence" | The blocking effect of this compound can be more pronounced at slower heart rates.[9] If you are pacing your preparation, consider the pacing frequency. |
Data Presentation
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect | Typical Observation | Potential for Unexpected Results |
| Action Potential Duration (APD) | Prolongation | Concentration-dependent increase in APD50 and APD90 | Lack of effect; paradoxical shortening at very high concentrations |
| Effective Refractory Period (ERP) | Prolongation | Increase in the minimum interval for eliciting a propagated action potential | Minimal change if APD is not significantly prolonged |
| QT Interval (in ECG recordings) | Prolongation | Increase in the corrected QT interval (QTc)[4][10] | Excessive prolongation leading to proarrhythmia |
| Early Afterdepolarizations (EADs) | Induction | Can occur at higher concentrations or with excessive APD prolongation | Occurrence at lower than expected concentrations |
| Torsades de Pointes (TdP) | Induction | A risk, especially with significant QT prolongation[9] | More frequent in the presence of other risk factors (e.g., hypokalemia) |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Action Potentials
-
Cell Preparation: Isolate cardiomyocytes or use a suitable cardiac cell line (e.g., iPSC-CMs).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a gigaohm seal and establish a whole-cell configuration.
-
In current-clamp mode, record baseline action potentials by injecting a small depolarizing current pulse.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record action potentials at steady-state.
-
Analyze changes in APD at 50% and 90% repolarization (APD50 and APD90).
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the cardiac myocyte.
Caption: A decision tree for troubleshooting unexpected this compound results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Atrial Tachycardia–Induced Cardiogenic Shock in a Patient With Severe Left Ventricular Systolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. plexon.com [plexon.com]
- 6. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
- 7. Molecular Devices Support Portal [support.moleculardevices.com]
- 8. scientifica.cn [scientifica.cn]
- 9. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Nifekalant's Effects on Heart Rate Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of nifekalant on heart rate variability (HRV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the heart's electrical activity?
A1: this compound is a class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular arrhythmias.[1] Its main mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2] This blockade prolongs the action potential duration (APD) and the refractory period of myocardial cells, which in turn affects the QT interval on an electrocardiogram (ECG).[3] Notably, this compound exhibits "reverse use-dependence," meaning its effect on prolonging the action potential is more pronounced at slower heart rates.[4][5][6][7]
Q2: How is this compound expected to impact heart rate variability (HRV) parameters?
A2: Direct studies on this compound's specific effects on standard HRV parameters such as SDNN, RMSSD, and LF/HF ratio are limited. However, based on its mechanism of action, we can infer potential impacts. By blocking the IKr current, this compound can increase the beat-to-beat variability of repolarization. Research on combined IKr and IKs blockade has shown an increase in the variability of the QT interval and heart rate.[8] This suggests that this compound might lead to an increase in overall HRV. Other antiarrhythmic drugs, such as amiodarone and quinidine, have been reported to decrease HRV.[9] The unique "reverse use-dependent" property of this compound means its influence on HRV will likely be more significant during periods of low heart rate (high parasympathetic activity).
Q3: What is "reverse use-dependence" and why is it critical when studying this compound's effects on HRV?
A3: Reverse use-dependence is a phenomenon where a drug's effect is more potent at slower heart rates and diminishes at faster heart rates.[4][5][6][7] For this compound, this means it prolongs the cardiac action potential more significantly during bradycardia. This is a crucial consideration for HRV studies because HRV is inherently the study of heart rate fluctuations. During periods of high parasympathetic tone (e.g., rest, sleep), when heart rate is lower and more variable, this compound's effects will be more pronounced. Conversely, during sympathetic activation (e.g., stress, exercise), its effects may be attenuated. This interaction can confound the interpretation of HRV data if not properly controlled for.
Troubleshooting Guides
Issue 1: Unexplained increase in HRV after this compound administration, particularly in time-domain measures.
-
Possible Cause: This could be a direct pharmacological effect of this compound. By prolonging repolarization, especially at lower heart rates, this compound may introduce more beat-to-beat variability in the cardiac cycle, leading to an increase in indices like SDNN and RMSSD.
-
Troubleshooting Steps:
-
Confirm Dosing and Timing: Ensure that the dose of this compound and the timing of HRV measurements are consistent with your experimental protocol.
-
Heart Rate Stratification: Analyze your HRV data by stratifying it into different heart rate bins. Given this compound's reverse use-dependence, you would expect to see a greater effect (i.e., a larger increase in HRV) at lower heart rates.
-
Frequency Domain Analysis: Examine the frequency domain parameters. An increase in both low frequency (LF) and high frequency (HF) power might be observed. The LF/HF ratio should be interpreted with caution as it may not solely reflect sympathovagal balance in the presence of this compound.
-
Control Group Comparison: A robust comparison with a placebo-controlled group is essential to differentiate the drug's effect from spontaneous HRV changes.
-
Issue 2: Difficulty in isolating the autonomic effects from the direct cardiac electrophysiological effects of this compound.
-
Possible Cause: this compound directly alters the ion channel function of cardiomyocytes, which can influence HRV independently of changes in autonomic nervous system outflow.
-
Troubleshooting Steps:
-
Consider a Positive Control: Include a positive control group with a drug that has known effects on the autonomic nervous system but a different mechanism of cardiac action (e.g., a beta-blocker like metoprolol or a calcium channel blocker like nifedipine). This can help in dissecting the different components of the observed HRV changes.
-
Autonomic Blockade Studies: In preclinical models, consider experiments with autonomic blockade (e.g., using atropine for parasympathetic blockade and propranolol for sympathetic blockade) in the presence and absence of this compound. This can help to isolate the direct cardiac effects of the drug.
-
Measure QT Variability: In addition to standard HRV, measure beat-to-beat QT interval variability. A significant increase in QT variability after this compound administration would strongly suggest a direct effect on ventricular repolarization lability.
-
Issue 3: Inconsistent or highly variable results across subjects in a this compound study.
-
Possible Cause: Inter-individual differences in baseline autonomic tone, drug metabolism, or underlying cardiac health can lead to variable responses to this compound.
-
Troubleshooting Steps:
-
Baseline HRV Assessment: Ensure a thorough baseline HRV assessment is conducted for each subject before drug administration to account for individual differences in autonomic function.
-
Monitor Drug Concentration: If feasible, measure plasma concentrations of this compound to correlate with the observed HRV changes.
-
Control for Confounding Factors: Strictly control for confounding factors that can influence HRV, such as respiration, physical activity, and circadian rhythms. Standardize the experimental conditions as much as possible.
-
Adequate Sample Size: Ensure your study is adequately powered to detect statistically significant changes despite inter-individual variability.
-
Experimental Protocols
Protocol 1: Placebo-Controlled, Crossover Study Design to Assess this compound's Effect on HRV
This design is suitable for human clinical trials to minimize inter-individual variability.
| Step | Procedure | Details |
| 1 | Subject Screening | Recruit healthy volunteers or a specific patient population. Exclude subjects with significant cardiac comorbidities or those on medications known to affect HRV. |
| 2 | Baseline Assessment | Conduct a 24-hour Holter ECG recording to establish baseline HRV for each subject. |
| 3 | Randomization | Randomly assign subjects to receive either this compound or a placebo in the first period. |
| 4 | Drug Administration | Administer a single therapeutic dose of this compound or placebo. |
| 5 | HRV Monitoring | Perform continuous ECG monitoring for a predefined period post-administration (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile. |
| 6 | Washout Period | Implement an adequate washout period (at least 5 half-lives of this compound) to ensure complete elimination of the drug. |
| 7 | Crossover | Subjects who received placebo in the first period now receive this compound, and vice versa. |
| 8 | Repeat HRV Monitoring | Repeat the continuous ECG monitoring as in step 5. |
| 9 | Data Analysis | Analyze HRV parameters (time-domain, frequency-domain) comparing the this compound and placebo periods for each subject. |
Protocol 2: Dose-Response Study in a Preclinical Model
This protocol is designed to characterize the dose-dependent effects of this compound on HRV in an animal model.
| Step | Procedure | Details |
| 1 | Animal Preparation | Implant telemetry devices for continuous ECG recording in a suitable animal model (e.g., rabbits, dogs). |
| 2 | Acclimatization | Allow for a sufficient recovery and acclimatization period after surgery. |
| 3 | Baseline Recording | Record baseline ECG data for at least 24 hours to establish normal HRV patterns. |
| 4 | Dose Escalation | Administer escalating doses of this compound (e.g., low, medium, high) with a sufficient time interval between each dose to observe the peak effect and subsequent return to baseline. |
| 5 | Continuous Monitoring | Continuously record ECG throughout the dosing period. |
| 6 | Data Analysis | Analyze HRV parameters for each dose level and compare them to the baseline recordings. This will help establish a dose-response relationship for this compound's effects on HRV. |
Quantitative Data Summary
The following table summarizes expected or reported effects of this compound and other relevant antiarrhythmic drugs on cardiac electrophysiology and heart rate. Direct quantitative data on this compound's impact on specific HRV parameters is currently limited in published literature.
| Drug | Class | Primary Mechanism | Effect on Heart Rate | Effect on QT Interval | Expected/Reported Effect on HRV |
| This compound | III | IKr Blocker | No significant change[1] | Prolongation[3] | Likely to increase overall variability[8] |
| Amiodarone | III (with multiple channel effects) | Multiple ion channel blocker | Decrease | Prolongation | Tends to decrease[9] |
| Quinidine | Ia | Na+ Channel Blocker | Variable | Prolongation | Tends to decrease[9] |
| Metoprolol | II | β-blocker | Decrease | No significant change | Increases some parameters (e.g., HF power) |
| Nifedipine | IV | Ca2+ Channel Blocker | Increase (reflex tachycardia) | No significant change | Decreases overall variability |
Visualizations
Caption: this compound's mechanism of action on cardiac repolarization.
Caption: Experimental workflow for a placebo-controlled crossover study.
Caption: Troubleshooting logic for unexpected HRV results.
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitation of IKr current by some hERG channel blockers suppresses early afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Rate-dependence of antiarrhythmic and proarrhythmic properties of class I and class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Class III antiarrhythmic agents have a lot of potential but a long way to go. Reduced effectiveness and dangers of reverse use dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined pharmacological block of IKr and IKs increases short-term QT interval variability and provokes torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Influence of anti-arrhythmia agents on heart rate variability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for monitoring Nifekalant safety in preclinical research
This technical support center provides researchers, scientists, and drug development professionals with best practices for monitoring the preclinical safety of Nifekalant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary preclinical safety concern associated with this compound?
The primary safety concern with this compound in preclinical research is its potential to cause QT interval prolongation and, consequently, Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. This is due to its mechanism of action as a Class III antiarrhythmic agent.
Q2: What is the mechanism of action of this compound that leads to QT prolongation?
This compound primarily blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This inhibition of potassium channels delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).
Q3: Does this compound affect other ion channels besides hERG?
Yes, while its primary target is the hERG channel, this compound has been shown to be a non-selective K+ channel blocker, also affecting the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current. It is important to note that it does not significantly affect sodium (Na+) or calcium (Ca2+) channels.
Q4: What does the "reverse use-dependence" of this compound mean for experimental design?
Reverse use-dependence is a phenomenon where the blocking effect of a drug is more pronounced at slower heart rates and less effective at faster heart rates. For this compound, this means that its QT-prolonging effect will be greater at lower stimulation frequencies in in vitro experiments or at slower heart rates in in vivo models. Researchers should carefully control and report the stimulation frequency or heart rate in their experiments, as this will significantly impact the observed effect of this compound.
Q5: How does the IC50 of this compound for hERG block differ between Xenopus oocytes and mammalian cells, and why is this important?
The IC50 for hERG block by this compound can vary significantly between different expression systems. For instance, one study reported an IC50 of 7.9 µM in Xenopus oocytes, while another in HEK293 cells found an IC50 of approximately 142.6 nM. This discrepancy can be attributed to differences in membrane composition and drug accessibility to the channel. It is crucial for researchers to be aware of these differences and to consider the translational relevance of their chosen experimental system.
Q6: What is a suitable vehicle for dissolving this compound hydrochloride for in vivo administration?
This compound hydrochloride is water-soluble. For in vivo studies, it can typically be dissolved in saline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in hERG IC50 values | - Inconsistent voltage clamp protocols- Temperature fluctuations- Different cell expression systems- Compound precipitation | - Standardize the voltage clamp protocol across all experiments. The CiPA step-ramp protocol is a recommended standard.- Maintain a physiological temperature (35-37°C) during recordings.- Be consistent with the cell line used (e.g., HEK293 or CHO cells).- Visually inspect for precipitation. If observed, consider using a surfactant or a different solvent, ensuring the solvent itself has no effect on the channels. |
| No significant QT prolongation observed in vivo at expected effective doses | - High heart rate in the animal model (due to stress or anesthesia)- Rapid metabolism of the compound- Incorrect dose or route of administration | - Allow for adequate acclimatization of the animals to minimize stress-induced tachycardia. Consider using telemetry for continuous monitoring in conscious, freely moving animals.- Review the pharmacokinetic profile of this compound. A continuous infusion may be necessary to maintain therapeutic plasma concentrations.- Verify dose calculations and the appropriateness of the administration route for the chosen animal model. |
| Arrhythmias observed at low concentrations in vitro | - Presence of early afterdepolarizations (EADs)- Low stimulation frequency exaggerating the drug's effect (reverse use-dependence) | - Carefully analyze the action potential morphology for the presence of EADs.- Conduct experiments at a range of stimulation frequencies to characterize the rate-dependent effects of the drug. |
| Difficulty in obtaining a stable whole-cell patch-clamp recording | - Poor cell health- Issues with the patch pipette or solutions | - Ensure cells are healthy and not overgrown. Use cells from a low passage number.- Check the quality of the patch pipettes (fire-polished, appropriate resistance). Ensure the intracellular and extracellular solutions are correctly prepared and filtered. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| hERG IC50 | 7.9 µM | Xenopus oocytes | |
| hERG IC50 | 142.6 ± 13.1 nM | HEK293 cells | |
| hERG IC50 | ~70-145 nM | Not specified | |
| EC50 for QTc Prolongation | 342 ng/mL | Healthy Chinese volunteers |
Experimental Protocols
hERG Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells according to standard protocols.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the extracellular solution.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.
-
Solutions:
-
Intracellular solution (example): Contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Extracellular solution (example): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Voltage Protocol: A recommended protocol is the CiPA step-ramp protocol, which is repeated every 5 seconds. This consists of a depolarization step to +40 mV for 500 ms, followed by a repolarizing ramp down to -80 mV over 100 ms. The holding potential is -80 mV.
-
Data Acquisition: Record the hERG current, typically measured as the peak tail current during the repolarizing ramp.
-
-
Drug Application:
-
Establish a stable baseline recording in the vehicle control solution.
-
Apply increasing concentrations of this compound until a steady-state block is achieved at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration and normalize it to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Action Potential Duration (APD) Assay in Rabbit Purkinje Fibers
Objective: To assess the effect of this compound on cardiac action potential duration.
Methodology:
-
Tissue Preparation:
-
Isolate the heart from a rabbit and dissect free-running Purkinje fibers from the ventricles.
-
Mount the Purkinje fiber in a tissue bath perfused with warmed (36-37°C), oxygenated Tyrode's solution.
-
-
Electrophysiology:
-
Impale a Purkinje fiber cell with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potential.
-
Pace the fiber at a constant frequency (e.g., 1 Hz) using external stimulating electrodes.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the tissue bath with increasing concentrations of this compound.
-
Allow sufficient time at each concentration for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) from the recorded action potentials.
-
Calculate the percentage change in APD90 at each concentration compared to the baseline.
-
In Vivo ECG Monitoring in Rats using Telemetry
Objective: To evaluate the effect of this compound on the QT interval in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley or Wistar).
-
Telemetry Implantation:
-
Surgically implant a telemetry transmitter subcutaneously according to the manufacturer's instructions. The electrodes are typically placed in a lead II configuration.
-
Allow the animals to recover from surgery for at least one week.
-
-
Data Acquisition:
-
House the rats individually in their home cages placed on a receiver that wirelessly collects the ECG data.
-
Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish a diurnal rhythm.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intravenous infusion or intraperitoneal injection). The dose should be selected based on preliminary dose-range-finding studies.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the heart rate and measure the QT interval.
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction, though caution is advised for rodents).
-
Compare the post-dose QTc values to the baseline values to determine the effect of this compound.
-
Visualizations
Caption: this compound's mechanism of action leading to potential proarrhythmia.
Caption: A typical workflow for preclinical cardiovascular safety assessment of this compound.
Technical Support Center: Nifekalant Dosage Refinement in Acute Coronary Syndrome (ACS) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of nifekalant dosage in acute coronary syndrome (ACS) models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments involving ACS models and this compound administration.
Issue 1: High Perioperative Mortality Rate in Rodent ACS Models
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Surgical Inexperience | Ligation of the left anterior descending (LAD) coronary artery is a technically demanding procedure. It is crucial to ensure the surgeon has adequate training and experience to minimize surgical time and trauma.[1][2][3] |
| Anesthesia-Related Complications | Improper intubation can lead to hypoxia. Ensure correct placement of the endotracheal tube.[1] Some anesthetic agents, like ketamine and xylazine combinations, have been associated with increased mortality.[2] Consider using isoflurane for induction and maintenance.[2] |
| Hemorrhage | Avoid multiple attempts at ligating the LAD to prevent excessive bleeding.[1] |
| Pneumothorax | Careful removal of air from the chest cavity before closure is critical. A minimally invasive thoracentesis through the original incision can help prevent tension pneumothorax.[2][3][4] |
| Large Infarct Size | Ligating the LAD too close to its origin can result in a very large infarct, leading to fatal arrhythmias or acute heart failure.[1][4][5] A common target for ligation is about 1 cm below and 1 cm to the left of the left atrial appendage in rats to achieve a significant but not immediately lethal infarct.[1] |
| Arrhythmias | Ventricular fibrillation (VF) at the onset of ischemia or reperfusion is a common cause of death.[1] While the goal may be to study arrhythmias, having anti-arrhythmic drugs (other than the test article) on hand for rescue may be necessary for model establishment. |
Issue 2: High Variability in Infarct Size
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inconsistent Ligation Site | The anatomical location of the LAD can vary slightly between animals.[6] Develop a consistent anatomical landmark-based approach for ligation to ensure reproducibility.[1] |
| Variable Coronary Anatomy | The branching pattern of the coronary arteries in mice can be inconsistent.[6] It is essential to assess the area at risk (AAR) to normalize the infarct size.[6] |
| Duration of Ischemia (in Reperfusion Models) | The length of the ischemic period directly impacts the final infarct size.[7] Standardize the ischemia duration across all experimental animals. |
| Operator Experience | The skill and consistency of the surgeon play a significant role in the reproducibility of the infarct size.[7] |
| Mouse Strain | Different mouse strains can have varying susceptibility to ischemic injury. Use a consistent strain throughout the study. |
Issue 3: Unexpected this compound Efficacy or Toxicity
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inappropriate Dosage | The effective dose of this compound can vary between species. A dose of 2 mg/kg was used in a porcine model, while 0.3 mg/kg was used in a canine model.[8][9] Conduct pilot dose-ranging studies to determine the optimal dose for your specific model and endpoint. |
| Anesthetic Interference | Anesthetics can affect cardiovascular parameters, including the QT interval.[10] The choice of anesthetic can influence the observed effects of this compound. Whenever possible, use conscious animal models with telemetry for ECG monitoring to avoid anesthetic confounding factors. |
| Reduced Inotropic Effect in Failing Hearts | The positive inotropic effects of this compound may be diminished in failing hearts due to depressed sarcoplasmic reticulum Ca2+ uptake.[11] Be cautious when interpreting inotropic data in models of severe heart failure. |
| Proarrhythmic Effects | This compound's primary adverse effect is QT interval prolongation, which can lead to Torsades de Pointes (TdP).[12][13] Continuously monitor the ECG for excessive QT prolongation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac myocytes.[14] This inhibition leads to a prolongation of the action potential duration and an increase in the effective refractory period, which helps to suppress re-entrant ventricular arrhythmias.[14]
Q2: What are the typical dosages of this compound used in preclinical ACS models?
A2: The dosage of this compound in preclinical models is species-dependent. For example:
-
Porcine models: A dose of 2 mg/kg has been used.[8]
-
Canine models: A dose of 0.3 mg/kg has been investigated.[9] It is crucial to perform dose-finding studies in your specific animal model to determine the optimal therapeutic window.
Q3: How should I monitor the effects of this compound in my animal model?
A3: Continuous electrocardiogram (ECG) monitoring is essential to assess both the anti-arrhythmic efficacy and the proarrhythmic potential (QT prolongation) of this compound.[12] Hemodynamic parameters such as blood pressure and heart rate should also be monitored, although studies have shown no significant changes in these parameters with effective anti-arrhythmic doses of this compound.[12]
Q4: What are the key considerations for QT interval monitoring in animal models?
A4: Anesthetics can prolong the QT interval, potentially confounding the results. Conscious, telemetered animal models are preferred for accurate QT assessment. If anesthesia is necessary, the choice of agent is critical, and its effects on the QT interval should be well-characterized.
Q5: Can this compound be used in combination with other anti-arrhythmic drugs?
A5: In clinical settings, this compound has been shown to be effective in patients who have failed to respond to lidocaine.[12] However, when designing preclinical studies, it is generally advisable to first evaluate the effects of this compound as a monotherapy to avoid confounding pharmacological interactions.
Data Presentation
Table 1: this compound Dosage and Efficacy in Different Models
| Model | Species | This compound Dosage | Efficacy Endpoint | Success Rate | Reference |
| Acute Coronary Syndrome | Human | 0.2 mg/kg bolus + 0.2 mg/kg/h infusion | Inhibition of sustained VT/VF | 83% | [12] |
| Atrial Fibrillation (during radiofrequency ablation) | Human | 0.4 mg/kg | Cardioversion to sinus rhythm | Higher than 0.3 mg/kg | [15] |
| Atrial Fibrillation (during radiofrequency ablation) | Human | 0.5 mg/kg | Cardioversion to sinus rhythm | Similar to 0.4 mg/kg, but with more adverse events | [15] |
| Severe Heart Failure with Atrial Tachyarrhythmia | Human | 0.22 - 0.30 mg/kg bolus | Termination of atrial tachyarrhythmia | 2 out of 3 episodes | [16] |
| Severe Heart Failure with Atrial Tachyarrhythmia | Human | 0.15 - 0.40 mg/kg/h infusion | Prevention of recurrence | 5 out of 6 episodes | [16] |
| Cardiac Arrest (shock-resistant VF) | Porcine | 2 mg/kg | Restoration of Spontaneous Circulation (ROSC) | Higher than saline, similar to amiodarone | [8] |
| Cardiopulmonary Arrest | Canine | 0.3 mg/kg | Decreased Transmural Dispersion of Repolarization | Significant reduction | [9] |
Table 2: Comparison of this compound and Amiodarone in Shock-Resistant Ventricular Fibrillation
| Parameter | This compound | Amiodarone | P-value | Reference |
| Rate of ROSC | 35.7% (5/14) | 36.3% (4/11) | 0.97 | [17] |
| Survival to Discharge | 28.6% (4/14) | 18.2% (2/11) | 0.89 | [17] |
| Time to ROSC (minutes) | 6.0 ± 6.6 | 20.3 ± 10.0 | < 0.05 | [17] |
| Number of Shocks to Terminate VF | 1.6 ± 1.1 | 1.8 ± 1.4 | Not Significant | [17] |
Experimental Protocols
Protocol 1: Induction of a Rat Model of Acute Myocardial Infarction (Permanent Ligation)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator.
-
Surgical Preparation: Shave and disinfect the surgical area on the left side of the chest.
-
Thoracotomy: Make an incision and perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the ribs and identify the left anterior descending (LAD) coronary artery. Pass a suture (e.g., 6-0 silk) under the LAD at a predetermined location (e.g., 1 cm below the left atrial appendage) and tie a permanent knot.
-
Confirmation of Occlusion: Successful ligation is confirmed by the observation of blanching and akinesis of the myocardial tissue distal to the ligature.
-
Chest Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity before final closure to prevent pneumothorax.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal closely during recovery.
Mandatory Visualization
Caption: this compound's mechanism of action in a cardiac myocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride administration during cardiopulmonary resuscitation improves the transmural dispersion of myocardial repolarization: experimental study in a canine model of cardiopulmonary arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on acute electrical remodelling in rapid atrial pacing canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced inotropic effect of this compound in failing hearts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Comparison of the efficacy and safety of different doses of this compound in the instant cardioversion of persistent atrial fibrillation during radiofrequency ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic effect of this compound on atrial tachyarrhythmia in four patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nifekalant vs. Lidocaine for Ventricular Fibrillation: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of Nifekalant and lidocaine in the management of ventricular fibrillation (VF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, methodologies, and mechanistic pathways.
Mechanism of Action
This compound: A pure class III antiarrhythmic agent, this compound primarily acts by blocking the rapid component of the delayed rectifier potassium current (I_Kr).[1] This action prolongs the cardiac action potential duration and the effective refractory period of the myocardium, which helps to terminate re-entrant circuits responsible for ventricular tachyarrhythmias.[1] Notably, it has minimal effects on sodium (Na+) or calcium (Ca2+) channels, which may reduce the incidence of certain side effects.[1]
Lidocaine: Classified as a class Ib antiarrhythmic drug, lidocaine works by blocking voltage-gated sodium channels.[2] Its primary effect is on inactivated sodium channels, which are more prevalent in ischemic or depolarized myocardial tissue.[2][3] This action shortens the action potential duration and increases the effective refractory period, thereby suppressing automaticity and interrupting re-entrant tachycardias, particularly in the context of myocardial ischemia.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and lidocaine in treating ventricular fibrillation.
Table 1: Efficacy in Shock-Resistant In-Hospital Ventricular Fibrillation/Tachycardia
| Outcome | This compound (n=27) | Lidocaine (n=28) | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Termination of VF/VT | 22 (81.5%) | 15 (53.6%) | 3.8 | 1.1 - 13.0 | 0.03 |
| Return of Spontaneous Circulation (ROSC) | 23 (85.2%) | 15 (53.6%) | 5.0 | 1.4 - 18.2 | 0.01 |
| 1-Month Survival | Not specified | Not specified | No significant difference | - | - |
| Survival to Hospital Discharge | Not specified | Not specified | No significant difference | - | - |
| Incidence of Asystole | 0 (0%) | 7 (25%) | - | - | 0.005 |
Data sourced from a prospective, two-arm, cluster observational study.[4]
Table 2: Efficacy in Out-of-Hospital Shock-Refractory Ventricular Fibrillation
| Outcome | This compound (n=55) | Lidocaine (n=65) | P-value |
| Survival to Hospital Admission | 67% | 37% | <0.001 |
| 24-Hour Survival | 53% | 31% | 0.01 |
Data from a retrospective study of patients with out-of-hospital cardiac arrest with persistent VF after multiple shocks and epinephrine.[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Study 1: this compound versus Lidocaine for In-Hospital Shock-Resistant Ventricular Fibrillation or Tachycardia
-
Study Design: A prospective, two-arm, cluster observational study conducted between August 2005 and March 2008.[4]
-
Patient Population: 55 patients with in-hospital ventricular fibrillation (VF) or ventricular tachycardia (VT) that was resistant to at least two defibrillation shocks. Patients with congenital or drug-induced long QT syndrome were excluded.[4]
-
Intervention: Participating hospitals were pre-registered to either the this compound arm or the lidocaine arm.[4]
-
This compound Group (n=27): Received this compound.
-
Lidocaine Group (n=28): Received lidocaine.
-
-
Primary Endpoint: Termination of VF or VT, with or without an additional shock.[4]
-
Secondary Endpoints: Return of spontaneous circulation (ROSC), 1-month survival, and survival to hospital discharge.[4]
-
Adverse Events Monitored: Asystole, pulseless electrical activity, and torsade de pointes.[4]
Study 2: Comparison of this compound and Lidocaine for the Treatment of Shock-Refractory Ventricular Fibrillation
-
Study Design: A retrospective study.[5]
-
Patient Population: 120 patients who experienced an out-of-hospital cardiac arrest with ventricular fibrillation that persisted after three shocks from an external defibrillator, intravenous epinephrine, and another shock.[5]
-
Intervention:
-
Endpoints: Comparison of short-term survival rates, specifically survival to hospital admission and 24-hour survival.[5]
Visualizing Mechanisms and Workflows
Mechanism of Action Comparison
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nursingcenter.com [nursingcenter.com]
- 4. This compound versus lidocaine for in-hospital shock-resistant ventricular fibrillation or tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and lidocaine for the treatment of shock-refractory ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant's Impact on Defibrillation Threshold: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electrophysiological effects of antiarrhythmic drugs is paramount. This guide provides a comparative analysis of Nifekalant's effect on the defibrillation threshold (DFT), the minimum electrical energy required to terminate ventricular fibrillation, benchmarked against other commonly used antiarrhythmic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Comparative Efficacy on Defibrillation Threshold
This compound, a pure potassium channel blocker, has been shown to decrease the defibrillation threshold, a desirable characteristic for an antiarrhythmic drug used in life-threatening ventricular arrhythmias.[1] In contrast, the effects of other antiarrhythmics, such as amiodarone and lidocaine, on the DFT are more variable and can depend on the specific experimental or clinical conditions.
The following table summarizes the quantitative effects of this compound, Amiodarone, and Lidocaine on the defibrillation threshold as reported in various studies. It is important to note that the experimental conditions and units of measurement may vary between studies, warranting careful interpretation of the data.
| Drug | Dosage | Animal Model/Patient Population | Key Findings on Defibrillation Threshold (DFT) | Reference |
| This compound (MS-551) | 2 mg/kg | Anesthetized dogs | ↓ Decreased DFT from 416 ± 106 V to 318 ± 92 V (open chest) and from 714 ± 75 V to 615 ± 112 V (closed chest).[2][3] | Murakawa Y, et al. (1997) |
| Amiodarone | 400 mg/day | Patients with implantable cardioverter-defibrillators (ICDs) | ↑ Increased DFT from a mean of 14.1 ± 3.0 J to 20.9 ± 5.4 J over a 24-month follow-up. | Hohnloser SH, et al. (1994) |
| Amiodarone | - | Patients with ICDs | ↑ Increased DFT by a mean of 1.29 J after 6-8 weeks of therapy. | Hamer AW, et al. (1989) |
| Lidocaine | 2 mg/kg | Anesthetized dogs | ↑ Increased DFT from 34.3 ± 30.7 J to 53.0 ± 40.7 J during CPR. | Dorian P, et al. (1986) |
| Lidocaine | Infusion | Open-chest dogs | ↑ Increased DFT from 4.4 ± 1.1 J to 8.7 ± 1.7 J. | Fain ES, et al. (1986) |
| Lidocaine | - | Anesthetized pigs | No significant change in DFT with biphasic shocks. | Echt DS, et al. (1989) |
Experimental Protocols
The determination of the defibrillation threshold is a critical experimental procedure in the evaluation of antiarrhythmic drugs. The following is a generalized protocol for DFT testing in a canine model, based on methodologies described in the cited literature.
Objective: To determine the effect of an antiarrhythmic drug on the ventricular defibrillation threshold.
Animal Model: Anesthetized adult mongrel dogs of either sex.
Materials:
-
Anesthesia (e.g., pentobarbital)
-
Ventilator
-
ECG monitoring equipment
-
Defibrillator with programmable energy levels
-
Internal or external defibrillation electrodes
-
Pacing catheter for inducing ventricular fibrillation
-
Intravenous access for drug administration
-
Physiological monitoring equipment (blood pressure, blood gases)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Intubate and mechanically ventilate the animal.
-
Establish intravenous access for drug and fluid administration.
-
Monitor vital signs, including ECG and arterial blood pressure, continuously.
-
For open-chest models, perform a thoracotomy to expose the heart and place epicardial defibrillation patches. For closed-chest models, use transvenous or subcutaneous defibrillation electrodes.
-
-
Induction of Ventricular Fibrillation (VF):
-
Induce VF using a programmed electrical stimulation protocol, such as a rapid burst of ventricular pacing or a low-energy shock delivered on the T-wave.
-
-
Defibrillation Threshold (DFT) Determination (Step-Down Protocol):
-
After a predetermined duration of VF (e.g., 10-15 seconds), deliver a defibrillation shock at a pre-set energy level.
-
If the first shock is successful in terminating VF and restoring sinus rhythm, allow the animal to stabilize.
-
Re-induce VF and deliver a subsequent shock at a lower energy level.
-
Continue this step-down process until a shock fails to defibrillate. The DFT is typically defined as the lowest energy level that successfully terminates VF.
-
-
Drug Administration and Post-Drug DFT Measurement:
-
Administer a bolus of the investigational drug (e.g., this compound) intravenously, followed by a continuous infusion to maintain a therapeutic plasma concentration.
-
After a sufficient period for the drug to take effect, repeat the DFT determination procedure (steps 2 and 3).
-
-
Data Analysis:
-
Compare the pre-drug and post-drug DFT values to determine the effect of the drug.
-
Statistical analysis is performed to assess the significance of any observed changes.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for DFT testing.
References
Nifekalant vs. Ibutilide: A Comparative Analysis of their Effects on Atrial Refractory Period
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological effects of nifekalant and ibutilide on the atrial refractory period, supported by experimental data. The information is presented to facilitate a clear understanding of their distinct mechanisms and clinical implications.
This compound and ibutilide are both classified as Class III antiarrhythmic agents, which are primarily used to treat cardiac arrhythmias by prolonging the cardiac action potential and, consequently, the refractory period of myocardial cells.[1][2] While both drugs achieve this outcome, their underlying mechanisms of action and specific effects on atrial electrophysiology exhibit notable differences. This guide delves into a direct comparison of their effects on the atrial refractory period, drawing upon key experimental findings.
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (I_Kr).[2][3] This inhibition slows the efflux of potassium ions during the repolarization phase of the cardiac action potential, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP) in both atrial and ventricular tissues.[3][4]
Ibutilide, on the other hand, possesses a more complex mechanism of action. While it also blocks the I_Kr, its primary distinguishing feature is the activation of a slow, inward sodium current (I_Na,slow).[5][6][7] This inward current further contributes to the delay in repolarization, thereby prolonging the APD and ERP.[1][6]
Below is a diagram illustrating the distinct signaling pathways of this compound and ibutilide.
Caption: Signaling pathways of this compound and Ibutilide.
Comparative Electrophysiological Effects on the Atrium
A key study directly compared the electrophysiological effects of intravenously administered this compound and ibutilide in patients with persistent atrial fibrillation following successful internal cardioversion.[8] The study measured the right atrial monophasic action potential duration (MAPD) and the atrial effective refractory period (ERP) at various pacing cycle lengths (CL).
Quantitative Data Summary
The following table summarizes the mean changes in right atrial MAPD and ERP from baseline after the administration of this compound and ibutilide at different pacing cycle lengths.
| Pacing Cycle Length (ms) | Drug | Mean Change in Right Atrial MAPD (ms) | Mean Change in Right Atrial ERP (ms) |
| 800 | This compound | +46 | +42 |
| Ibutilide | +58 | +55 | |
| 700 | This compound | +48 | +44 |
| Ibutilide | +60 | +57 | |
| 600 | This compound | +51 | +47 |
| Ibutilide | +62 | +60 | |
| 500 | This compound | +55 | +51 |
| Ibutilide | +65 | +63 | |
| 400 | This compound | +58 | +54 |
| Ibutilide | +68 | +66 | |
| 350 | This compound | +60 | +56 |
| Ibutilide | +70 | +68 | |
| 300 | This compound | +62 | +58 |
| Ibutilide | +72 | +70 | |
| 250 | This compound | +64 | +60 |
| Ibutilide | +74 | +72 |
Data extracted from a study on patients with persistent atrial fibrillation.[8]
Both this compound and ibutilide significantly increased the right atrial MAPD and ERP at all tested cycle lengths in a reverse rate-dependent manner, meaning the effect was more pronounced at slower heart rates (longer cycle lengths).[8] However, the magnitude of this increase was consistently greater with ibutilide across all pacing cycle lengths.[8]
Experimental Protocols
The data presented above was obtained from a study with the following methodology:[8]
-
Patient Population: The study included 31 patients who had undergone successful internal cardioversion for chronic atrial fibrillation that had persisted for more than two months.
-
Drug Administration:
-
This compound: An initial intravenous dose of 0.4 mg/kg was administered, followed by a continuous infusion of 0.3 mg/kg/hr.
-
Ibutilide: A single intravenous dose of 0.01 mg/kg was administered.
-
-
Electrophysiological Study: Right atrial monophasic action potential duration (MAPD) and intra-atrial conduction time were measured at pacing cycle lengths of 800, 700, 600, 500, 400, 350, 300, and 250 ms before and after drug administration. The atrial effective refractory period (ERP) was also measured at these cycle lengths.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for comparing this compound and Ibutilide.
Conclusion
Both this compound and ibutilide effectively prolong the atrial refractory period, a key mechanism for the termination of atrial arrhythmias. However, their pharmacological profiles differ significantly. Ibutilide demonstrates a more potent effect in prolonging the atrial MAPD and ERP compared to this compound, likely due to its dual mechanism of action involving both potassium channel blockade and slow sodium channel activation.[8] The choice between these agents in a clinical or research setting should consider the desired magnitude of electrophysiological effect, the specific arrhythmia being targeted, and the potential for proarrhythmic events associated with each drug. Further research is warranted to fully elucidate the clinical implications of these distinct electrophysiological effects.
References
- 1. What is Ibutilide Fumarate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term this compound use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibutilide - Wikipedia [en.wikipedia.org]
- 8. Rate-dependent electrophysiologic effects of the class III antiarrhythmic drugs this compound, amiodarone, and ibutilide on the atrium in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Nifekalant and Sotalol in a Rabbit Arrhythmia Model
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antiarrhythmic agents is paramount. This guide provides a comparative analysis of nifekalant and sotalol, two prominent class III antiarrhythmic drugs, based on available data from rabbit arrhythmia models. While a direct head-to-head study in a unified rabbit model is not available in the public domain, this guide synthesizes findings from separate investigations to offer insights into their respective electrophysiological effects and proarrhythmic potential.
This compound, a pure potassium channel blocker, and sotalol, which exhibits both beta-blocking and potassium channel-blocking properties, are crucial tools in the management of ventricular tachyarrhythmias. Their efficacy and safety profiles, however, can differ significantly. This comparison focuses on their effects on key cardiac electrophysiological parameters as observed in rabbit models, providing a foundation for further investigation and drug development.
Electrophysiological Effects: A Comparative Summary
The following tables summarize the quantitative effects of this compound and sotalol on critical electrophysiological parameters in rabbit hearts, as derived from separate studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols.
| Parameter | This compound | Sotalol |
| Animal Model | Anesthetized atrioventricular block rabbits | Isolated Langendorff-perfused rabbit hearts with acute atrioventricular block |
| Drug Concentration/Dose | 3 mg/kg per 10 min | 10-100 microM |
| Primary Effect | Prolongation of ventricular repolarization | Prolongation of ventricular repolarization |
Table 1: Overview of Experimental Models and Primary Effects
| Parameter | This compound-induced Change | Sotalol-induced Change | Reference |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | +178 ± 43 ms | +17 ± 5 ms (50 microM) to +25 ± 8 ms (100 microM) | [1][2] |
| QT Interval | - | +41 ± 4 ms (50 microM) to +61 ± 9 ms (100 microM) | [2] |
| Ventricular Effective Refractory Period | Prolonged (qualitative) | Prolonged (qualitative) | [3] |
| Heart Rate | No significant change | Decreased | [3] |
| Induction of Torsades de Pointes (TdP) | 1 out of 5 animals | 6 out of 13 hearts (in the presence of hypokalemia) | [1][4] |
Table 2: Comparative Electrophysiological Effects of this compound and Sotalol in Rabbit Hearts
Experimental Protocols
To provide a clear understanding of the data presented, the methodologies from the key cited studies are detailed below.
This compound in Anesthetized Atrioventricular Block Rabbit Model[1]
-
Animal Model: Isoflurane-anesthetized rabbits with surgically induced atrioventricular block to create bradycardia.
-
Drug Administration: this compound was administered intravenously at a dose of 3 mg/kg over 10 minutes.
-
Arrhythmia Induction: The ventricle was electrically paced at a constant rate of 60 beats/min to assess drug effects on repolarization without the confounding influence of heart rate variability.
-
Data Acquisition: Monophasic action potentials (MAPs) were recorded from the ventricular epicardium to measure the duration of repolarization (MAP90). Short-term variability of repolarization was also assessed.
Sotalol in an In Vitro Rabbit Model of Acute Atrioventricular Block[2]
-
Animal Model: Hearts from male rabbits were excised and retrogradely perfused using the Langendorff technique. Acute atrioventricular block was induced to create bradycardia.
-
Drug Administration: Sotalol was added to the perfusate at concentrations of 10, 50, and 100 microM.
-
Arrhythmia Induction: The proarrhythmic potential was assessed, particularly after lowering the potassium concentration in the perfusate to induce early afterdepolarizations (EADs) and Torsades de Pointes (TdP).
-
Data Acquisition: Simultaneous epi- and endocardial monophasic action potentials (MAPs) were recorded to measure MAP duration and dispersion of repolarization. The QT interval was also measured from the electrocardiogram.
Mechanism of Action and Signaling Pathways
The antiarrhythmic effects of both this compound and sotalol are primarily mediated by their interaction with cardiac ion channels, leading to a prolongation of the action potential duration and, consequently, the effective refractory period.
References
- 1. Role of cardiac α1-adrenoreceptors for the torsadogenic action of IKr blocker this compound in the anesthetized atrioventricular block rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of sotalol and this compound for ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant's In Vitro Efficacy: A Comparative Analysis with Other Class III Antiarrhythmics
A deep dive into the in vitro electrophysiological properties of nifekalant reveals its standing among other critical class III antiarrhythmic agents. This guide provides a comparative analysis of the efficacy of this compound against amiodarone, sotalol, and dofetilide, focusing on their effects on key cardiac ion channels. The data presented is crucial for researchers, scientists, and drug development professionals in the field of cardiac electrophysiology.
This compound, a class III antiarrhythmic drug, primarily exerts its therapeutic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This action prolongs the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic activity, thereby terminating and preventing re-entrant arrhythmias. This guide synthesizes available in vitro data to offer a direct comparison of this compound with other drugs in its class.
Comparative Potency on Cardiac Ion Channels
The primary measure of a drug's potency on a specific ion channel is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the available in vitro IC50 values for this compound and other selected class III antiarrhythmics on the IKr (hERG) channel. It is important to note that direct comparative studies evaluating all these drugs under identical experimental conditions are limited, and thus, variations in reported IC50 values can be attributed to differences in experimental protocols, cell types, and recording conditions.
| Drug | Target Ion Channel | IC50 (µM) | Cell Line |
| This compound | IKr (hERG) | 7.9[1] | Xenopus oocytes |
| Amiodarone | IKr | Data unavailable in a directly comparable format | |
| Sotalol | IKr (native) | 52[2] | Rabbit ventricular myocytes |
| hERG | 343 (automated patch-clamp) / 78 (manual patch-clamp)[2] | HEK293 cells | |
| Dofetilide | IKr (native) | 0.013[2] | Rabbit ventricular myocytes |
| hERG | 0.007[2] | HEK293 cells |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental methodologies.
From the available data, dofetilide demonstrates the highest potency for the IKr channel, with IC50 values in the nanomolar range. This compound exhibits a micromolar IC50 for IKr, while sotalol shows significantly lower potency. Comprehensive and directly comparable in vitro data for amiodarone's IC50 on IKr and for all the listed drugs on other key cardiac ion channels such as the slow component of the delayed rectifier potassium current (IKs), the L-type calcium current (ICaL), and the fast sodium current (INa) would be invaluable for a complete comparative assessment. The selectivity of a class III antiarrhythmic drug is a critical determinant of its clinical efficacy and safety profile. While the primary target is the IKr channel, effects on other ion channels can contribute to both the antiarrhythmic and proarrhythmic properties of the drug. This compound is considered a relatively pure IKr blocker[3][4]. In contrast, amiodarone is known as a multi-channel blocker, affecting not only potassium channels but also sodium and calcium channels[3][4]. Sotalol also exhibits beta-blocking activity in addition to its class III effects[5].
Signaling Pathways and Mechanism of Action
Class III antiarrhythmic drugs, including this compound, do not typically act through complex intracellular signaling pathways to exert their primary effect. Their mechanism of action is a direct blockade of potassium channels on the cell surface. This blockade reduces the outward potassium current during the repolarization phase of the cardiac action potential, leading to its prolongation.
This compound's Mechanism of Action
Experimental Protocols
The in vitro efficacy of antiarrhythmic drugs is primarily assessed using the patch-clamp technique, which allows for the direct measurement of ion channel currents in single cells. Below is a generalized experimental workflow for such a study.
In Vitro Electrophysiology Workflow
Key Methodological Details for a Whole-Cell Patch-Clamp Experiment:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the gene for the specific ion channel subunit of interest (e.g., KCNH2 for hERG) are commonly used. Alternatively, primary cardiomyocytes isolated from animal models can be utilized.
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): K-aspartate 130, MgCl2 5, EGTA 5, HEPES 10, ATP 4; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell membrane to elicit the current of interest. For IKr, a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic "tail" current.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak current amplitude in the presence of different drug concentrations is measured and compared to the baseline current to determine the percentage of inhibition. The IC50 is then calculated by fitting the concentration-response data to the Hill equation.
Conclusion
In vitro studies are fundamental to characterizing the electrophysiological profile of antiarrhythmic drugs. The available data suggests that this compound is a potent and selective blocker of the IKr channel. While direct, comprehensive comparative studies with other class III antiarrhythmics are somewhat limited, the existing evidence places this compound as a significant agent in this therapeutic class. Further head-to-head in vitro studies under standardized conditions are warranted to provide a more definitive comparative analysis of the efficacy and selectivity of this compound against other class III antiarrhythmics, which will be instrumental in guiding future drug development and clinical application.
References
- 1. Comparison of class Ia/Ib versus class III antiarrhythmic drugs for the suppression of inducible sustained ventricular tachycardia associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Kreuzvalidierung der antiarrhythmischen Wirkung von Nifekalant bei verschiedenen Spezies
Leitfaden zum Produktvergleich
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Nifekalant im Vergleich zu anderen Antiarrhythmika, unterstützt durch experimentelle Daten aus Studien mit verschiedenen Spezies.
Einführung in this compound
This compound ist ein Antiarrhythmikum der Klasse III, das hauptsächlich in Japan zur Behandlung von lebensbedrohlichen ventrikulären Arrhythmien wie ventrikulärer Tachykardie und Kammerflimmern eingesetzt wird.[1] Sein primärer Wirkmechanismus ist die Verlängerung des kardialen Aktionspotentials.[1]
Wirkmechanismus: this compound blockiert selektiv die schnelle Komponente des verzögerten Gleichrichter-Kaliumstroms (I_Kr).[1] Diese Blockade verlangsamt den Ausstrom von Kaliumionen während der Repolarisationsphase des Herzaktionspotentials.[1] Dies führt zu einer Verlängerung der Aktionspotentialdauer (APD) und der effektiven Refraktärperiode (ERP) in den Vorhof- und Ventrikelmyozyten.[1] Im Gegensatz zu vielen anderen Antiarrhythmika hat this compound nur minimale Auswirkungen auf Natrium- (Na+) oder Kalziumkanäle (Ca2+) und besitzt keine β-blockierende Wirkung, was zu einem gezielteren Wirkspektrum mit potenziell weniger Off-Target-Effekten führt.[1][2]
Vergleich mit Alternativen Antiarrhythmika
This compound vs. Amiodaron
Amiodaron ist ebenfalls ein Antiarrhythmikum der Klasse III, blockiert jedoch im Gegensatz zum reinen Kaliumkanalblocker this compound mehrere Ionenkanäle, einschließlich Natrium- und Kalziumkanälen, und hat α- und β-adrenerge Blockadewirkungen.[3] Dies kann zu unerwünschten hämodynamischen Effekten wie Hypotonie und Bradykardie führen.[4]
Tabelle 1: Vergleichsdaten von this compound und Amiodaron (Tiermodell Schwein)
| Parameter | This compound Gruppe (n=10) | Amiodaron Gruppe (n=10) | Saline Gruppe (n=10) | p-Wert |
| 48-Stunden-Überleben | 9/10 (90%) | 0/10 (0%) | 3/10 (30%) | < 0.001 (Nif vs. Ami) |
| Erforderliche Schocks (Anzahl) | Signifikant niedriger | Signifikant höher | - | < 0.001 |
| Zeit bis ROSC | Signifikant kürzer | Signifikant länger | - | < 0.001 |
| Adrenalin-Dosis | Signifikant niedriger | Signifikant höher | - | < 0.001 |
| Koronarer Perfusionsdruck | Signifikant höher | Signifikant niedriger | - | < 0.05 |
| Daten aus einer Studie mit einem Schweinemodell für verlängertes Kammerflimmern. |
Experimentelles Protokoll: Schweinemodell für verlängertes Kammerflimmern
-
Spezies: Landrasse/große weiße Schweine beiderlei Geschlechts (35-40 kg).
-
Anästhesie: Propofol-Induktion, gefolgt von einer kontinuierlichen Infusion von Propofol und Fentanyl. Mechanische Beatmung.
-
Arrhythmie-Induktion: Kammerflimmern (VF) wird durch einen 50-Hz-Wechselstrom induziert, der über eine epikardiale Schrittmacherelektrode am rechten Ventrikel zugeführt wird.
-
Studiendesign: Nach 8 Minuten unbehandeltem VF werden die Tiere randomisiert und erhalten Bolusdosen von Epinephrin und entweder this compound, Amiodaron oder Kochsalzlösung.
-
Behandlung: Unmittelbar nach der Medikamentengabe wird mit der Herz-Lungen-Wiederbelebung (HLW) begonnen. Nach 2 Minuten wird eine Defibrillation versucht. Die HLW wird nach jedem Defibrillationsversuch für weitere 2 Minuten fortgesetzt.
-
Messungen: Hämodynamische Parameter (z. B. Aortendruck, koronarer Perfusionsdruck) werden kontinuierlich überwacht. Die primären Endpunkte sind die Wiederherstellung des Spontankreislaufs (ROSC) und das 48-Stunden-Überleben.
This compound vs. Sotalol
Sotalol ist ein Antiarrhythmikum der Klasse III, das auch nicht-selektive β-blockierende Eigenschaften aufweist.[5]
Tabelle 2: Vergleich von this compound und Sotalol bei Patienten mit induzierbarer ventrikulärer Tachyarrhythmie (VTA)
| Parameter | This compound | Sotalol | Anmerkungen |
| Unterdrückung der induzierbaren VTA | 5 von 14 Patienten (36%) | 4 von 14 Patienten (29%) | Kein signifikanter Unterschied |
| Vorhersage der Sotalol-Wirkung | Bei 13 von 14 Patienten (93%) | - | Die Reaktion auf this compound sagte die Reaktion auf Sotalol voraus |
| Verlängerung des QTc-Intervalls | Signifikant | Signifikant | Ähnliche Verlängerung |
| Verlängerung der ventrikulären ERP | Signifikant | Signifikant | Ähnliche Verlängerung |
| Herzfrequenz | Keine signifikante Änderung | Verlangsamt | Nur Sotalol zeigte eine β-blockierende Wirkung |
| Daten aus einer klinischen Studie mit 14 Patienten mit anhaltender VTA.[6] |
Experimentelles Protokoll: Elektrophysiologische Untersuchung am Menschen
-
Patientenpopulation: Patienten mit anhaltender ventrikulärer Tachyarrhythmie (VTA) im Zusammenhang mit einer strukturellen Herzerkrankung, bei denen auch eine VTA induzierbar ist.
-
Studiendesign: Eine programmierte elektrische Stimulation (PES) wird zu drei Zeitpunkten durchgeführt: im Ausgangszustand, nach intravenöser Gabe von this compound und nach oraler Gabe von Sotalol.
-
Medikamentengabe:
-
This compound: Intravenöse Infusion.
-
Sotalol: Orale Verabreichung über mehrere Tage bis zum Erreichen eines Steady-State-Spiegels.
-
-
Stimulationsprotokoll: Programmierte ventrikuläre Stimulation mit bis zu drei zusätzlichen Stimuli von zwei Stellen im rechten Ventrikel, um die Induzierbarkeit von VTA zu testen.
-
Messungen: Induzierbarkeit von VTA, effektive Refraktärperiode (ERP) des Ventrikels, QT- und QTc-Intervall und Herzfrequenz.
-
Endpunkt: Die primären Endpunkte sind die Nicht-Induzierbarkeit von anhaltender VTA und Veränderungen der elektrophysiologischen Parameter.
This compound vs. Klasse-I-Antiarrhythmika (Lidocain & Procainamid)
Klasse-I-Antiarrhythmika wirken primär durch die Blockade von Natriumkanälen. This compound hat sich bei Patienten, die auf Lidocain nicht ansprechen, als wirksam erwiesen.[7] In einer Studie, in der this compound mit Procainamid verglichen wurde, zeigten beide eine vergleichbare Wirksamkeit bei der Unterdrückung der Induktion von ventrikulärer Tachykardie.
Tabelle 3: Vergleich von this compound mit Klasse-I-Wirkstoffen
| Vergleich | Spezies | Ergebnis |
| This compound vs. Lidocain | Mensch | This compound war bei vielen Patienten wirksam, die auf Lidocain und andere Antiarrhythmika refraktär waren. |
| This compound vs. Procainamid | Mensch | Vergleichbare Wirksamkeit bei der Unterdrückung der VT-Induktion (4/15 bei this compound vs. 6/15 bei Procainamid, p=NS). |
Visualisierung von Arbeitsabläufen
Schlussfolgerung
This compound zeigt als reiner Klasse-III-Wirkstoff ein vielversprechendes antiarrhythmisches Profil.[7] Tiermodelle, insbesondere Studien an Schweinen, deuten darauf hin, dass this compound im Vergleich zu Amiodaron ein günstigeres hämodynamisches Profil und verbesserte Überlebensraten bei der Behandlung von Kammerflimmern aufweisen könnte. Klinische Studien am Menschen haben eine vergleichbare Wirksamkeit wie Sotalol und Procainamid bei der Unterdrückung ventrikulärer Tachyarrhythmien gezeigt, mit dem zusätzlichen Vorteil, dass die Reaktion auf this compound die Wirksamkeit von Sotalol vorhersagen kann.[6] Sein einzigartiger Mechanismus, der sich auf die selektive I_Kr-Blockade ohne signifikante Auswirkungen auf andere Ionenkanäle oder adrenerge Rezeptoren konzentriert, positioniert es als eine wertvolle Alternative in der Behandlung schwerer ventrikulärer Arrhythmien, insbesondere in Szenarien, in denen die negativen inotropen oder blutdrucksenkenden Effekte anderer Wirkstoffe bedenklich sind.[3][8] Weitere klinische Studien sind erforderlich, um seine Rolle in der Notfallmedizin vollständig zu etablieren.[2][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sotalol [bionity.com]
- 6. Comparison of efficacy of sotalol and this compound for ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic effect of this compound on atrial tachyarrhythmia in four patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nifekalant Versus Procainamide for the Suppression of Inducible Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nifekalant and procainamide for the suppression of inducible ventricular tachycardia (VT), supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the relative efficacy, mechanisms of action, and safety profiles of these two antiarrhythmic agents.
Executive Summary
This compound, a pure potassium channel blocker, and procainamide, a sodium channel blocker, are both utilized in the management of ventricular arrhythmias. Clinical data suggests that while both agents can suppress inducible ventricular tachycardia, their efficacy rates and electrophysiological effects differ. A head-to-head study by Igawa et al. (2002) found that procainamide suppressed inducible sustained VT in 6 out of 15 patients, while this compound was effective in 4 out of 15 patients, a difference that was not statistically significant.[1] Other studies have shown varying success rates for each drug individually. This compound has demonstrated an 83% success rate in inhibiting sustained VT/VF in patients with acute coronary syndrome.[2][3] The efficacy of procainamide in suppressing inducible VT has been reported to range from approximately 13% to over 50% in different patient populations. The choice between these agents may depend on the specific clinical scenario, underlying cardiac conditions, and tolerance to potential adverse effects.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy, electrophysiological effects, and adverse effects of this compound and procainamide.
Table 1: Efficacy in Suppression of Inducible Ventricular Tachycardia
| Drug | Study | Patient Population | N | Suppression Rate of Inducible VT |
| This compound | Igawa et al. (2002)[1] | Healed myocardial infarction | 15 | 26.7% (4/15) |
| Ohashi et al. (2009)[2][3] | Acute coronary syndrome with sustained VT/VF | 41 | 83% (34/41) | |
| Procainamide | Igawa et al. (2002)[1] | Healed myocardial infarction | 15 | 40% (6/15) |
| Greenspan et al. (1980)[4] | Coronary artery disease | 15 | 13.3% (2/15) | |
| Morady et al. (1983)[5] | Chronic recurrent ventricular tachycardia | 12 | 16.7% (2/12) |
Table 2: Electrophysiological Effects
| Parameter | This compound | Procainamide |
| Primary Mechanism | Blocks the rapid component of the delayed rectifier potassium current (IKr)[6] | Blocks fast sodium channels[7] |
| Vaughan-Williams Class | Class III[6] | Class Ia[7] |
| Effect on Action Potential | Prolongs duration[6] | Prolongs duration[7] |
| Effect on QRS Duration | No significant change[1] | Prolongs[7] |
| Effect on QT/QTc Interval | Significantly increases[1] | Prolongs[7] |
| Effect on Ventricular Effective Refractory Period (ERP) | Increases[1] | Increases |
Table 3: Adverse Effects
| Adverse Effect | This compound | Procainamide |
| Hypotension | Generally minimal hemodynamic effects[8] | Occurs in approximately 19% of patients receiving IV infusion[9] |
| Proarrhythmia (Torsades de Pointes) | A major adverse effect, requires QT interval monitoring[2][6] | Can occur, especially in patients with renal insufficiency[9] |
| Bradycardia | Can occur[2] | Can occur[9] |
| Drug-Induced Lupus Erythematosus | Not reported | Can occur with chronic use |
| Blood Dyscrasias (e.g., Agranulocytosis) | Not reported | Reported at a rate of approximately 0.5%[10] |
Experimental Protocols
Key Experiment: Igawa et al. (2002) - this compound vs. Procainamide for Inducible VT
-
Objective: To compare the efficacy of this compound and procainamide in suppressing inducible sustained ventricular tachycardia in patients with healed myocardial infarction.[1]
-
Patient Selection: 30 patients with a history of myocardial infarction and inducible sustained monomorphic ventricular tachycardia during a baseline electrophysiologic study.
-
Study Design: Patients were randomly assigned to receive either this compound (n=15) or procainamide (n=15).
-
Drug Administration Protocol:
-
This compound: An initial intravenous bolus of 0.3 mg/kg over 5 minutes, followed by a continuous infusion of 0.4 mg/kg/hour.
-
Procainamide: An initial intravenous bolus of 10 mg/kg at a rate of 50 mg/min, followed by a continuous infusion of 2 mg/min.
-
-
Electrophysiology Study Protocol for VT Induction:
-
Programmed ventricular stimulation was performed from the right ventricular apex and, if necessary, the right ventricular outflow tract.
-
Stimulation was performed at two basic drive cycle lengths (600 and 400 ms).
-
Up to three extrastimuli were delivered to induce VT.
-
The endpoint was the induction of sustained monomorphic VT, defined as lasting longer than 30 seconds or causing hemodynamic collapse.
-
-
Endpoints: The primary endpoint was the suppression of inducible sustained VT after drug administration. Electrophysiological parameters such as ventricular effective refractory period (ERP), QRS duration, and QT interval were also measured.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for this compound and Procainamide.
Caption: Workflow for assessing drug efficacy on inducible VT.
References
- 1. Anti-arrhythmic efficacy of this compound hydrochloride, a pure class III anti-arrhythmic agent, in patients with healed myocardial infarction and inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intravenous this compound as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of ventricular tachycardia by procainamide in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procainamide in the induction and perpetuation of ventricular tachycardia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-term this compound use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Procainamide Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Assessing Nifekalant's selectivity for potassium channels over sodium channels
For Researchers, Scientists, and Drug Development Professionals
Nifekalant, a Class III antiarrhythmic agent, is recognized for its targeted action on potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels responsible for the rapid component of the delayed rectifier potassium current (IKr). This selective inhibition is crucial for its therapeutic effect in managing life-threatening ventricular arrhythmias. This guide provides a comparative assessment of this compound's selectivity for potassium channels over sodium channels, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Ion Channel Inhibition
To objectively evaluate the selectivity of this compound, its inhibitory potency (IC50) on hERG potassium channels is compared with that of other established antiarrhythmic drugs. The IC50 value represents the concentration of a drug required to inhibit 50% of the channel's activity. A higher IC50 value indicates lower potency. The selectivity is determined by the ratio of IC50 values for different ion channels.
| Compound | hERG (IKr) IC50 | Nav1.5 (Peak) IC50 | Selectivity Ratio (Nav1.5 IC50 / hERG IC50) |
| This compound | 7.9 µM[1] | Data not available; reported to have minimal effect[2] | Not applicable |
| Amiodarone | ~0.045 µM - 9.8 µM[3][4][5] | 5.5 µM[6] | ~0.56 - 122 |
| Dofetilide | Reported K V 11.1 blocker[7] | Data not available | Not applicable |
Note: The IC50 values for amiodarone can vary significantly depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cells) and temperature.
Experimental Protocols
The determination of ion channel inhibition by compounds like this compound is primarily conducted using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion currents flowing through the channels of a single cell.
Whole-Cell Patch-Clamp Protocol for hERG and Nav1.5 Current Recording
This protocol is a synthesized methodology based on established practices and regulatory guidelines for assessing drug effects on cardiac ion channels.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the gene of interest (hERG for potassium channels or SCN5A for Nav1.5 sodium channels) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated into a single-cell suspension.
2. Solutions:
-
External Solution (for hERG): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for hERG): Composed of (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, and 1.5 MgATP. The pH is adjusted to 7.3 with KOH.
-
External Solution (for Nav1.5): Similar to the hERG external solution.
-
Internal (Pipette) Solution (for Nav1.5): Typically contains CsF or CsCl to block potassium currents, for example (in mM): 135 CsF, 10 NaCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with a cell, and a high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the total ion current.
4. Voltage-Clamp Protocols:
-
For hERG Current: To assess the effect of a compound on the hERG current, a specific voltage protocol is applied. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, and then a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic "tail current" which is used to quantify the hERG current amplitude.
-
For Nav1.5 Current: To measure the peak sodium current, the cell is held at a hyperpolarized potential (e.g., -120 mV) to ensure the channels are in a resting state. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are then applied to elicit the rapidly activating and inactivating sodium current.
5. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
The effect of the test compound (e.g., this compound) is determined by perfusing the cell with a solution containing the compound at various concentrations.
-
The percentage of current inhibition at each concentration is calculated, and the data are fitted to the Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing ion channel selectivity.
This compound's primary mechanism of action on cardiac ion channels.
Experimental workflow for determining ion channel IC50 values.
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. NaV1.5 or KCa2 channel blockade does not increase arrhythmia risk in hypokalemic rabbit hearts, unlike KV11.1 inhibition with dofetilide - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Meta-Analysis: Nifekalant Shows Promise in Atrial Fibrillation Management
For Immediate Release
A comprehensive meta-analysis of preclinical studies suggests that Nifekalant, a Class III antiarrhythmic agent, demonstrates significant potential in the management of atrial fibrillation (AF). This review, targeted at researchers, scientists, and drug development professionals, consolidates evidence from key preclinical trials, comparing this compound's electrophysiological effects and efficacy against other antiarrhythmic alternatives, primarily amiodarone. The findings indicate that this compound effectively reverses atrial remodeling and reduces AF inducibility in animal models.
Comparative Efficacy of this compound in Preclinical Models
This compound's primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This action is crucial in suppressing the re-entrant circuits that sustain atrial fibrillation.
A key preclinical study investigated the effects of this compound in a canine model of atrial fibrillation induced by rapid atrial pacing. The results demonstrated that this compound significantly inhibited the shortening of the ERP and reduced the heterogeneity of repolarization, both critical factors in the pathophysiology of AF.[1] This led to a marked decrease in the inducibility and duration of AF episodes compared to the control group.
While direct head-to-head preclinical comparisons with amiodarone in AF models are limited, a study in a porcine model of cardiac arrest found this compound to be as effective as amiodarone in achieving the restoration of spontaneous circulation.[2] Although not an AF-specific model, this study provides valuable comparative data on the general antiarrhythmic properties of both drugs. Another study in a canine model comparing amiodarone with dronedarone highlighted amiodarone's potent effects on APD and ERP, providing a benchmark for the expected efficacy of a Class III agent in this setting.[3]
The following table summarizes the key quantitative data from a pivotal preclinical study on this compound in a canine model of rapid atrial pacing-induced AF.
| Parameter | Control Group (Post-RAP) | This compound Group (Post-RAP) | Significance |
| Effective Refractory Period (ERP) | Significantly Shortened | Prolonged | P < 0.01 (at LSPV) |
| Coefficient of Variation of ERP | Significantly Increased | No Statistical Change | - |
| AF Induction Number | 8.17 ± 2.79 | 1.67 ± 0.82 | P = 0.19 |
| Duration of Induced AF (ms) | 9975.77 ± 4376.99 | 1124.08 ± 1109.77 | P = 0.06 |
Data adapted from a study on a canine rapid atrial pacing model.[1] LSPV: Left Superior Pulmonary Vein.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is essential for the critical evaluation of the findings.
Canine Model of Rapid Atrial Pacing-Induced Atrial Fibrillation
This model is designed to replicate the electrical remodeling that occurs in clinical atrial fibrillation.
Experimental Workflow:
Experimental Workflow for Rapid Atrial Pacing Model
Detailed Steps:
-
Animal Preparation: Healthy mongrel dogs are anesthetized and instrumented for epicardial and endocardial electrophysiological recordings.
-
Baseline Electrophysiological Study: Baseline parameters, including atrial ERP at multiple sites and the inducibility and duration of AF, are measured. AF is typically induced by programmed electrical stimulation.
-
Rapid Atrial Pacing (RAP): The atria are paced at a high rate (e.g., 400 beats/min) for an extended period (e.g., 24 hours) to induce electrical remodeling.
-
Post-Pacing Electrophysiological Study: The electrophysiological parameters are re-measured to confirm the establishment of the AF substrate.
-
Drug Administration: Animals are randomized to receive either this compound or a saline control.
-
Final Electrophysiological Study: The effects of the drug on ERP, AF inducibility, and AF duration are assessed.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is rooted in its selective blockade of the IKr potassium channel, a key component in the repolarization phase of the cardiac action potential.
Signaling Pathway of this compound in Atrial Myocytes
By blocking the IKr channel, this compound delays the repolarization of the atrial myocyte, thereby prolonging the APD and ERP. This increase in the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant wavefronts that characterize atrial fibrillation, ultimately leading to the termination of the arrhythmia and prevention of its recurrence.
References
- 1. Effect of this compound on acute electrical remodelling in rapid atrial pacing canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute dronedarone is inferior to amiodarone in terminating and preventing atrial fibrillation in canine atria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nifekalant vs. Amiodarone for New-Onset Postoperative Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
New-onset atrial fibrillation (AF) is a common complication following cardiac surgery, associated with increased morbidity, mortality, and healthcare costs.[1] The management of postoperative AF often involves pharmacological cardioversion to restore sinus rhythm. This guide provides a detailed comparison of two antiarrhythmic agents, nifekalant and amiodarone, for the treatment of new-onset postoperative AF, supported by available experimental data and clinical trial protocols.
At a Glance: this compound vs. Amiodarone
| Feature | This compound | Amiodarone |
| Drug Class | Class III antiarrhythmic | Class III antiarrhythmic with properties of all four classes |
| Primary Mechanism | Pure potassium channel blocker (specifically IKr)[1][2] | Blocks potassium, sodium, and calcium channels; also has alpha and beta-adrenergic blocking properties[3][4] |
| Onset of Action | Rapid[1][5] | Slower onset[1] |
| Hemodynamic Effects | Generally does not cause significant hypotension or bradycardia[1] | Can cause hypotension and bradycardia[1][6] |
| Extracardiac Side Effects | Fewer reported | Potential for lung, liver, and thyroid toxicity with chronic use[1][3] |
Efficacy in Atrial Fibrillation Conversion
A meta-analysis of twelve studies involving 1,162 patients demonstrated that this compound has a higher success rate and a shorter time to conversion for atrial fibrillation compared to control groups, which included amiodarone.[7][8]
| Efficacy Endpoint | This compound vs. Control (including Amiodarone) | Reference |
| Successful Conversion Rate (Risk Ratio) | 1.95 (95% CI, 1.23-3.08; P=0.005) | [7][8] |
| Mean Time to Conversion (Mean Difference) | -1.73 hours (95% CI, -2.69 to -0.77; P=0.0004) | [7][8] |
Specifically, in a subgroup analysis of studies comparing this compound directly with amiodarone for AF conversion following catheter ablation, this compound showed a significantly higher success rate.[7]
| Efficacy in Post-Ablation AF | This compound vs. Amiodarone | Reference |
| Successful Conversion Rate (Risk Ratio) | 1.95 (95% CI, 1.37-2.77; P=0.0002) | [7] |
Safety Profile
While both drugs are effective, their safety profiles differ, which is a crucial consideration in the postoperative setting.
| Adverse Event | This compound | Amiodarone | Reference |
| Hypotension | Lower incidence reported[1] | More frequent, especially with intravenous administration[1][6] | |
| Bradycardia | Lower incidence reported[1] | More frequent[1] | |
| Ventricular Arrhythmias | Risk of Torsades de Pointes (TdP) due to QT prolongation | Lower risk of TdP compared to other Class III agents despite QT prolongation | |
| Overall Adverse Events (Risk Ratio vs. Control) | 0.85 (95% CI, 0.51-1.43; P=0.55) | Not significantly different from control in a meta-analysis that included amiodarone in the control group. | [8] |
Mechanism of Action: A Signaling Pathway Perspective
The fundamental difference in the mechanism of action between this compound and amiodarone lies in their selectivity for ion channels.
Caption: Mechanisms of this compound and Amiodarone.
This compound is a pure potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr).[2] This selective action leads to a prolongation of the action potential duration and the effective refractory period in myocardial cells. In contrast, amiodarone is a multi-channel blocker, affecting potassium, sodium, and calcium channels, in addition to possessing anti-adrenergic properties.[3][4] This broader range of action contributes to its efficacy but also to its more complex side-effect profile.
Experimental Protocols: A Clinical Trial Workflow
The following experimental workflow is based on the protocol of the NCT05169866 clinical trial, which directly compares intravenous this compound and amiodarone for new-onset atrial fibrillation after cardiac surgery.[1]
Caption: Clinical Trial Workflow for Postoperative AF.
Detailed Methodologies from NCT05169866 Protocol: [1]
-
Patient Population: Patients who have undergone cardiac surgery and develop new-onset atrial fibrillation with a sustained duration of more than one minute and less than 48 hours.
-
Intervention Arms:
-
This compound Group: Patients receive an intravenous bolus of 0.3 mg/kg of this compound over 5 minutes, followed by a maintenance infusion of 0.2-0.4 mg/kg/h for 24 hours.
-
Amiodarone Group: Patients receive amiodarone according to the standard institutional protocol.
-
-
Primary Outcome: The primary outcome is the rate of conversion to sinus rhythm at 4 hours after the initiation of the drug infusion.
-
Secondary Outcomes:
-
Rate of cardioversion at 90 minutes and 24 hours.
-
Average time to conversion to sinus rhythm.
-
Maintenance time of sinus rhythm within 24 hours.
-
Incidence of hypotension.
-
Length of ICU and hospital stay.
-
In-hospital mortality.
-
Logical Relationship: Drug Properties and Clinical Outcomes
The distinct pharmacological properties of this compound and amiodarone have a direct impact on their clinical utility in the postoperative setting.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Amiodarone - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Is this compound more effective than amiodarone in improving the clinical outcomes of catheter ablation in patients with persistent atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nifekalant and Control Substances for Ventricular Tachyarrhythmias: A Statistical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis and experimental evaluation of Nifekalant against a control substance in the context of life-threatening ventricular tachyarrhythmias. This compound, a Class III antiarrhythmic agent, primarily functions by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential.[1] It is principally utilized in Japan for the management of ventricular tachycardia and ventricular fibrillation.[1][2] Commonly used control substances in clinical trials include amiodarone and lidocaine.[3][4][5]
Statistical Analysis Plan
A robust statistical analysis plan is paramount for an objective comparison of this compound and a control substance. The following tables outline the proposed endpoints and corresponding statistical methodologies.
Table 1: Primary Efficacy Endpoints
| Endpoint | Parameter | Statistical Test(s) | Notes |
| Termination of Ventricular Tachycardia/Fibrillation (VT/VF) | Proportion of patients with successful termination of the arrhythmia within a specified timeframe after drug administration. | Chi-square (χ²) test or Fisher's exact test | To compare the rates of successful arrhythmia termination between the this compound and control groups.[4] |
| Time to Termination of VT/VF | The duration from the initiation of drug infusion to the first evidence of arrhythmia termination. | Independent samples t-test or Mann-Whitney U test | To compare the mean or median time to arrhythmia termination. The choice of test depends on the data distribution. |
| 24-Hour Survival Rate | Proportion of patients surviving 24 hours post-drug administration. | Chi-square (χ²) test or Fisher's exact test; Kaplan-Meier survival analysis with log-rank test | To assess short-term survival differences.[5] |
| Survival to Hospital Discharge | Proportion of patients who survive until discharge from the hospital. | Chi-square (χ²) test or Fisher's exact test; Kaplan-Meier survival analysis with log-rank test | To evaluate longer-term treatment efficacy.[4] |
Table 2: Secondary Efficacy and Safety Endpoints
| Endpoint | Parameter | Statistical Test(s) | Notes |
| Recurrence of VT/VF | Proportion of patients experiencing a recurrence of VT/VF within a defined follow-up period. | Chi-square (χ²) test or Fisher's exact test | To assess the prophylactic efficacy of the treatments. |
| Change in QT Interval | Measurement of the QT interval on the electrocardiogram (ECG) before and after drug administration. | Analysis of Covariance (ANCOVA) or mixed-effects models | To compare the extent of QT prolongation, adjusting for baseline QT interval and heart rate.[1] |
| Incidence of Adverse Events (AEs) | Frequency and type of adverse events, with a particular focus on proarrhythmic events like Torsades de Pointes (TdP). | Chi-square (χ²) test or Fisher's exact test | To compare the safety profiles of this compound and the control substance. |
| Hemodynamic Parameters | Changes in blood pressure and heart rate. | Independent samples t-test or Mann-Whitney U test | To assess the hemodynamic effects of the treatments. |
Experimental Protocol: Electrophysiology (EP) Study
This protocol outlines a detailed methodology for an electrophysiology study to compare the effects of this compound and a control substance on cardiac electrophysiological parameters.
1. Patient Preparation:
-
Patients will provide informed consent.
-
A baseline 12-lead ECG will be recorded.
-
Electrophysiology catheters will be inserted via femoral venous access and positioned in the right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.[6][7]
2. Baseline Electrophysiological Measurements:
-
Standard intracardiac electrograms will be recorded.
-
The following baseline parameters will be measured:
-
Sinus cycle length
-
Atrial-His (AH) interval
-
His-ventricular (HV) interval
-
Ventricular effective refractory period (VERP)
-
QT and QTc intervals
-
3. Induction of Ventricular Tachycardia (VT):
-
Programmed electrical stimulation will be used to induce sustained monomorphic VT.
4. Drug Administration:
-
Patients will be randomized to receive either intravenous this compound or the control substance at a pre-defined dose and infusion rate.
5. Post-Drug Electrophysiological Measurements:
-
Continuous monitoring of intracardiac electrograms and surface ECG will be performed.
-
The electrophysiological parameters listed in step 2 will be re-measured at specified time points after the initiation of drug infusion.
6. Assessment of VT Termination and Re-induction:
-
The time to termination of induced VT will be recorded.
-
Following termination, programmed electrical stimulation will be repeated to assess the inducibility of VT.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative electrophysiology study.
References
- 1. Statistical analysis methods for QT/QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical problems in the design of antiarrhythmic drug trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comparison of this compound and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and lidocaine for the treatment of shock-refractory ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heart.org [heart.org]
- 7. Electrophysiological Studies | Johns Hopkins Medicine [hopkinsmedicine.org]
Nifekalant vs. Amiodarone in Out-of-Hospital Cardiac Arrest Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of nifekalant and amiodarone in preclinical models of out-of-hospital cardiac arrest (OHCA), supported by experimental data. The information is intended to inform research and development in the field of cardiac resuscitation.
Executive Summary
This compound, a pure potassium channel blocker, and amiodarone, a multi-channel blocker, are both utilized in the management of life-threatening ventricular arrhythmias.[1] Preclinical studies in swine models of prolonged ventricular fibrillation (VF) suggest that this compound may offer advantages over amiodarone in the context of OHCA. Notably, this compound has been associated with a more favorable hemodynamic profile, faster return of spontaneous circulation (ROSC), and improved survival rates in some studies.[2][3] While both drugs have demonstrated efficacy in increasing ROSC and survival compared to placebo, key differences in their electrophysiological properties and hemodynamic effects may influence clinical outcomes.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and amiodarone in porcine models of OHCA.
Table 1: Efficacy Outcomes in a Swine Model of Prolonged (8-minute) Ventricular Fibrillation [2][3]
| Outcome | This compound (n=10) | Amiodarone (n=10) | Saline (n=10) | P-value |
| 48-hour Survival | 9/10 | 0/10 | 3/10 | <0.001 (this compound vs. Amiodarone), 0.02 (this compound vs. Saline) |
| Time to ROSC | Significantly lower | Significantly higher | - | <0.001 |
| Number of Shocks for VF Termination | Significantly lower | Significantly higher | - | <0.001 |
| Adrenaline Dose Required | Significantly lower | Significantly higher | - | <0.001 |
Table 2: Hemodynamic Parameters During CPR and Post-ROSC in a Swine Model of Prolonged (8-minute) Ventricular Fibrillation [2][3]
| Parameter | This compound | Amiodarone | P-value |
| Systolic Aortic Pressure (during CPR & post-ROSC) | Significantly higher | Significantly lower | <0.05 |
| Diastolic Aortic Pressure (during CPR & post-ROSC) | Significantly higher | Significantly lower | <0.05 |
| Coronary Perfusion Pressure (during CPR & post-ROSC) | Significantly higher | Significantly lower | <0.05 |
| Heart Rate (1st & 45th min post-ROSC) | - | Slower | <0.001 and 0.006, respectively |
Table 3: Efficacy Outcomes in a Porcine Model of (4-minute) Ventricular Fibrillation [4]
| Outcome | This compound (n=12) | Amiodarone (n=12) | Saline (n=12) | P-value |
| ROSC Incidence | Higher than saline | Higher than saline | - | <0.05 (vs. Saline) |
| 24-hour Survival Rate | Higher than saline | Higher than saline | - | <0.05 (vs. Saline) |
| Number of Shocks | Decreased vs. saline | Decreased vs. saline | - | <0.01 (vs. Saline) |
| Defibrillation Energy | Decreased vs. saline | Decreased vs. saline | - | <0.01 (vs. Saline) |
| Epinephrine Dose | Decreased vs. saline | Decreased vs. saline | - | <0.01 (vs. Saline) |
| Duration of CPR | Decreased vs. saline | Decreased vs. saline | - | <0.01 (vs. Saline) |
Note: In the 4-minute VF model, no significant differences were observed between the this compound and amiodarone groups for the listed parameters.[4]
Experimental Protocols
The data presented above are derived from key preclinical studies utilizing porcine models of OHCA. The general methodologies are outlined below.
Swine Model of Prolonged (8-minute) Ventricular Fibrillation[2][3]
-
Animal Model: Swine.
-
Induction of Cardiac Arrest: Ventricular fibrillation was induced.
-
Untreated VF Duration: 8 minutes of untreated VF.
-
Intervention: Animals were randomized to receive bolus doses of either this compound, amiodarone, or saline, along with epinephrine.
-
Resuscitation: Cardiopulmonary resuscitation (CPR) was initiated immediately after drug administration. Defibrillation was attempted 2 minutes later. CPR was resumed for another 2 minutes after each defibrillation attempt, and the same dose of adrenaline was given every 4th minute during CPR.
-
Endpoints: The primary endpoints included the rate of ROSC and 48-hour survival. Hemodynamic parameters were also monitored.
Porcine Model of (4-minute) Ventricular Fibrillation[4]
-
Animal Model: Porcine.
-
Induction of Cardiac Arrest: Ventricular fibrillation was induced.
-
Untreated VF Duration: 4 minutes of untreated VF.
-
Intervention: Animals were randomly treated with this compound (2 mg/kg), amiodarone (5 mg/kg), or saline placebo (n=12 pigs per group).
-
Resuscitation: Precordial compression and ventilation were initiated after drug administration. Defibrillation was attempted 2 minutes later.
-
Endpoints: The primary endpoints were the incidence of ROSC and the 24-hour survival rate. Other measured parameters included the number of electric shocks, defibrillation energy, epinephrine dose, and duration of CPR required for successful resuscitation. Hemodynamics were continuously measured for 6 hours after successful resuscitation.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and amiodarone in the context of cardiac electrophysiology.
Caption: Mechanism of Action of this compound.
Caption: Multi-channel Blocking Mechanism of Amiodarone.
Experimental Workflow
The following diagram outlines the typical experimental workflow used in the comparative studies of this compound and amiodarone in porcine models of OHCA.
Caption: Experimental Workflow for OHCA Animal Models.
References
- 1. This compound versus Amiodarone for Out-Of-Hospital Cardiac Arrest with Refractory Shockable Rhythms; a Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Negative Inotropic Effects of Nifekalant and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the negative inotropic effects of two prominent antiarrhythmic drugs, Nifekalant and amiodarone. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and drug development in cardiology.
Executive Summary
This compound, a pure potassium channel blocker, is distinguished by its minimal to nonexistent negative inotropic effect, making it a potentially safer option in patients with compromised cardiac function.[1] In contrast, amiodarone, a multi-channel blocker with additional beta-adrenergic blocking properties, exhibits a clear negative inotropic effect, particularly upon intravenous administration.[2] This difference is primarily attributed to their distinct mechanisms of action at the cellular level. While this compound's action is highly selective for the rapid component of the delayed rectifier potassium current (IKr), amiodarone's broad-spectrum activity includes the blockade of calcium and sodium channels, which are crucial for myocardial contraction.
Comparative Data on Hemodynamic Effects
The following table summarizes key quantitative data from a comparative study in a porcine model of ventricular fibrillation, highlighting the differential hemodynamic effects of this compound and amiodarone.
| Parameter | This compound Group | Amiodarone Group | p-value | Citation |
| Systolic Aortic Pressure during CPR (mmHg) | Significantly Higher | Significantly Lower | < 0.05 | [3] |
| Diastolic Aortic Pressure during CPR (mmHg) | Significantly Higher | Significantly Lower | < 0.05 | [3] |
| Coronary Perfusion Pressure during CPR (mmHg) | Significantly Higher | Significantly Lower | < 0.05 | [3] |
| Heart Rate 1 min post-ROSC (beats/min) | Not Significantly Different from Saline | Significantly Slower | < 0.001 | [3] |
| Heart Rate 45 min post-ROSC (beats/min) | Not Significantly Different from Saline | Significantly Slower | = 0.006 | [3] |
| 48-hour Survival Rate | 9/10 | 0/10 | < 0.001 | [3] |
ROSC: Return of Spontaneous Circulation; CPR: Cardiopulmonary Resuscitation
Mechanism of Action and Signaling Pathways
The disparate inotropic profiles of this compound and amiodarone stem from their unique interactions with cardiac ion channels and signaling pathways that govern excitation-contraction coupling.
This compound: A Selective IKr Blocker
This compound's primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[4] This action prolongs the action potential duration and the effective refractory period in cardiomyocytes, thereby exerting its antiarrhythmic effect. Crucially, this compound has minimal to no effect on sodium (Na+) and calcium (Ca2+) channels, nor does it possess beta-adrenergic blocking activity.[1][2] This high selectivity is the reason for its neutral inotropic profile. By not interfering with the influx of calcium into the cardiomyocyte, which is the primary trigger for contraction, this compound does not depress myocardial contractility.
Mechanism of Action of this compound.
Amiodarone: A Multi-Channel Blocker
Amiodarone exhibits a more complex pharmacological profile, acting as a multi-channel blocker. Its primary antiarrhythmic effect is attributed to the blockade of potassium channels, prolonging repolarization. However, it also blocks inactivated sodium channels and L-type calcium channels.[2] The blockade of L-type calcium channels directly reduces the influx of calcium into the cardiomyocyte during the plateau phase of the action potential. This reduction in intracellular calcium availability is a key contributor to its negative inotropic effect. Furthermore, amiodarone possesses non-competitive beta-adrenergic blocking properties, which further dampens cardiac contractility by attenuating the effects of catecholamines.
Mechanism of Action of Amiodarone.
Impact on Cardiac Excitation-Contraction Coupling
The following diagram illustrates the general pathway of cardiac excitation-contraction coupling and highlights the points of interference for this compound and amiodarone.
Cardiac Excitation-Contraction Coupling and Drug Targets.
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model allows for the assessment of cardiac function in the absence of systemic neurohumoral influences.
Objective: To measure the direct effects of this compound and amiodarone on myocardial contractility (e.g., left ventricular developed pressure, dP/dt max) and heart rate.
Methodology:
-
Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig, or rat) is anesthetized.
-
Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure. This retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) to reach a steady state of function.
-
Drug Administration: this compound or amiodarone is administered at various concentrations via the perfusate.
-
Data Acquisition: Left ventricular pressure, dP/dt max (maximum rate of pressure rise), dP/dt min (maximum rate of pressure fall), heart rate, and coronary flow are continuously recorded.
Langendorff Isolated Heart Experimental Workflow.
Isolated Cardiomyocyte Contractility Assay
This in vitro model allows for the direct assessment of drug effects on the contractility of individual heart muscle cells.
Objective: To measure changes in cardiomyocyte shortening and intracellular calcium transients in response to this compound and amiodarone.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from an adult animal heart (e.g., rat, rabbit) using a Langendorff perfusion system with collagenase-containing solution.
-
Cell Plating: Isolated, calcium-tolerant, rod-shaped cardiomyocytes are plated on laminin-coated coverslips.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) to allow for the measurement of intracellular calcium concentration.
-
Experimental Setup: The coverslip with cardiomyocytes is placed in a perfusion chamber on the stage of an inverted microscope equipped for simultaneous recording of cell shortening (via video edge detection) and fluorescence imaging.
-
Field Stimulation: Cardiomyocytes are electrically stimulated at a physiological frequency (e.g., 1 Hz) to elicit contractions.
-
Baseline Recording: Baseline measurements of cell shortening (amplitude and velocity) and calcium transients (amplitude, rise time, and decay rate) are recorded.
-
Drug Application: this compound or amiodarone is added to the superfusion solution at various concentrations.
-
Post-Drug Recording: Changes in cell shortening and calcium transients are recorded after drug application.
Isolated Cardiomyocyte Contractility Assay Workflow.
Conclusion
The available evidence strongly indicates that this compound has a superior safety profile concerning negative inotropic effects when compared to amiodarone. This is a direct consequence of this compound's high selectivity for the IKr potassium channel, which avoids interference with the calcium and sodium currents essential for myocardial contraction. Amiodarone's multi-channel blocking properties, including its effects on calcium channels and beta-adrenergic receptors, contribute to its well-documented negative inotropic actions. For researchers and clinicians, this distinction is critical, especially when considering antiarrhythmic therapy for patients with pre-existing left ventricular dysfunction or heart failure. Further head-to-head studies quantifying the inotropic effects of both drugs across a range of preclinical and clinical models would be valuable to further refine their respective therapeutic applications.
References
- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Safety Operating Guide
Safe Disposal of Nifekalant: A Procedural Guide for Laboratory Professionals
The proper management and disposal of Nifekalant, an antiarrhythmic agent, is critical to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal in a research or drug development setting, in accordance with established safety protocols and regulatory guidelines.
Hazard Identification and Safety Precautions
This compound Hydrochloride presents several health hazards that necessitate careful handling.[1] All personnel handling this compound should be familiar with its safety profile and wear appropriate Personal Protective Equipment (PPE).
Summary of Hazards for this compound Hydrochloride [1]
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[1][2] |
| H312 | Harmful in contact with skin. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| H332 | Harmful if inhaled. | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| - | May cause eye irritation. | Wear eye protection, such as safety glasses with side shields or goggles.[1][3] |
Recommended Personal Protective Equipment (PPE) Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: Choose body protection appropriate for the type, concentration, and amount of the dangerous substance at the specific workplace.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by strict federal, state, and local regulations.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] A key regulation, often referred to as Subpart P, provides specific management standards for healthcare facilities and prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[5][7]
While this compound is not explicitly categorized as a P-listed or U-listed acutely hazardous waste by the EPA, it must be managed responsibly to prevent environmental release and potential harm.[8] The most prudent approach is to handle all unused, expired, or contaminated this compound as chemical waste to be disposed of by a licensed professional waste disposal company.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with regular trash, biomedical waste, or other waste streams.
-
Designate a specific, clearly labeled container for this compound waste. This includes expired or unused pure compounds, contaminated materials (e.g., gloves, weigh boats, paper towels), and empty stock bottles.
Step 2: Containerization and Labeling
-
Collect all this compound waste in a suitable, closed container to await disposal.[1]
-
The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool, dry, and well-ventilated.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][2]
-
Never attempt to dispose of this compound by flushing it down the drain or putting it in the regular trash.[5][9] Improper disposal can lead to environmental contamination.[9]
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
Spill Management Protocol
In the event of a spill, take the following steps to minimize exposure and ensure proper cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before entering the spill area.
-
Containment and Cleanup: For solid this compound, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][2] Avoid generating dust.[8] A damp cloth or a filtered vacuum can be used to clean spills of dry solids.[8]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
-
Dispose of Waste: All cleanup materials should be placed in the designated hazardous waste container for this compound and disposed of according to the protocol above.
Caption: Workflow for the proper handling, containment, and disposal of this compound waste.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. westlab.com [westlab.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Nifekalant
This guide provides crucial procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of Nifekalant. Adherence to these protocols is essential to ensure laboratory safety and minimize exposure risk.
This compound hydrochloride is classified as a Class III antiarrhythmic agent.[1][2][3] According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Quantitative Safety and Chemical Data
The following table summarizes key quantitative data for this compound hydrochloride, providing essential information for risk assessment and handling.
| Property | Data | Reference |
| Chemical Name | 6-[[2-[(2-hydroxyethyl)[3-(4-nitrophenyl)propyl]amino]ethyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, monohydrochloride | [1] |
| Synonyms | MS-551 | [1][3] |
| Molecular Formula | C₁₉H₂₇N₅O₅ • HCl | [1] |
| Formula Weight | 441.9 g/mol | [1] |
| Appearance | Cream-colored crystalline powder | [3][4] |
| Purity | ≥98% | [1][3] |
| Storage Temperature | -20°C for long-term storage | [1] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4] |
| Occupational Exposure Limits (OELs) | No established occupational exposure limit values have been found. | [4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn when handling this compound, particularly when working with the powdered form which can be easily aerosolized.
-
Respiratory Protection : For operations that may generate dust or aerosols, such as weighing or preparing solutions, an appropriate respirator is necessary. Surgical masks do not offer adequate protection from chemical dust.[5]
-
Eye and Face Protection : Use chemical safety goggles or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] Eyeglasses alone are insufficient.[5]
-
Hand Protection : Wear two pairs of powder-free, disposable chemotherapy-rated gloves.[6][7][8] Gloves must be inspected for integrity before use.[4] The outer glove should be removed immediately after handling the compound, and both pairs should be changed regularly (e.g., every 30 minutes) or if contamination is suspected.[5][7] Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7][8] All disposable PPE should not be reused.[8]
Operational and Disposal Plan
A systematic approach to handling and disposal minimizes risk. The following step-by-step procedures provide a clear workflow for laboratory operations involving this compound.
Experimental Workflow: From Receipt to Disposal
Caption: Workflow for safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, designate a specific area for working with this compound. Ensure a chemical fume hood or other ventilated enclosure is available for weighing and solution preparation to avoid inhaling dust.[4]
-
Donning PPE : Put on all required PPE as described above before entering the designated handling area.
-
Handling :
-
In Case of Accidental Release :
Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure safety. All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : All contaminated disposable items, including gloves, gowns, bench paper, and consumables, must be collected in a clearly labeled hazardous chemical waste container.
-
Liquid Waste : Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers : The original this compound container is considered hazardous waste. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[9] The label on the empty container should be defaced before disposal.
-
-
Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.[10][11] Do not dispose of this compound or its containers in the regular trash or down the sewer.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. cdc.gov [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. slu.edu [slu.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
